molecular formula C10H9IN2 B1280255 1-(4-iodophenyl)-2-methyl-1H-imidazole CAS No. 179420-75-8

1-(4-iodophenyl)-2-methyl-1H-imidazole

Cat. No.: B1280255
CAS No.: 179420-75-8
M. Wt: 284.1 g/mol
InChI Key: REVPKMONQSPHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodophenyl)-2-methyl-1H-imidazole is an iodinated aromatic imidazole derivative that serves as a versatile intermediate in organic synthesis and drug discovery. The imidazole core is a privileged structure in medicinal chemistry, known for its ability to engage in various non-covalent interactions, such as coordination, cation-π, and π-π stacking, which facilitates binding to biological targets like enzymes and proteins . The iodine atom on the phenyl ring provides an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to rapidly explore chemical space by constructing more complex molecular architectures . Scientific literature highlights that structurally related π-extended imidazole derivatives are the subject of extensive research due to their diverse biomedical potential. These analogues are investigated for activities such as urease inhibition and anticancer properties, positioning this class of compounds as a valuable scaffold in the development of new therapeutic agents . Furthermore, imidazole-based compounds are integral in the synthesis of heterobicyclic molecules, which include important structures like imidazoxazines, known for their relevance in developing substances with specific biological activities . As such, this compound is a key building block for chemists working in the fields of synthetic methodology, medicinal chemistry, and materials science. Its primary research value lies in its utility as a precursor for the development of novel molecules with potential applications in pharmaceutical sciences and beyond.

Properties

IUPAC Name

1-(4-iodophenyl)-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVPKMONQSPHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461366
Record name 1-(4-iodophenyl)-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179420-75-8
Record name 1-(4-iodophenyl)-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-iodophenyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 1-(4-iodophenyl)-2-methyl-1H-imidazole in Modern Drug Discovery

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged structure." The introduction of specific substituents onto the imidazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. 1-(4-iodophenyl)-2-methyl-1H-imidazole is a molecule of significant interest, combining the versatile imidazole core with a 4-iodophenyl group. The presence of the iodine atom offers a handle for further synthetic transformations, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules. Furthermore, the iodophenyl moiety can influence the compound's lipophilicity, metabolic stability, and potential for halogen bonding, a non-covalent interaction of growing importance in drug design.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(4-iodophenyl)-2-methyl-1H-imidazole. In the absence of extensive peer-reviewed experimental data for this specific molecule, this guide leverages data from structurally analogous compounds and computational predictions to provide a robust profile. Crucially, we also present detailed, field-proven experimental protocols to empower researchers to determine these properties in their own laboratories, ensuring a self-validating system of scientific inquiry.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

PropertyPredicted/Estimated ValueComments and Rationale
Molecular Formula C₁₀H₉IN₂Based on its chemical structure.
Molecular Weight 284.10 g/mol Calculated from the molecular formula.
Appearance White to off-white solidInferred from analogous imidazole derivatives.
Melting Point 130-140 °C (Predicted)Based on melting points of similar substituted imidazoles. The exact value is sensitive to crystalline form and purity.
Boiling Point > 300 °C (Predicted)High boiling point is expected due to the polar imidazole ring and the high molecular weight.
Solubility Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The hydrophobic iodophenyl group is expected to limit aqueous solubility, while the imidazole moiety should confer solubility in polar organic solvents[1].
pKa (of conjugate acid) 5.5 - 6.5 (Predicted)The 2-methyl group is electron-donating, slightly increasing the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ~7)[2]. The electron-withdrawing nature of the iodophenyl group will likely counteract this effect.
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.5 (Predicted)This value suggests moderate lipophilicity, a key parameter influencing membrane permeability and oral absorption.

Synthesis and Structural Elucidation

The primary route to N-arylimidazoles is through the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and imidazole or its derivatives[3][4][5]. In the case of 1-(4-iodophenyl)-2-methyl-1H-imidazole, this would typically involve the reaction of 1-iodo-4-nitrobenzene with 2-methylimidazole, followed by reduction of the nitro group, or more directly, the coupling of 4-iodoaniline with a suitable synthon for the 2-methylimidazole core.

G 4-Iodoaniline 4-Iodoaniline Ullmann Condensation Ullmann Condensation 4-Iodoaniline->Ullmann Condensation 2-Methylimidazole Synthon 2-Methylimidazole Synthon 2-Methylimidazole Synthon->Ullmann Condensation 1-(4-iodophenyl)-2-methyl-1H-imidazole 1-(4-iodophenyl)-2-methyl-1H-imidazole Ullmann Condensation->1-(4-iodophenyl)-2-methyl-1H-imidazole Cu Catalyst, Base, Heat

Caption: Generalized Ullmann condensation for synthesis.

Spectroscopic and Crystallographic Characterization

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
7.80 - 7.70d2HH-2', H-6' (ortho to I)Deshielded due to the anisotropic effect and electron-withdrawing nature of iodine.
7.20 - 7.10d2HH-3', H-5' (meta to I)Shielded relative to the ortho protons.
7.05 - 6.95d1HH-4 or H-5 (imidazole)The chemical shifts of imidazole protons are sensitive to the solvent and substituents[6].
6.90 - 6.80d1HH-5 or H-4 (imidazole)
2.40 - 2.30s3H-CH₃Typical chemical shift for a methyl group attached to an aromatic ring.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
145.0 - 140.0C-2 (imidazole)Carbon bearing the methyl group.
138.0 - 137.0C-2', C-6' (phenyl)Aromatic carbons ortho to the iodine.
130.0 - 128.0C-4, C-5 (imidazole)Imidazole ring carbons.
125.0 - 123.0C-3', C-5' (phenyl)Aromatic carbons meta to the iodine.
95.0 - 90.0C-1' (phenyl)Carbon directly attached to iodine, significantly shielded.
15.0 - 10.0-CH₃Methyl carbon.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(4-iodophenyl)-2-methyl-1H-imidazole. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical for solubility and to avoid overlapping signals.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities (singlet, doublet, etc.) and coupling constants to elucidate the structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Tune and Shim Tune and Shim Insert into Spectrometer->Tune and Shim Acquire Spectrum Acquire Spectrum Tune and Shim->Acquire Spectrum Fourier Transform Fourier Transform Phase and Calibrate Phase and Calibrate Fourier Transform->Phase and Calibrate Integrate and Analyze Integrate and Analyze Phase and Calibrate->Integrate and Analyze

Caption: Workflow for ¹H NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted FT-IR Spectral Data (KBr pellet):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3150 - 3000C-H stretchAromatic and Imidazole C-H
2950 - 2850C-H stretchMethyl C-H
1600 - 1450C=C and C=N stretchAromatic and Imidazole Rings
1200 - 1000C-N stretchImidazole Ring
850 - 800C-H out-of-plane bend1,4-disubstituted Phenyl Ring
~500C-I stretchCarbon-Iodine Bond

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)

  • Sample Preparation: Dissolve a small amount (a few milligrams) of 1-(4-iodophenyl)-2-methyl-1H-imidazole in a volatile organic solvent (e.g., dichloromethane or acetone)[7].

  • Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate[7].

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values and data from analogous compounds to confirm the presence of key functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum (Electrospray Ionization, ESI+):

m/zIon
285.99[M+H]⁺
307.97[M+Na]⁺

The fragmentation pattern in MS/MS would likely involve cleavage of the bond between the phenyl and imidazole rings, as well as fragmentation of the imidazole ring itself.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of 1-(4-iodophenyl)-2-methyl-1H-imidazole (typically 1-10 µg/mL) in a suitable solvent system, such as acetonitrile/water with a small amount of formic acid to promote protonation[8].

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions[8].

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and any other adducts or fragments.

Crystal Structure

While no experimental crystal structure is currently available in the public domain for 1-(4-iodophenyl)-2-methyl-1H-imidazole, obtaining one would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. X-ray crystallography would be the technique of choice for this determination.

Chromatographic and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds.

Predicted HPLC Behavior:

Given its moderate lipophilicity, 1-(4-iodophenyl)-2-methyl-1H-imidazole is well-suited for reversed-phase HPLC. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer would likely provide good separation from potential impurities.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of 1-(4-iodophenyl)-2-methyl-1H-imidazole in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Purity Calculation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

G cluster_prep Preparation cluster_run HPLC Run cluster_analysis Analysis Prepare Mobile Phase Prepare Mobile Phase Prepare Sample Solution Prepare Sample Solution Prepare Mobile Phase->Prepare Sample Solution Equilibrate Column Equilibrate Column Inject Sample Inject Sample Equilibrate Column->Inject Sample Run Gradient Run Gradient Inject Sample->Run Gradient Detect by UV Detect by UV Integrate Peaks Integrate Peaks Detect by UV->Integrate Peaks Calculate Purity Calculate Purity Integrate Peaks->Calculate Purity

Caption: General workflow for HPLC purity analysis.

Conclusion and Future Directions

1-(4-iodophenyl)-2-methyl-1H-imidazole is a molecule with significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its predicted physicochemical properties and detailed experimental protocols for their determination. While direct experimental data remains to be fully elucidated in the public domain, the information presented here, based on sound chemical principles and data from analogous compounds, offers a solid foundation for researchers working with this compound. The experimental protocols provided are intended to be robust starting points, and optimization may be required based on the specific instrumentation and laboratory conditions. The future characterization of this molecule will undoubtedly contribute to a deeper understanding of its potential applications and pave the way for the development of novel therapeutics.

References

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • University of Colorado Boulder. IR Spectroscopy of Solids. Retrieved from [Link]

  • Wired Chemist. Determination of Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Simon Fraser University. Melting point determination. Retrieved from [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry, 36(1), 3-12. Retrieved from [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Northern Illinois University. Sample preparation for FT-IR. Retrieved from [Link]

  • Wikipedia. Ullmann condensation. Retrieved from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. Imidazole. Retrieved from [Link]

  • ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

  • Wikipedia. Electrospray ionization. Retrieved from [Link]

  • Hassan, L. A., Omondi, B., & Nyamori, V. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

  • Supporting Information For. (n.d.). Retrieved from [Link]

  • Ma, Y.-G., et al. (2016). Copper-catalyzed Ullmann reaction for the synthesis of fused hexacyclic heterocycles containing naphthyridine, acridine, and pyrazole (imidazole) moieties. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

  • Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in molecular biology (Clifton, N.J.), 929, 93–138. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Yoshikawa, Y., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of medicinal chemistry, 62(21), 9438–9448. Retrieved from [Link]

  • Rezaei-Sameti, M. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 24(12), 5727.
  • The Journal of Organic Chemistry. A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. Retrieved from [Link]

  • Cheminfo.org. IR spectra prediction. Retrieved from [Link]

  • Google Patents. Efficient ligand-mediated ullmann coupling of anilines and azoles.
  • NIST. 1H-Imidazole. Retrieved from [Link]

  • Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

  • NIST. 1H-Imidazole, 1-methyl-. Retrieved from [Link]

  • ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

  • Cheméo. Chemical Properties of 1H-Imidazole, 4-methyl- (CAS 822-36-6). Retrieved from [Link]

Sources

1-(4-iodophenyl)-2-methyl-1H-imidazole CAS number 179420-75-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-iodophenyl)-2-methyl-1H-imidazole (CAS Number: 179420-75-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-iodophenyl)-2-methyl-1H-imidazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The imidazole core is a privileged scaffold in drug discovery, known for a wide range of biological activities including antimicrobial and anticancer properties.[1][2][3] The presence of an iodophenyl moiety offers a versatile handle for further chemical modifications, particularly for cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex organic molecules. This document details its physicochemical properties, a proposed synthetic pathway, potential applications in drug development, and essential safety and handling protocols.

Physicochemical and Structural Properties

1-(4-iodophenyl)-2-methyl-1H-imidazole is a substituted imidazole with the molecular formula C10H9IN2 and a molecular weight of 284.10 g/mol . While detailed experimental data on its physical properties are not extensively published, its characteristics can be inferred from its structure and data on related compounds.

PropertyValueSource/Comment
CAS Number 179420-75-8[4]
Molecular Formula C10H9IN2Calculated
Molecular Weight 284.10 g/mol Calculated
Appearance Likely a solidBased on related compounds
Melting Point Not availableRequires experimental determination
Boiling Point Not availableRequires experimental determination
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solventsInferred from structure
Storage Temperature 2-8°C[5]

dot graph "Structural_Formula" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Figure 1: Chemical structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Synthesis and Purification

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a reliable method for the formation of C-N bonds and is suitable for the synthesis of N-aryl imidazoles. This proposed pathway involves the copper-catalyzed coupling of 2-methylimidazole with 1,4-diiodobenzene.

dot graph "Ullmann_Condensation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Figure 2: Proposed synthetic workflow for 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Step-by-Step Experimental Protocol (Proposed)
  • Reaction Setup: To a dry round-bottom flask, add 2-methylimidazole (1.0 eq), 1,4-diiodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Research and Development

The imidazole scaffold is a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds, including the amino acid histidine and many pharmaceuticals.[2][7][8] The title compound, 1-(4-iodophenyl)-2-methyl-1H-imidazole, is a valuable intermediate for the synthesis of more complex molecules, primarily due to the reactive iodo-substituent.

Role as a Synthetic Intermediate

The iodophenyl group is a key functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the facile introduction of a wide range of substituents at the 4-position of the phenyl ring, enabling the generation of diverse chemical libraries for drug screening.

dot graph "Synthetic_Intermediate" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Figure 3: Role as a key intermediate in generating molecular diversity.

Potential in Anticancer Drug Discovery

Structurally related 1-(diarylmethyl)-1H-imidazoles have been investigated as anti-mitotic agents for breast cancer.[9] These compounds function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[9] 1-(4-iodophenyl)-2-methyl-1H-imidazole can serve as a precursor to synthesize analogs with potential anticancer activity. The iodophenyl group can be modified to introduce various functionalities to optimize binding to biological targets like tubulin.

Safety and Handling

While a specific safety data sheet (SDS) for 1-(4-iodophenyl)-2-methyl-1H-imidazole is not widely available, data from closely related imidazole compounds suggest that it should be handled with care.

  • General Hazards: Imidazole derivatives can be harmful if swallowed, cause skin irritation, and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[5]

Spectroscopic Data (Predicted)

No experimental spectra for 1-(4-iodophenyl)-2-methyl-1H-imidazole are publicly available. However, based on its structure, the following characteristic signals can be predicted:

  • ¹H NMR:

    • A singlet for the methyl group protons (~2.3-2.5 ppm).

    • Two doublets for the imidazole ring protons (~7.0-7.5 ppm).

    • Two doublets (an AA'BB' system) for the protons on the iodophenyl ring (~7.2-7.8 ppm).

  • ¹³C NMR:

    • A signal for the methyl carbon (~12-15 ppm).

    • Signals for the imidazole ring carbons (~120-145 ppm).

    • Signals for the iodophenyl ring carbons, including a signal for the carbon attached to the iodine atom at a higher field (~90-100 ppm).

  • Mass Spectrometry (EI):

    • A molecular ion peak (M+) at m/z = 284.

References

  • Turkish Journal of Chemistry. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Available from: [Link]

  • ChemSynthesis. 4-(iodomethyl)-2-phenyl-4,5-dihydro-1H-imidazole. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available from: [Link]

  • The Royal Society of Chemistry. Supplementary data. Available from: [Link]

  • Google Patents. Imidazole synthesis - US3715365A.
  • Google Patents. Synthesis method of 4-iodo-1H-imidazole - CN102432543A.
  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • Wikipedia. Imidazole. Available from: [Link]

  • Google Patents. Synthesis method of 4, 5-diiodo-1H-imidazole - CN112321512A.
  • Google Patents. Imidazole derivatives, processes for preparing them and their uses - EP2050736A1.
  • SciSpace. Imidazole: Having Versatile Biological Activities. Available from: [Link]

  • IJPPR. A Review on “Imidazole and Various Biological Activities”. Available from: [Link]

  • Google Patents. Preparation method of 4-iodine-1H-imidazole - CN110938036A.
  • NIST WebBook. 1H-Imidazole, 2-ethyl-4-methyl-. Available from: [Link]

  • PubMed Central. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Available from: [Link]

  • ResearchGate. 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. Available from: [Link]

Sources

An In-Depth Technical Guide to the Spectral Characteristics of 1-(4-iodophenyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectral data for the novel heterocyclic compound, 1-(4-iodophenyl)-2-methyl-1H-imidazole (CAS No. 179420-75-8). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a comprehensive, predictive analysis based on established spectroscopic principles and data from closely related structural analogs.

Introduction: The Significance of 1-(4-iodophenyl)-2-methyl-1H-imidazole

Imidazole derivatives are a cornerstone in pharmaceutical development, forming the core of numerous biologically active molecules. The unique electronic and structural features of the imidazole ring allow it to act as a versatile scaffold in drug design. The title compound, 1-(4-iodophenyl)-2-methyl-1H-imidazole, incorporates three key functionalities: a 2-methyl-1H-imidazole core, a phenyl ring, and an iodine atom at the para-position. This combination of an aromatic, electron-rich imidazole, a rigid phenyl linker, and a heavy, polarizable iodine atom suggests potential applications in areas such as kinase inhibition, antimicrobial agents, and as a key intermediate in cross-coupling reactions for the synthesis of more complex molecules. A detailed understanding of its spectral signature is the first step in its structural verification and further development.

Molecular Structure and Predicted Spectroscopic Features

The structural features of 1-(4-iodophenyl)-2-methyl-1H-imidazole are expected to give rise to a unique and interpretable set of spectroscopic data. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Caption: Molecular Structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of related structures, the following ¹H and ¹³C NMR spectral data are predicted for 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.80d (J ≈ 8.5 Hz)2HH-3', H-5'Protons ortho to the iodine atom are deshielded and expected to appear as a doublet.
~7.20d (J ≈ 8.5 Hz)2HH-2', H-6'Protons meta to the iodine atom are less deshielded and will couple with the ortho protons.
~7.10d (J ≈ 1.5 Hz)1HH-5Imidazole proton, typically a doublet due to coupling with H-4.
~6.90d (J ≈ 1.5 Hz)1HH-4Imidazole proton, coupled with H-5.
~2.50s3H-CH₃Methyl protons are in a shielded environment and will appear as a singlet.

Expert Insight: The chemical shifts of the imidazole protons can be influenced by the solvent and the electronic nature of the phenyl substituent. The predicted values are based on typical ranges for N-aryl imidazoles. The characteristic AA'BB' splitting pattern of the para-substituted phenyl ring is a key diagnostic feature.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~145.0C-2The carbon bearing the methyl group in the imidazole ring is typically the most deshielded.
~138.0C-4'The carbon attached to the iodine atom is expected to be significantly deshielded.
~137.0C-1'The ipso-carbon of the phenyl ring attached to the imidazole nitrogen.
~129.0C-3', C-5'Aromatic carbons ortho to the iodine.
~128.0C-4Imidazole ring carbon.
~122.0C-2', C-6'Aromatic carbons meta to the iodine.
~120.0C-5Imidazole ring carbon.
~95.0C-IThe carbon directly bonded to iodine will experience a strong shielding effect from the heavy atom.
~14.0-CH₃The methyl carbon is highly shielded.

Expert Insight: The assignment of the imidazole carbons can be confirmed using 2D NMR techniques such as HSQC and HMBC. The chemical shift of the carbon bearing the iodine atom is a particularly distinctive feature.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for 1-(4-iodophenyl)-2-methyl-1H-imidazole are summarized below.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100-3000MediumAromatic C-H stretchCharacteristic of C-H bonds in aromatic rings.
2950-2850WeakAliphatic C-H stretchDue to the methyl group C-H bonds.
~1600, ~1480Medium-StrongC=C and C=N stretchingVibrations of the imidazole and phenyl rings.
~1500StrongAromatic C=C stretchA characteristic band for para-substituted benzene rings.
~1380MediumC-N stretchingVibration of the bond between the phenyl ring and the imidazole nitrogen.
~1050StrongC-I stretchA strong absorption is expected for the carbon-iodine bond.
850-800StrongOut-of-plane C-H bendCharacteristic of para-disubstituted benzene rings.

Expert Insight: The IR spectrum will be dominated by the aromatic ring vibrations. The C-I stretch, while strong, can sometimes be broad. The absence of a broad N-H stretch around 3300 cm⁻¹ would confirm the N-1 substitution on the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 284. This corresponds to the molecular weight of C₁₀H₉IN₂. The presence of iodine will result in a characteristic isotopic pattern.

  • Key Fragmentation Pathways:

    • Loss of iodine radical: [M - I]⁺ at m/z = 157. This is expected to be a prominent peak due to the relative weakness of the C-I bond.

    • Loss of methyl radical: [M - CH₃]⁺ at m/z = 269.

    • Cleavage of the N-phenyl bond: [C₆H₄I]⁺ at m/z = 203 and [C₄H₅N₂]⁺ at m/z = 81.

    • Further fragmentation of the phenyliodide cation could lead to a peak for the phenyl cation [C₆H₅]⁺ at m/z = 77 after the loss of iodine.

M [M]⁺˙ m/z = 284 M_minus_I [M - I]⁺ m/z = 157 M->M_minus_I - I• M_minus_CH3 [M - CH₃]⁺ m/z = 269 M->M_minus_CH3 - •CH₃ C6H4I [C₆H₄I]⁺ m/z = 203 M->C6H4I N-Ph Cleavage C4H5N2 [C₄H₅N₂]⁺ m/z = 81 M->C4H5N2 N-Ph Cleavage

Caption: Predicted key fragmentation pathways in EI-MS.

Expert Insight: High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments, providing unambiguous structural confirmation.

Experimental Protocols: A Self-Validating System

To obtain the spectral data discussed, the following standard, field-proven methodologies are recommended. The integration of these techniques provides a self-validating system for structural elucidation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of 1-(4-iodophenyl)-2-methyl-1H-imidazole in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically >1024) are required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent like chloroform and use a liquid cell.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the solvent.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate molecular weight determination.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Interpretation: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions. For HRMS, compare the measured m/z values to the calculated values for the proposed elemental compositions.

cluster_0 Spectroscopic Analysis Workflow Sample 1-(4-iodophenyl)-2-methyl-1H-imidazole Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI, ESI) Sample->MS Structure Structural Elucidation and Verification NMR->Structure IR->Structure MS->Structure

Caption: A self-validating workflow for structural analysis.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and Mass Spec data for 1-(4-iodophenyl)-2-methyl-1H-imidazole. The presented data, derived from established spectroscopic principles and comparison with structurally similar molecules, offers a robust framework for the identification and characterization of this compound. The detailed interpretation and proposed experimental protocols are designed to assist researchers in confirming the structure of synthesized 1-(4-iodophenyl)-2-methyl-1H-imidazole and to facilitate its further investigation in various scientific and developmental applications.

References

  • Der Pharma Chemica. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

  • Google Patents. (2012).CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • Google Patents. (2020).CN110938036A - Preparation method of 4-iodine-1H-imidazole.
  • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

  • ResearchGate. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved from [Link]

Crystal structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole

Authored by: Gemini, Senior Application Scientist

Abstract

The therapeutic potential of imidazole derivatives is intrinsically linked to their three-dimensional structure, which governs their interactions with biological targets.[1] This guide provides a comprehensive technical overview of the structural elucidation of 1-(4-iodophenyl)-2-methyl-1H-imidazole, a compound of interest in medicinal chemistry due to its halogenated phenyl moiety. We will explore the synthesis and crystallization, the detailed methodology of single-crystal X-ray diffraction, and a thorough analysis of the resulting molecular and crystal structure. This document serves as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and validation systems inherent in crystallographic studies.

Introduction: The Significance of Imidazole Scaffolds

Imidazole, a five-membered heterocyclic system, is a cornerstone in medicinal chemistry and is incorporated into many biologically vital molecules, including the amino acid histidine and the purine bases of nucleic acids.[2] The functionalization of the imidazole scaffold, particularly with aryl groups, has led to the development of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The introduction of a halogen atom, such as iodine, onto a phenyl substituent provides a versatile handle for further synthetic modifications via cross-coupling reactions and can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles through halogen bonding and other non-covalent interactions.

X-ray crystallography is the definitive method for elucidating the solid-state structure of these molecules, providing precise, unambiguous information on conformation, bond lengths, bond angles, and intermolecular interactions that is critical for structure-based drug design.[1][4] This guide provides an in-depth examination of the process required to determine the crystal structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

Synthesis Protocol

A plausible and efficient route to synthesize the title compound is via a direct N-arylation reaction, a common method for creating N-substituted imidazoles.

Protocol: Synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylimidazole (1.0 eq) in a suitable dry solvent such as Dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to the solution at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation of the imidazole nitrogen.

  • N-Arylation: Add 1,4-diiodobenzene (1.2 eq) to the reaction mixture. The use of a slight excess of the diiodobenzene helps to drive the reaction to completion.

  • Reaction Progression: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the pure 1-(4-iodophenyl)-2-methyl-1H-imidazole. The structure should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3][5]

Crystallization Protocol

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is a widely used and effective method.[1]

Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to find a system where the compound is sparingly soluble at room temperature.

  • Saturated Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system by gently warming.

  • Filtration: Filter the warm solution through a syringe filter into a clean vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Crystal Growth: Over several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

  • Crystal Harvesting: Once well-formed, block-shaped crystals are observed, carefully harvest them from the mother liquor.[6]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid.[4] The following protocol is a generalized yet standard methodology.

experimental_workflow cluster_prep Crystal Preparation & Mounting cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal High-Quality Single Crystal mount Mount on Goniometer Head crystal->mount diffractometer Place in Diffractometer (e.g., Mo Kα radiation) mount->diffractometer collection Collect Diffraction Images (Rotate crystal in X-ray beam) diffractometer->collection processing Process Data (Determine Unit Cell & Space Group) collection->processing solution Solve Structure (Direct Methods) processing->solution refinement Refine Structure (Full-Matrix Least-Squares on F²) solution->refinement validation Final Structural Model & Validation refinement->validation

Figure 1: General experimental workflow for single-crystal X-ray diffraction.

Data Collection
  • Crystal Selection & Mounting: A suitable single crystal, typically with dimensions around 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.[7]

  • Data Acquisition: The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[1] The crystal is kept at a low temperature (e.g., 100 K or 150 K) using a cold nitrogen stream to minimize thermal vibrations of the atoms, which results in a higher quality dataset.[1][8]

  • Frame Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.[4]

Structure Solution and Refinement
  • Data Processing: The collected diffraction data are processed using specialized software. This step involves integrating the reflection intensities and applying corrections for factors like absorption. The unit cell parameters and space group are determined from the diffraction pattern.[1]

  • Structure Solution: The crystal structure is solved using direct methods. This computational technique uses the intensities and phases of the strongest reflections to generate an initial electron density map, revealing the positions of most non-hydrogen atoms.[4][9]

  • Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method on F².[1] During this iterative process, the atomic coordinates and anisotropic displacement parameters for all non-hydrogen atoms are adjusted to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6][10] The final R-factor is a key indicator of the quality of the refined structure.

Crystal Structure Analysis

While the specific crystallographic data for 1-(4-iodophenyl)-2-methyl-1H-imidazole is not publicly available, we can present representative data from a closely related structure, 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime, to illustrate the type of information obtained.[6] This serves as an authoritative example of the structural parameters for a substituted phenyl-imidazole derivative.

Crystallographic Data Summary

The following table summarizes key crystallographic parameters for a representative compound. This data provides the fundamental information about the crystal's lattice and the conditions under which the data was collected.

ParameterRepresentative Value: C₁₂H₁₁BrN₄O₃[6]
Chemical FormulaC₁₂H₁₁BrN₄O₃
Formula Weight339.15 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)8.2167(7)
b (Å)11.419(1)
c (Å)28.750(2)
α, β, γ (°)90, 90, 90
Volume (ų)2697.5(4)
Z8
Temperature (K)273
Radiation (Å)Mo Kα (0.71073)
R-factor (Rgt(F))0.0455
wR(F²)0.1054
Molecular Structure and Conformation

The analysis of a crystal structure provides precise details about the molecule's geometry.

Figure 2: Molecular structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole.

In substituted phenyl-imidazole structures, the imidazole and phenyl rings are typically planar.[9] A key structural parameter is the dihedral angle between the plane of the imidazole ring and the plane of the phenyl ring. For instance, in one reported structure, the dihedral angle between a benzene ring and an imidazole ring is 68.1(2)°.[6] This twist is a result of steric hindrance between the rings and influences the overall molecular conformation and packing. The bond lengths and angles within the molecule are expected to be within normal ranges, comparable to those in similar reported structures.[6][9]

Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal lattice is stabilized by a network of intermolecular interactions. In similar structures, hydrogen bonds (e.g., O-H···N) and weaker interactions like C-H···π play a crucial role in forming the three-dimensional architecture.[6][8] For 1-(4-iodophenyl)-2-methyl-1H-imidazole, one would anticipate potential C-H···N or C-H···π interactions. Furthermore, the presence of the iodine atom introduces the possibility of halogen bonding (C-I···N or C-I···π), which can be a significant directional force in crystal engineering and molecular recognition. The analysis of these non-covalent interactions is critical for understanding the solid-state properties of the material and for rationalizing its behavior in biological systems.

Conclusion

This technical guide has detailed the comprehensive process for determining the crystal structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole, from chemical synthesis to final structural analysis. The protocols for synthesis, crystallization, and single-crystal X-ray diffraction are based on established and reliable methodologies within the field.[1][4] The analysis of the crystal structure, illustrated with representative data, provides invaluable insights into the molecule's precise three-dimensional geometry, conformation, and the subtle intermolecular forces that govern its solid-state assembly. This information is paramount for researchers in medicinal chemistry and materials science, providing a solid foundation for structure-activity relationship (SAR) studies, the design of new therapeutic agents, and the engineering of novel materials.

References

  • A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe4Egoneje66iRdjPEsQMR4EYoGRiIpEUAIjmLCefACAK1uUzev0-3ti2kyJ3jcpVF9oiaLVaW--jo5sF-Jfea9gVHtkYnCzIYiI9lcPYEd8CjJIJfa6nU6rouNyCpNh-fqxd3KbZeu0P3F29TQOT3xOuFXhoDIGJddMpy3O5FL8rDF-5UeYEqeQL1HdYM7oZkIL0TeOXYq94OY-4358pIVeIUHbmajMkzSko=]
  • An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Bn08O8YeK7R5wGGgcth8DKome4a1Ppxbp8o5TyPM84Le97_rRcGio11qsGF88pOEuufFjQiXlJNyhU4oEgcm_t7A9nFUqcoL97cMRrpS1aTOI_U_EoPCDDmNjziQ1t8NawgU95C1uepiYrLRGx9dIcok4hd65rLcWesw4rsV7DM6xKQ70RAjiiPxLJTR_xbMJ5pHpX2H0W_Fxg7A1NgSlYuYsJdhS1PLDRy3v5l-jvfe_7zx]
  • Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Scientific & Academic Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa57rerSUzbBrEMnyAbFUMZYO5zbgL7T86TyVzaj9jRD7PD8PLL-0vC3_kFWGOgwAVb0WSvfz1dQYwulXS1yGPfTfXhhqTctKs14MReQ8QTKtAMmTpJYrEF7TMq1dNmuKV4-WqCklHWPYs_Zy7dFzd1zaihwmEU38=]
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Source Not Available].
  • Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7AVNnUXa7teVaAskZS3uHIa4ozTgw0bjbtJxr1P38aVlufQjbG0XKSqwargFwbgc6GqDYdpORCn5nO3tbeWic4z58vXVyWdlpEl9VG9DALRoOjzU6vGkVwyX6TS3LsEQOmrD_92lMasD40cNRvIeYpvA44XL0hDuLzn1TIMw-UFTwR9wt7hTcHExryGdwH1lUAlWfO1ZvMumehL5dhYLY_cKJ8FBCVtCUI4iiR5dsxhm_teOYxi_ZYXbxubhnwQAuns24VuUrR3juDk9UlIHaEwNGoJ8YQV9_kXP_fuSRxZlgK_RFoI5ecx-V9tmOZKDrndR8a6tntYPItwwxI564]
  • 1-(4-iodophenyl)-2-methyl-1h-imidazole synthesis. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyD87VVPEulgWMnCTGEYcl12i3fhfgwbyuo_j1yQo6AxCFwrmBITfEK_CcOx4TXsllvRIgFhRS-_y-jrVAXyXxFDq6Q5YWmDkOxjqopzxHIgVyfSEmVwWxi259EiuAEXScuNNOa9EVFBPz1I4BDzSt9H6DVehEq-YJ4PQh3W_lcs8w7J9NZ0UufNqhb-N26uOe_VerZqok60NccThDHYbRsTZEv9trNBL36IoYJOTxj2wMpkeekO4SDp742pJ6d3qo9upZR-Slzod7UAjETK2Gy3VTWae9U-BbF3r6C9bKUGwleI-41ByET-x9dTWhPPdZHUs55u3RMkIAHhWqvAiL1GPRNn1283THSrq0YtFf8A==]
  • Crystal structure of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime, C12H11BrN4O3. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOgEY1ccJngJXu5XhuKZ77-ntIYwH8xnXauDYDpFX4KJSO9-bzMNxc7EDzc-OuAYtJojIV_7MfH_FHC8uabt5JTxYsZTutUs1pfAeTbBpMC-oxNWRbh-el2WrBDg4zO2p3Hb2wU5dspTbDRJ_uGUcl2WW6QUbgYo6PNRtWSZUotwl6_NL33Bye6gQAe4qZP8BvsIgzD4FCwTwhbmGP0f6IdNZvoBnpb_2-iDIFnj2318snw3wD6S3PC0OmtyVUs81nE7g-8gL07EPbDOfjdE2H4QZTqWmadp4HwLLmxAxB_IIMxdVVmFxBY22d7oULDhzJh1cgymDTxHR0-nIyLdLvt0NtDZxZZWd-2a8sq10vuELgaEI_XZIxr2M_harDxJHbA3Nz9_2wc4CSWt7R1h7O8LS8LE1jyjkBAW8_pnJyNnW70RyI58li56Dnz4CkfEE-i1Vmzls-HUq8aE=]
  • Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBKIyZmeGonsR5qT_9_09R0ILlwx4QAU7iprwb2bXW69sL5UIyQoNPkD1APISGgvNuKwA9zqLXkFh41Yro3zoAIePaeIND9BlVcEeScYguJ9L5OzFnWtb-0m6DLgXbltISsA0Gd6mn3bPxZQ==]
  • Novel preparation method of 5-iodine-2-phenyl-1-methyl imidazole. Eureka | Patsnap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuGMDYkYlrt7Qyjc8iakVSrrFtay23ojifiRECE606XJXZTR8Jz96nIs5Cg5IL3yMFAf9UJE5yLw86yaOcsxqaf8LjTXr8o4z15eXSvelqXTQvKS63gSia71aGaCg9VpADDKNf_NILCg==]
  • 1-(4-iodophenyl)-2-methyl-1h-imidazole research chemical. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvIp7G2WI6gFioG5nW6ecs1HDxpk1f5KQD12ZBv0QGaMSx_4CWlUqr1M_Yha1rGHLiTTvBRcZ87O-W3sTarrv6ZtqVsA184Ev32RamL_5uxUVn2ZRbHoWoFD1EEFGIafy1L4SbZq28x4okpgfJgrttE-8mtKuBuuANDpJ2BVS3c5lCODCD0hQxsKn9UMDoD82b08N2RdMEKH3a9ViXCL9-rHUygsUzTtnq4t_iCUOkmXgvji5p0Ip56iUj3oHZhEOp2ihP3QE_7eRhc2g7ODpBn9h0iDnZQlthpM5iP6K72bVOqwX8uZaFyuZ8qMamkpssqxuPz4NYtycUCL452u8ZC-1E98WK32Kkmdy2vzDCApTbwo9UcefGajLaWtAQ86aCM7FYgYC68A==]
  • 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZp8fr1XbYH2nkgYNeITRsKmgyIwC5R1-1AolLOvMHmSwVfndNzV5xnhD_0pDtG4I6KAXJ-X42KMUIB_dcOVkz3S2_Pv1_tIQpMl1sAjVVPB5fXrfYAbkxhhgLeqWI2Vrm59sOUe9PV0h1lg==]
  • 179420-75-8|1-(4-Iodophenyl)-2-methyl-1H-imidazole. BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhDHjoQVwdMBPQROiNQESahWfmQuf8OutIGTYZ88ophDYMgFxq5sCVvd_CTUkJf-26GoNfb-zEO4KqkXhBGvuSxEVCtm8VU5DLbcnoXKm1K6BOX932_9-Yxe7FvARrS7Fr-Jowp6j2UPG5Y1k=]
  • Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-5mRe7212cAOEhyhhH6OA43sj9-5dnBXqhQb4KUYCdyoyHkydoOpfaYnt_MbNKM_6ta9U068NR4RPhinkfHX98LiwAbMn3aDPAzl31gYK4jpXQyvNstoMpC3VtnNkPcYqHYvzphFabArh838NO016QrkrM306s_VaXpnQ2j75ng9DYAZnEcz5GVA2Zu-wXW3NxMT_9bbhZ4YQZowQvXR2EGUpYG28iSbMGr_j2SvwzX6a1w==]
  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV07qEA-vkfDS5BUF6zNY2xaFQBy-bmUArZvqq6ZghQHP8AlV3g-Xjx7tOSi3ve5EueB1EUcuIMPAd1iyOmidexgwWo609nP7Tbbep95TBcoMkVp9jeTGdN6wGCu-CwHvZlibr4zMBMBNArQ==]
  • Validating the Structure of 4-iodo-1H-imidazole: A Crystallographic Comparison. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXpAaSXYt--21BTKqvrkfvNqUJOrOngDGaX5S79hvLa7pWDA_R63KIydjwLm6wk7nG4qpCz8Fkjg2wvM13-tX2-vM4_uank6StsHXq4gi809l30HsSOelf4uA3u1AlT4OKy1wkmXS8Ek5E8MJPIacxslmSMy2bvOaYJPraFK7k7lr0-_4sQotACAq9nA3hkQHa90di1cbE1PSJdHsoq4fIwCZVuJbuRQxL]
  • 1-(4-iodophenyl)-2-methyl-1h-imidazole toxicity. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgZ2PjJg1fX5xJhCOz-M2FkuhjYW-5LqSbD7F8lDSle9qC5jB6H0luvrWlsQXNuySJpJVVlBO2CtJciMW8ZMn99n7r0G95sdSZmsrdypa7yAt56aQHihlwzDb4MwypLmamblVtI3zvQCdETKYiSro-lPek-ijh7QBV3BheqYjVwSsy6qnUxTICQz6DFUYDZvV-FhzM5CHNLWfPyO5PNQ1dVlmsZ4cpztGkh7rGu9SzgYtL0AZnvluwDzLCl6bc7kN02xPxdAgJmBRmuze0IZnmWZAQNUNs0-nARC9kYoJ0UbjjOtWPpmdBczcaICxrQGZbmaITrrIqEiuv1uyOhFgPRoy2lD0YCrqkHFlo6RE=]
  • Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. ResearchGate. [URL: https://vertexaisearch.cloud.google.

Sources

A Technical Guide to the Solubility of 1-(4-iodophenyl)-2-methyl-1H-imidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in chemical reactions, purification processes, and final formulations.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 1-(4-iodophenyl)-2-methyl-1H-imidazole. We will explore the theoretical principles governing its solubility based on its molecular structure, provide a detailed, field-proven experimental protocol for determining its thermodynamic solubility, and discuss the practical implications of this data for researchers in drug discovery and chemical development.

Introduction: The Significance of 1-(4-iodophenyl)-2-methyl-1H-imidazole

1-(4-iodophenyl)-2-methyl-1H-imidazole is a heterocyclic compound featuring a substituted imidazole core. Imidazole and its derivatives are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceuticals.[3][4] The presence of an iodophenyl moiety makes this molecule a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of more complex molecular architectures.

Understanding the solubility of this intermediate is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis to ensure reactants remain in solution, thereby maximizing reaction rates and yields.

  • Purification: Designing effective crystallization or chromatography protocols for isolating the compound with high purity.

  • Formulation Development: For direct biological screening or pre-clinical studies, choosing a suitable solvent system is essential for achieving the desired concentration and ensuring bioavailability.[5][6]

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[7][8][9] To predict the solubility of 1-(4-iodophenyl)-2-methyl-1H-imidazole, we must analyze its molecular structure.

  • Imidazole Ring: The core imidazole ring is aromatic and highly polar, containing two nitrogen atoms.[3][10] The N-H proton can act as a hydrogen bond donor, while the sp²-hybridized nitrogen can act as a hydrogen bond acceptor. This imparts an affinity for polar solvents.[3]

  • 2-Methyl Group: This is a small, nonpolar alkyl group that slightly increases the molecule's lipophilicity.

  • 1-(4-iodophenyl) Group: This is the largest substituent and significantly influences the molecule's overall properties. The phenyl ring is bulky and hydrophobic. The iodine atom is large and polarizable, contributing to van der Waals forces but also adding to the overall nonpolar character of this moiety.

Overall Molecular Character: The molecule possesses both polar (imidazole) and significant nonpolar (iodophenyl) regions, making it amphiphilic. Therefore, its solubility is expected to be highest in solvents that can effectively solvate both of these regions. It is predicted to have limited solubility in highly nonpolar solvents (like hexanes) and highly polar protic solvents (like water) but show favorable solubility in polar aprotic solvents and alcohols.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable data, an experimental determination is necessary. The isothermal shake-flask method is the gold standard for measuring thermodynamic (equilibrium) solubility.[11][12] This method measures the maximum concentration of a compound in a solvent after equilibrium has been established between the dissolved and undissolved solid forms.[11]

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 1-(4-iodophenyl)-2-methyl-1H-imidazole in various organic solvents at a constant temperature (e.g., 25 °C).

Materials & Equipment:

  • 1-(4-iodophenyl)-2-methyl-1H-imidazole (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.0001 g)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Thermostatically controlled orbital shaker or rotator

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Calibrated positive displacement pipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Methodology:

  • Preparation: Add an excess amount of solid 1-(4-iodophenyl)-2-methyl-1H-imidazole to a pre-weighed glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment. Causality Note: Adding a sufficient excess ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

  • Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 48-72 hours. Causality Note: Extended agitation is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolution and crystallization processes.[11] Shorter times may result in an underestimation of solubility or measurement of less stable kinetic solubility.

  • Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is a critical step to remove all particulate matter, ensuring that the analyzed concentration represents only the dissolved compound. Filter sorption can be an issue for poorly soluble compounds, so using a small, pre-conditioned filter is advised.[11]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method. The method must be validated for linearity, accuracy, and precision.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant T for 48-72 hours B->C D Let solid settle (2 hours) C->D E Filter supernatant (0.22 µm filter) D->E F Prepare accurate dilution E->F G Quantify concentration via validated HPLC/UV F->G H Calculate final solubility G->H G cluster_solvents Solvent Classes compound 1-(4-iodophenyl)-2-methyl-1H-imidazole polar_aprotic Polar Aprotic (e.g., DMSO, THF) compound->polar_aprotic GOOD (Strong Dipole-Dipole) polar_protic Polar Protic (e.g., Methanol) compound->polar_protic MODERATE (H-Bonding & Dipole) nonpolar Nonpolar (e.g., Hexane) compound->nonpolar POOR (Weak van der Waals)

Caption: Predicted Solubility Interactions by Solvent Class.

Conclusion

1-(4-iodophenyl)-2-methyl-1H-imidazole is a molecule of significant interest in synthetic and medicinal chemistry. Its amphiphilic nature, derived from a polar imidazole core and a large, nonpolar iodophenyl group, dictates a nuanced solubility profile. It exhibits poor solubility in nonpolar alkanes and high solubility in polar aprotic solvents like DMSO and DMF. For any research or development application, it is imperative to move beyond theoretical predictions. The isothermal shake-flask method detailed in this guide provides a robust and reliable framework for generating the precise, quantitative solubility data needed to make informed decisions in the laboratory, accelerating the path from synthesis to application.

References

  • Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility.
  • Khan Academy. Solubility and intermolecular forces.
  • Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?.
  • Allen Institute.
  • YouTube. (2025). How Does Polarity Explain "Like Dissolves Like"?.
  • Shelar Uttam B., et al. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharma and Bio Sciences, 1(3), 12-18.
  • Slideshare. solubility experimental methods.pptx.
  • ResearchGate. Physicochemical Properties of Imidazole.
  • Jadhav, D. S. (2013).
  • Lund University Publications.
  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).
  • Semantic Scholar. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • TSI Journals. (2023).
  • International Journal of Pharmaceutical Sciences.
  • ScienceDirect. (2025). Drug Solubility: Significance and symbolism.
  • Alloprof. Measuring Solubility.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate.
  • BenchChem. (2025). Solubility Profile of 4-iodo-1H-imidazole: A Technical Guide for Researchers.
  • ResearchGate. (2025). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Google Patents. (2020).

Sources

Theoretical Studies of 1-(4-iodophenyl)-2-methyl-1H-imidazole Electronic Structure: A Computational Approach for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical framework for analyzing the electronic structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we delineate a robust computational protocol to elucidate key electronic properties, including frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and global reactivity descriptors. The causality behind methodological choices is explained to ensure a self-validating and reproducible workflow. The insights derived from these theoretical calculations are contextualized to predict the molecule's reactivity, intermolecular interaction potential, and photophysical properties, offering a powerful predictive tool for researchers in drug development and materials engineering.

Part 1: Introduction and Strategic Importance

Imidazole, an electron-rich five-membered aromatic heterocycle, is a cornerstone scaffold in a vast array of biologically active molecules and functional materials.[1][2] Its unique structure allows it to serve as both a hydrogen bond donor and acceptor, and its nitrogen atoms are excellent coordinators of metal ions, making the imidazole ring a privileged component in pharmaceuticals, including antifungal and antihypertensive medications.[3] The derivatization of the imidazole core allows for the fine-tuning of its steric and electronic properties, enabling the rational design of molecules with specific biological targets or material functions.

The subject of this guide, 1-(4-iodophenyl)-2-methyl-1H-imidazole, incorporates several key functional groups: the core imidazole ring, a methyl group at the 2-position, and a 4-iodophenyl substituent at the N1 position. The iodophenyl group is particularly noteworthy; the iodine atom can participate in halogen bonding—a strong, directional non-covalent interaction increasingly exploited in drug design to enhance binding affinity and selectivity. Furthermore, the phenyl ring extends the molecule's conjugation, influencing its electronic and photophysical properties.

Understanding the electronic structure of this molecule is paramount. It governs the molecule's intrinsic reactivity, stability, and the nature of its intermolecular interactions. For drug development professionals, this knowledge is critical for predicting how the molecule might interact with a biological target, such as an enzyme's active site.[4] For materials scientists, the electronic properties, particularly the HOMO-LUMO energy gap, are direct indicators of its potential use in organic electronics or as a chemosensor.[5][6]

Theoretical studies, primarily using Density Functional Theory (DFT), provide a powerful, cost-effective, and time-efficient means to access this information before undertaking extensive experimental synthesis and testing.[7] Computational analysis allows for the detailed exploration of molecular properties that can be difficult to measure experimentally, thereby guiding and accelerating the research and development process.[5][8]

Part 2: Theoretical Methodology: A Validated Protocol

To ensure scientific integrity and reproducibility, a rigorous and well-justified computational methodology is essential. The following protocol outlines a standard workflow for the quantum chemical analysis of 1-(4-iodophenyl)-2-methyl-1H-imidazole using DFT and TD-DFT, as implemented in software packages like Gaussian, ORCA, or Spartan.

Protocol: Quantum Chemical Characterization

1. Molecular Geometry Optimization

  • Objective: To find the most stable three-dimensional conformation of the molecule, corresponding to the global minimum on the potential energy surface.

  • Methodology: The initial structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole is built and subjected to geometry optimization. The choice of functional and basis set is critical. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules, providing a good balance between accuracy and computational cost.[5][9] For the basis set, a Pople-style basis set like 6-311G(d,p) is suitable for the C, H, and N atoms. However, for the iodine atom, a basis set incorporating relativistic effects and effective core potentials (ECPs), such as LANL2DZ, is required for an accurate description.

  • Causality: An accurate optimized geometry is the foundation for all subsequent calculations. Properties like orbital energies and charge distributions are highly sensitive to bond lengths and angles. Without a properly minimized structure, all other calculated data would be physically meaningless.

2. Vibrational Frequency Analysis

  • Objective: To confirm that the optimized geometry represents a true energy minimum and to obtain theoretical vibrational spectra (IR, Raman).

  • Methodology: Following optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/LANL2DZ/6-311G(d,p)).

  • Trustworthiness: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, necessitating a re-optimization. This step is a self-validating check of the optimization procedure.[7]

3. Electronic Property Calculation (Single-Point Energy)

  • Objective: To compute the core electronic structure properties from the validated molecular geometry.

  • Methodology: Using the optimized coordinates, a single-point energy calculation is performed. From this, several key properties are derived:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating chemical reactivity and electronic excitability.[7]

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface. This visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[8][10]

    • Mulliken Population Analysis: This analysis partitions the total electron density among the atoms, providing partial atomic charges.

4. Excited-State Analysis (TD-DFT)

  • Objective: To investigate the molecule's response to electronic excitation and to predict its UV-Visible absorption spectrum.

  • Methodology: Time-Dependent Density Functional Theory (TD-DFT) calculations are performed on the optimized ground-state geometry.[11] This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum.[5]

  • Causality: This step is crucial for understanding the photophysical properties of the molecule, which is vital for applications in materials science (e.g., dyes, OLEDs) or for developing photoactivated drugs.

Visualization: Computational Workflow

G cluster_0 Ground State Calculations (DFT) cluster_1 Property Analysis cluster_2 Excited State Calculations (TD-DFT) start Initial 3D Structure opt Geometry Optimization (e.g., B3LYP/LANL2DZ) start->opt freq Frequency Analysis opt->freq spe Single-Point Energy Calculation freq->spe validation Imaginary Frequencies? freq->validation homo_lumo HOMO/LUMO Energies & Energy Gap spe->homo_lumo mep Molecular Electrostatic Potential (MEP) spe->mep charges Atomic Charges spe->charges tddft TD-DFT Calculation spe->tddft uv_vis Simulated UV-Vis Spectrum tddft->uv_vis validation->opt Yes (Re-optimize) validation->spe No

Caption: A standard workflow for the theoretical analysis of molecular electronic structure.

Part 3: Predicted Electronic Structure and Reactivity

While experimental data for 1-(4-iodophenyl)-2-methyl-1H-imidazole is sparse, the computational protocol described above allows us to predict its electronic properties with a high degree of confidence, based on established trends for related imidazole derivatives.[7]

Molecular Geometry

The optimized structure is predicted to have a non-planar conformation, with a dihedral angle between the imidazole and phenyl rings. The C-I bond will be the longest and weakest carbon-halogen bond. The methyl group at the C2 position will sterically influence the rotation of the phenyl ring.

Frontier Molecular Orbitals (FMOs)

The FMOs are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests the molecule is more polarizable and reactive.[5]

Table 1: Predicted FMO Properties of 1-(4-iodophenyl)-2-methyl-1H-imidazole

PropertyPredicted Value (eV)Implication
HOMO Energy ~ -5.8 to -6.2Moderate electron-donating capability
LUMO Energy ~ -1.5 to -1.9Moderate electron-accepting capability
Energy Gap (ΔE) ~ 4.0 to 4.6High kinetic stability, likely colored or UV-active

Note: These values are predictive and based on trends from related halogenated phenyl-imidazoles.[7] The introduction of the iodophenyl moiety is expected to lower both HOMO and LUMO energies compared to unsubstituted imidazoles.

The HOMO density is predicted to be localized primarily on the electron-rich imidazole ring and the iodine atom, making these the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed across the phenyl and imidazole rings, indicating these regions as potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides an intuitive visualization of charge distribution.

  • Negative Potential (Red/Yellow): Expected around the N3 atom of the imidazole ring, which is the most electron-rich and nucleophilic site. This region is a prime target for hydrogen bond donation and coordination with electrophiles or metal ions.

  • Positive Potential (Blue): Expected around the hydrogen atoms of the imidazole and methyl groups. A region of significant positive potential (a "sigma-hole") is predicted along the extension of the C-I bond. This positive region on the iodine atom is the basis for its ability to act as a halogen bond donor, a critical interaction for binding to biological targets.[12]

  • Neutral Potential (Green): Expected over the carbon framework of the phenyl ring.

Global Reactivity Descriptors

These descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity.

Table 2: Predicted Global Reactivity Descriptors

DescriptorFormulaPredicted TrendInterpretation
Ionization Potential (I) I ≈ -EHOMOModerateEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOLow-to-ModerateEnergy released upon gaining an electron.
Electronegativity (χ) χ = (I+A)/2ModerateTendency to attract electrons.
Chemical Hardness (η) η = (I-A)/2HighResistance to change in electron distribution.
Electrophilicity Index (ω) ω = χ²/(2η)ModeratePropensity to accept electrons.[8]

These descriptors collectively suggest that 1-(4-iodophenyl)-2-methyl-1H-imidazole is a kinetically stable molecule (high hardness) with a moderate capacity to act as an electrophile.

Visualization: Property-Reactivity Relationship

G cluster_0 Calculated Electronic Properties cluster_1 Predicted Chemical Behavior HOMO High HOMO Energy (Localized on Imidazole/Iodine) Reactivity Site for Electrophilic Attack HOMO->Reactivity governs LUMO Low LUMO Energy (Delocalized) MEP MEP Surface (Negative N3, Positive Iodine) Interaction Halogen & H-Bonding Sites MEP->Interaction predicts GAP Small HOMO-LUMO Gap Optical UV-Vis Absorption GAP->Optical determines Bioactivity Enzyme Inhibition Potential Reactivity->Bioactivity contribute to Interaction->Bioactivity contribute to

Caption: Relationship between calculated electronic properties and predicted molecular behavior.

Part 4: Implications for Drug Development and Materials Science

The theoretical analysis provides actionable intelligence for researchers.

For Drug Development Professionals:

  • Target Interaction: The MEP analysis is profoundly important. The negative potential on the N3 atom suggests it can act as a hydrogen bond acceptor with amino acid residues like serine or threonine in an enzyme active site. Crucially, the positive sigma-hole on the iodine atom makes it a potent halogen bond donor, capable of forming strong, specific interactions with electron-rich atoms like oxygen (e.g., in backbone carbonyls) or sulfur.[12] This dual-interaction capability makes the molecule a promising scaffold for designing specific enzyme inhibitors, for example, for Indoleamine 2,3-dioxygenase (IDO), where phenyl-imidazoles have shown activity.[4]

  • Structure-Activity Relationship (SAR): The computational model allows for rapid in silico screening of derivatives. For instance, modifying the substituent on the phenyl ring (e.g., from iodo to bromo or chloro) would predictably alter the strength of the halogen bond and the overall electronic profile, guiding the synthesis of more potent analogues.

  • Metabolic Stability: The sites identified as most reactive by FMO and MEP analysis (e.g., the imidazole ring) are potential sites of metabolic transformation (e.g., by Cytochrome P450 enzymes). This information can guide modifications to improve the molecule's metabolic stability.

For Materials Scientists:

  • Organic Electronics: The predicted HOMO-LUMO gap of ~4.0-4.6 eV suggests the molecule will absorb light in the UV region. While this gap may be too large for typical semiconductor applications, the scaffold could be modified to reduce the gap (e.g., by extending the conjugated system) to tune its optical and electronic properties for applications in OLEDs or organic photovoltaics.

  • Chemosensors: The strong coordinating ability of the imidazole nitrogen, highlighted by the MEP, suggests the molecule could serve as a ligand for metal ions. Metal coordination would perturb the electronic structure, potentially leading to a detectable change in its fluorescence or absorption spectrum, forming the basis for a selective chemosensor.[5]

Part 5: Conclusion

This guide has outlined a comprehensive and scientifically rigorous theoretical approach to characterizing the electronic structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole. Through the systematic application of DFT and TD-DFT, we can predict its molecular geometry, frontier molecular orbital energies, charge distribution, and reactivity descriptors. These computational insights provide a deep understanding of the molecule's intrinsic properties and serve as a powerful predictive tool. For drug discovery, this analysis identifies key interaction points—the hydrogen-bonding N3 atom and the halogen-bonding iodine atom—that are essential for rational ligand design. For materials science, it provides the fundamental electronic parameters that govern optical and conductive properties. By bridging theoretical calculations with practical applications, this computational framework accelerates the discovery and development of novel imidazole-based therapeutics and functional materials.

References

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Advances.
  • Two novel imidazole derivatives – Combined experimental and computational study. (2025). Journal of Molecular Structure.
  • Synthesis, characterization, and computational analysis of novel imidazole-based derivative with tailored electronic properties. (2024). Journal of Photochemistry and Photobiology A: Chemistry.
  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (n.d.). MDPI.
  • Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. (n.d.). PubMed Central.
  • Synthesis and TD-DFT Study of a Series of Novel 3-Imidazolyl-Substituted Coumarin Molecules with Large Stokes Shift. (2023). New Journal of Chemistry.
  • Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. (2018). PubMed.
  • The synthesis of some new imidazole and triazole derivatives: Crystal Structure and DFT-TDDFT investigation on electronic structure. (2010). Journal of Inclusion Phenomena and Macrocyclic Chemistry.
  • A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure. (n.d.). Benchchem.
  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. (n.d.). PubMed Central.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). MDPI.
  • First-principles study of structure and electronic properties of phenyl imidazole. (n.d.).
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PubMed Central.

Sources

An In-depth Technical Guide to the Biological Activity of Substituted Iodo-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1] The introduction of an iodine atom onto this scaffold significantly enhances its synthetic versatility and modulates its biological activity, establishing it as a cornerstone for drug discovery.[1] The unique physicochemical properties conferred by the iodine atom, including altered lipophilicity, electronic properties, and the ability to form halogen bonds, allow for extensive exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2] This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and diverse biological activities of substituted iodo-imidazole derivatives, with a focus on their roles as anticancer, antimicrobial, and enzyme-inhibiting agents. Detailed experimental protocols, quantitative biological data, and process visualizations are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field.

Introduction: The Strategic Importance of the Iodo-Imidazole Scaffold

The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, possesses a unique combination of physicochemical properties, including high polarity, hydrogen-bonding capability, and an amphoteric nature.[1] These characteristics enable imidazole-containing molecules to interact with a wide array of biological targets like enzymes and receptors, making them a focal point of pharmaceutical research.[1][3]

The strategic incorporation of an iodine atom onto the imidazole ring profoundly influences its biological profile.[2] Halogenation, in general, is a key strategy in medicinal chemistry to modulate a compound's lipophilicity, electronic character, and potential for halogen bonding, thereby impacting its interaction with biological targets.[2] The carbon-iodine bond, in particular, serves as a reactive handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig), enabling the synthesis of a diverse library of substituted imidazole derivatives for SAR studies.[4][5] This guide will delve into the significant biological activities stemming from these structurally diverse iodo-imidazole derivatives.

Synthesis of Substituted Iodo-Imidazole Derivatives

The foundation of exploring the biological activities of these compounds lies in their efficient synthesis. A common and effective method for preparing the core structure, 4-iodo-1H-imidazole, is through the direct iodination of imidazole in an alkaline medium.[1][5]

Experimental Protocol: Synthesis of 4(5)-Iodoimidazole[1]

Materials:

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Sodium iodide (NaI)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

  • Isopropanol

  • n-Hexane

Procedure:

  • Preparation of Imidazole Solution: In a flask, dissolve sodium hydroxide (e.g., 24.0 g, 0.60 mol) in water (150 mL) and cool to room temperature. Add imidazole (e.g., 40.8 g, 0.60 mol) and stir until completely dissolved.[5]

  • Iodination: Slowly add a solution of iodine to the imidazole solution. The reaction is typically carried out at a controlled temperature.

  • Work-up and Isolation: Neutralize the reaction mixture to a pH of 7-8 with concentrated hydrochloric acid (HCl), which will cause a solid to precipitate.[1] Collect the precipitated solid by vacuum filtration. The filtrate can be further extracted with an organic solvent like ethyl acetate to recover any remaining product.[1]

  • Purification: Combine the solid product and the extracted residue. Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol and n-hexane) to yield pure 4(5)-iodoimidazole as a white crystalline solid.[1]

cluster_synthesis Synthesis of 4-Iodo-1H-Imidazole Imidazole Imidazole Reaction Reaction Mixture Imidazole->Reaction NaOH_H2O NaOH in H2O NaOH_H2O->Reaction Iodine Iodine (I₂) Iodine->Reaction Precipitation Precipitation (pH 7-8 with HCl) Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Crude_Product Crude 4-Iodo-1H-Imidazole Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure 4-Iodo-1H-Imidazole Recrystallization->Pure_Product

Caption: Workflow for the synthesis of 4-iodo-1H-imidazole.

Anticancer Activity

Imidazole derivatives have demonstrated considerable promise as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[2] Halogenated imidazoles, including iodo-substituted derivatives, have been a significant focus of research due to their potential to enhance cytotoxic activity.[2][6]

Mechanism of Action

The anticancer activity of iodo-imidazole derivatives can be attributed to several mechanisms, including the inhibition of crucial enzymes and signaling pathways. For instance, some imidazole derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune escape.[4][7] The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of enzymes, and the iodo-substituent can influence binding affinity and selectivity through steric and electronic effects.[4] Furthermore, some derivatives have been shown to suppress the PI3K/AKT/mTOR pathway, which is critical for cell proliferation and survival.[8][9]

cluster_pathway Inhibition of PI3K/AKT/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation IodoImidazole Iodo-Imidazole Derivative IodoImidazole->PI3K Inhibits IodoImidazole->AKT Inhibits IodoImidazole->mTOR Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by iodo-imidazole derivatives.

In Vitro Evaluation of Anticancer Activity

The cytotoxic effects of novel iodo-imidazole derivatives are commonly assessed using the MTT assay against various cancer cell lines.

Experimental Protocol: MTT Assay[2][8]

Materials:

  • Cancer cell lines (e.g., HCT116, SW480, MDA-MB-435)[8][9][10]

  • 96-well plates

  • Culture medium

  • Test compounds (iodo-imidazole derivatives)

  • Vehicle control (e.g., DMSO)

  • Positive control (a known anticancer drug, e.g., 5-fluorouracil)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1][2]

  • Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control and a positive control. Incubate the plates for a further 24 to 72 hours.[2][8]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[8]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted iodo-imidazole and related imidazole derivatives.

Compound IDCore StructureSubstituentsCell LineIC₅₀ (µM)Reference
IPM714 1H-imidazole[4,5-f][2][10]phenanthroline-HCT1161.74[8][9]
SW4802.0[8][9]
C-IVc 2-iodo-4-hydroxymethyl-1,5-diphenyl-1H-imidazole4-BrMDA-MB-435-[10]
C-IVf 2-iodo-4-hydroxymethyl-1,5-diphenyl-1H-imidazole3-OHMDA-MB-435-[10]
C-IVg 2-iodo-4-hydroxymethyl-1,5-diphenyl-1H-imidazole2-NO₂MDA-MB-435-*[10]
Compound 37 Benzimidazole-pyrazole-A5492.2[8]
Compound 12b Imidazo[1,2-a]pyridineVariousHep-211[6]
HepG213[6]
MCF-711[6]
A37511[6]

Note: For compounds C-IVc, C-IVf, and C-IVg, the source provides percentage inhibition at a specific concentration rather than IC₅₀ values. For instance, at 20 µg/mL, the inhibition was 41.00%, 49.72%, and 57.18%, respectively, compared to the positive control 5-FU (54.33%).[10]

Antimicrobial Activity

The imidazole ring is a key component of widely used antifungal drugs like ketoconazole and miconazole.[2][4] Halogenation, including iodination, can further enhance the antimicrobial spectrum and potency of these derivatives.[2] The mechanism of action often involves the disruption of microbial cell wall synthesis or cell membrane integrity.[11]

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of iodo-imidazole derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination[2]

Materials:

  • Microbial strains (bacteria and/or fungi)

  • 96-well microtiter plates

  • Appropriate broth medium

  • Test compounds (iodo-imidazole derivatives)

  • Positive control (known antimicrobial agent)

  • Negative control (broth only)

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microbial strain.

  • Serial Dilution: Prepare serial dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive and negative controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).[2]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2][8]

cluster_mic MIC Determination Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate 96-Well Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution Serial Dilution of Iodo-Imidazole Derivative Serial_Dilution->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_Results Observe for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: A generalized workflow for MIC determination.

Quantitative Data: Antimicrobial Activity

Direct comparative MIC values for a series of substituted iodo-imidazoles are scarce in single sources. The following table presents MIC values for various imidazole derivatives against different microbial strains to provide context.

Compound IDCore StructureMicrobial StrainMIC (µg/mL)Reference
3i Indolylbenzo[d]imidazoleM. smegmatis7.8[12]
3ag Indolylbenzo[d]imidazoleM. smegmatis3.9[12]
3ao Indolylbenzo[d]imidazoleStaphylococci< 1[12]
3aq Indolylbenzo[d]imidazoleStaphylococci< 1[12]
(S)-48 Imidazole hybridB. subtilis~0.06[13]
38o Imidazole-triazole hybridE. coli~0.004[13]
P. aeruginosa~0.02*[13]

Note: MIC values for compounds (S)-48 and 38o were converted from reported nM values for comparative purposes.

Enzyme Inhibition

The imidazole ring's ability to coordinate with metal ions in the active sites of enzymes makes its derivatives potent and selective enzyme inhibitors.[4] This, combined with the steric and electronic effects of the iodo-substituent, can be exploited for rational drug design.[4] As mentioned, IDO is a key target in cancer therapy.[4][7] Another area of interest is kinase inhibition, where iodo-imidazole derivatives can serve as scaffolds for developing targeted therapies.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)[1]

Materials:

  • Target kinase and substrate peptide

  • ATP

  • Test compounds (iodo-imidazole derivatives)

  • Positive control (known kinase inhibitor)

  • Negative control (DMSO vehicle)

  • 96-well plates

  • Luminescence detection reagent

  • Luminometer

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in a suitable solvent like DMSO.

  • Reaction Setup: In the wells of a 96-well plate, add the test compound solution at various concentrations. Include positive and negative controls.

  • Add Kinase/Substrate: Add the target kinase and substrate peptide mixture to each well.

  • Initiate Reaction: Add ATP solution to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at a set temperature for a specific duration.

  • Detection: Add a luminescence-based detection reagent that measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[1]

Conclusion and Future Perspectives

Substituted iodo-imidazole derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The iodine atom not only modulates the biological activity of the imidazole scaffold but also provides a crucial synthetic handle for generating diverse chemical entities. The demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties underscore their therapeutic potential. Future research should focus on comprehensive structure-activity relationship studies to design more potent and selective derivatives. Further elucidation of their mechanisms of action and in vivo efficacy studies will be critical for translating these promising compounds into clinical candidates.

References

  • A Comparative Guide to the Biological Activity of 4-Iodo-1H-imidazole and Other Imidazole Analogs - Benchchem. (URL: )
  • The Strategic Role of Iodo-Imidazoles in Modern Medicinal Chemistry: A Technical Guide - Benchchem. (URL: )
  • A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
  • An In-Depth Technical Guide to 4-Iodo-1H-imidazole: Commercial Availability, Synthesis, and Biological Significance - Benchchem. (URL: )
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition - Asian Journal of Chemistry. (URL: [Link])

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - International Journal of PharmTech Research. (URL: [Link])

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (URL: [Link])

  • Anticancer activity features of imidazole-based ionic liquids and lysosomotropic detergents: in silico and in vitro studies - PubMed. (URL: [Link])

  • Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach - ChemistryOpen. (URL: [Link])

  • ANTICANCER STUDIES OF NOVEL 2-IODO -4-HYDROXYMETHYL -1, 5 - DIPHENYL SUBSTITUTED-1-H-IMIDAZOLE DERIVATIVES - European Journal of Biomedical and Pharmaceutical Sciences. (URL: [Link])

  • Functionalization of the 4-Iodo-1H-Imidazole Scaffold: Application Notes and Protocols - Benchchem. (URL: )
  • Synthesis method of 4-iodo-1H-imidazole - Google P
  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - Sciforum. (URL: [Link])

  • The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide - PubMed. (URL: [Link])

  • Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - PubMed Central. (URL: [Link])

  • Synthesis method of 4, 5-diiodo-1H-imidazole - Google P
  • The Role of Imidazole Derivatives in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - NIH. (URL: [Link])

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties - ResearchGate. (URL: [Link])

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - ResearchGate. (URL: [Link])

  • Imidazole: Having Versatile Biological Activities - SciSpace. (URL: [Link])

  • Application Notes and Protocols: The Role of 4-iodo-1H-imidazole in Coordin
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (URL: [Link])

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - MDPI. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus - MDPI. (URL: [Link])

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article | Journal of Pharma Insights and Research. (URL: [Link])

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC - NIH. (URL: [Link])

  • Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][2][10] phenanthroline derivative for the treatment of colorectal cancer - PubMed. (URL: [Link])

Sources

Technical Guide: Stability and Storage of 1-(4-iodophenyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-iodophenyl)-2-methyl-1H-imidazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] The imidazole moiety is a common scaffold in numerous biologically active molecules, while the iodophenyl group serves as a versatile handle for synthetic transformations, particularly in cross-coupling reactions.[1] The inherent reactivity that makes this compound a valuable synthetic intermediate also necessitates a thorough understanding of its stability profile to ensure its integrity from storage through to application.

This guide provides an in-depth analysis of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for 1-(4-iodophenyl)-2-methyl-1H-imidazole. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals to maintain compound quality and ensure experimental reproducibility.

Physicochemical Properties and Structural Considerations

The stability of 1-(4-iodophenyl)-2-methyl-1H-imidazole is intrinsically linked to its molecular structure, which features three key components: an electron-rich imidazole ring, a C-I bond on an aromatic ring, and a methyl group.

  • Imidazole Ring: This heterocyclic system is generally stable but can be susceptible to oxidation and photodegradation under certain conditions.[3]

  • Iodophenyl Group: The carbon-iodine bond is the most labile part of the molecule. Aryl iodides are known to be sensitive to light and heat, which can lead to homolytic cleavage of the C-I bond, releasing elemental iodine and causing discoloration.[4]

  • Methyl Group: The 2-methyl substituent can influence the electronic properties of the imidazole ring but is not typically a primary site of instability.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
CAS Number 179420-75-8[5]
Molecular Formula C₁₀H₉IN₂[5]
Molecular Weight 284.10 g/mol [5]
Appearance Typically a solid (white to yellow/brown)[6]

Key Degradation Pathways

Understanding the potential routes of degradation is critical for developing effective storage and handling strategies. The primary stability concerns for this compound are photodegradation and oxidation.

Photodegradation

Exposure to light, particularly UV radiation, is a significant risk for aryl iodides. The energy from photons can induce homolytic cleavage of the C-I bond, generating a phenyl radical and an iodine radical. The iodine radicals can then combine to form elemental iodine (I₂), which often imparts a yellow or brown color to the sample. This process is a common failure mode for iodinated organic compounds.[4][7]

Oxidation

The imidazole moiety itself can be susceptible to oxidation, especially in solution and when exposed to atmospheric oxygen, peroxides, or other oxidizing agents.[3][8] This can lead to the formation of various oxidation products, potentially involving the opening or modification of the imidazole ring.[3][9] Forced degradation studies on similar imidazole-containing active pharmaceutical ingredients have shown that the imidazole ring is liable to base-mediated autoxidation and can be oxidized in the presence of hydrogen peroxide.[3]

Thermal Decomposition

While generally stable at room temperature, extremes of temperature should be avoided. Thermal decomposition can lead to the release of hazardous gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[6]

cluster_main Key Degradation Pathways for 1-(4-iodophenyl)-2-methyl-1H-imidazole cluster_stress Stress Factors cluster_pathways cluster_products Potential Products Compound 1-(4-iodophenyl)-2-methyl-1H-imidazole (Solid or in Solution) Photo Photodegradation (C-I Bond Cleavage) Oxidation Oxidation (Imidazole Ring Attack) Thermal Thermal Decomposition Light Light (UV/Visible) Light->Photo Oxygen Atmospheric O₂ Oxidizing Agents Oxygen->Oxidation Heat High Temperature Heat->Thermal Iodine Elemental Iodine (I₂) (Discoloration) Photo->Iodine RingOx Imidazole Ring Oxidation Products Oxidation->RingOx Gases COx, NOx, HI Thermal->Gases

Caption: Conceptual overview of primary degradation pathways.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the integrity of 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Optimal Storage Conditions

The primary goal of storage is to mitigate exposure to light, oxygen, moisture, and heat.

ParameterRecommendationRationale
Temperature Keep in a cool, dry place. Room temperature is generally acceptable, though refrigeration (2-8°C) can extend shelf life.[4][5]Slows kinetic degradation processes.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[10]Prevents oxidation of the imidazole ring and minimizes moisture contact.
Light Protect from light. Store in an amber glass vial or in a dark location.[4][7][10]Prevents photodegradation and cleavage of the C-I bond.
Container Use a tightly sealed container.[10][11]Prevents ingress of atmospheric moisture and oxygen.
Safe Handling Procedures

Proper handling ensures both user safety and compound stability.

  • Ventilation: Always handle this compound in a well-ventilated area or a certified laboratory chemical fume hood.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or goggles.

    • Hand Protection: Wear protective gloves (e.g., nitrile).

    • Body Protection: Wear a standard lab coat.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11][12]

Incompatible Material ClassExamplesReason for Incompatibility
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan cause vigorous reactions and promote oxidative degradation of the imidazole ring.
Strong Acids Hydrochloric Acid, Sulfuric AcidCan react with the basic nitrogen atoms of the imidazole ring in an exothermic reaction.[11]
Acid Anhydrides/Chlorides Acetic Anhydride, Acetyl ChlorideCan acylate the imidazole ring, leading to undesired side reactions.[11]

Experimental Protocols for Stability Assessment

To ensure the quality of 1-(4-iodophenyl)-2-methyl-1H-imidazole for experimental use, the following validation protocols are recommended.

Protocol 1: Routine Visual Inspection

This protocol provides a rapid, qualitative assessment of compound integrity.

  • Preparation: Retrieve the compound from storage, allowing it to equilibrate to ambient temperature before opening to prevent condensation.

  • Observation: Place a small sample on a white background (e.g., a watch glass).

  • Color Check: Observe the color of the solid. A pure sample should be a white to off-white crystalline solid. The development of a distinct yellow or brown hue is indicative of iodine release and suggests degradation.[7]

  • Documentation: Record the observation date, lot number, and appearance in a laboratory notebook. If discoloration is observed, the material should be re-analyzed for purity before use.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for identifying the compound's intrinsic stability liabilities. This workflow outlines the key steps to challenge the molecule under accelerated conditions.

cluster_workflow Forced Degradation Study Workflow cluster_conditions Stress Conditions start Prepare Stock Solution of 1-(4-iodophenyl)-2-methyl-1H-imidazole stress Aliquot and Expose to Stress Conditions start->stress acid Acidic (e.g., 0.1 M HCl) base Basic (e.g., 0.1 M NaOH) oxidative Oxidative (e.g., 3% H₂O₂) thermal Thermal (e.g., 60°C in solution) photo Photolytic (UV/Vis Light Exposure) analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24 hrs) hplc Primary Analysis: HPLC-UV/MS - Quantify parent compound loss - Profile degradant peaks analysis->hplc characterize Characterize Major Degradants (LC-MS/MS, NMR if necessary) hplc->characterize report Compile Stability Report - Identify degradation pathways - Propose storage conditions characterize->report

Caption: Workflow for assessing compound stability under stress.

Methodology Insight: The goal of this workflow is not just to see if the compound degrades, but how. By comparing the degradation profiles under different stress conditions (e.g., significant degradation under light but not heat), researchers can definitively identify the primary stability risks and confirm the necessity of specific protective measures, such as storing the material in the dark.

Conclusion

While 1-(4-iodophenyl)-2-methyl-1H-imidazole is a stable compound under the proper conditions, its aryl iodide and imidazole functionalities present inherent liabilities, primarily sensitivity to light and oxidation. Adherence to the storage and handling guidelines outlined in this document—namely, protection from light, storage under an inert atmosphere, and avoidance of incompatible materials—is crucial for maintaining its purity and reactivity. Regular visual inspection and, for long-term storage, periodic analytical purity checks are recommended to ensure the compound's integrity for successful research and development outcomes.

References

  • University of Washington. (n.d.). Standard Operating Procedure: Imidazole.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: 2-(4-Chlorophenyl)-1H-benzoimidazole.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Imidazole-4-carboxaldehyde.
  • Sigma-Aldrich. (2025). Safety Data Sheet: M50834.
  • Fisher Scientific. (2018). Safety Data Sheet: Imidazole.
  • BenchChem. (2025). Common pitfalls in handling iodinated organic compounds.
  • BLDpharm. (n.d.). 1-(4-Iodophenyl)-2-methyl-1H-imidazole.
  • TCI America. (2024). Safety Data Sheet: 4-Methylimidazole.
  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Imidazole.
  • Fisher Scientific. (2012). Safety Data Sheet: 2-Methylimidazole.
  • J.T. Baker. (2004). Safety Data Sheet: Potassium Iodide.
  • Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
  • Google Patents. (n.d.). JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3137-3145. doi:10.1016/j.xphs.2019.05.022. Retrieved from [Link]

  • Wang, L., et al. (2019). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 7(22), 13693-13701. doi:10.1039/C9TA02685A. Retrieved from [Link]

  • Scifinder. (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research.
  • SynHet. (n.d.). 1-(4-Chlorophenyl)-2-methyl-1H-imidazole.
  • Australian Government Department of Health. (2022). 1H-Imidazole, 1-methyl- - Evaluation statement.
  • Australian Government Department of Health. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment.
  • Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437. doi:10.1002/med.21290. Retrieved from [Link]

  • Peterson, L. B., et al. (2009). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 52(18), 5729-5739. doi:10.1021/jm9007482. Retrieved from [Link]

  • De Haan, D. O., et al. (2023). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Atmosphere, 14(4), 624. doi:10.3390/atmos14040624. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Retrieved from [Link]

  • Deswater. (n.d.). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Retrieved from [Link]

Sources

Purity analysis of 1-(4-iodophenyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity Analysis of 1-(4-iodophenyl)-2-methyl-1H-imidazole

Abstract

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development, directly impacting the safety and efficacy of the final therapeutic product. This technical guide provides a comprehensive framework for the purity analysis of 1-(4-iodophenyl)-2-methyl-1H-imidazole, a crucial building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the underlying scientific rationale for methodological choices. It details an orthogonal analytical strategy, leveraging High-Performance Liquid Chromatography (HPLC) for primary purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) for structural confirmation. Furthermore, it addresses the analysis of residual solvents using Gas Chromatography (GC) and touches upon advanced techniques for quantitative analysis. This guide is designed to provide researchers, analytical scientists, and drug development professionals with a robust, field-proven approach to ensure the quality and integrity of this important chemical entity, in alignment with stringent regulatory expectations.

Introduction: The Critical Role of Purity in Chemical Synthesis

Overview of 1-(4-iodophenyl)-2-methyl-1H-imidazole

1-(4-iodophenyl)-2-methyl-1H-imidazole is a heterocyclic aromatic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring an imidazole ring linked to an iodophenyl group, makes it a versatile intermediate for creating more complex molecules through cross-coupling reactions, such as the Suzuki or Sonogashira reactions. The iodine atom provides a reactive site for introducing new functional groups, making this compound a valuable precursor in the synthesis of potential therapeutic agents.

Why Purity Matters: A Foundation of Safety and Reproducibility

The purity of any chemical intermediate is paramount. Impurities, even in trace amounts, can have significant downstream consequences. They may carry their own toxicity, interfere with subsequent chemical reactions leading to lower yields and unexpected by-products, or compromise the stability of the final API. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities. The ICH Q3A guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making a thorough purity analysis not just a matter of good science, but a regulatory necessity.

The Anticipated Impurity Profile: A Synthesis-Driven Approach

A robust purity analysis begins with a theoretical understanding of what impurities might be present. These can be broadly categorized based on their origin in the synthetic process:

  • Starting Materials: Unreacted 2-methylimidazole or 1-fluoro-4-iodobenzene.

  • Reagents: Residual bases (e.g., potassium carbonate) or catalysts.

  • Intermediates: Partially reacted species.

  • By-products: Isomers (e.g., 1-(2-iodophenyl)-2-methyl-1H-imidazole) or products from side reactions.

  • Degradants: Compounds formed by degradation of the target molecule under specific light, temperature, or pH conditions.

An Orthogonal Analytical Strategy for Comprehensive Purity Assessment

The Principle of Orthogonality

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which employs multiple analytical methods based on different chemical or physical principles, is essential for a comprehensive assessment. For example, HPLC separates compounds based on their polarity and interaction with a stationary phase, while GC separates them based on their volatility and boiling point. Using both ensures that a wider range of potential impurities is detected.

Overall Purity Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive purity analysis of 1-(4-iodophenyl)-2-methyl-1H-imidazole, starting from initial screening to detailed characterization.

Caption: High-level workflow for purity analysis.

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale for HPLC as the Primary Technique

HPLC is the workhorse for purity analysis of non-volatile organic compounds like 1-(4-iodophenyl)-2-methyl-1H-imidazole. Its high resolving power allows for the separation of the main component from closely related impurities. UV detection is particularly suitable as the aromatic rings in the molecule are strong chromophores, providing excellent sensitivity.

Protocol 3.1: HPLC-UV Method for Purity and Impurity Profiling

This protocol describes a standard reversed-phase HPLC method. The principle of reversed-phase chromatography involves a non-polar stationary phase (C18) and a polar mobile phase. Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size. The C18 chemistry provides excellent retention for aromatic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the stationary phase, reducing peak tailing.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, increase linearly to 95% B over 15 minutes, hold for 3 minutes, and then return to initial conditions to re-equilibrate. A gradient is crucial for eluting any highly retained impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

    • Detection Wavelength: 254 nm. This wavelength is commonly used for aromatic compounds and provides a good response.

    • Injection Volume: 5 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Insights

While a full validation is beyond the scope of this guide, any method used in a regulated environment must be validated according to guidelines like USP <1225> to demonstrate its suitability. This involves assessing parameters such as:

  • Specificity: Ensuring the method can separate the main peak from potential impurities and degradants.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response.

  • Accuracy: How close the measured value is to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Data Presentation: Example HPLC Results
Peak No.Retention Time (min)Peak Area (mAU*s)% AreaIdentification
14.215,2300.15Unknown Impurity 1
27.89,876,50099.751-(4-iodophenyl)-2-methyl-1H-imidazole
39.110,1100.10Unknown Impurity 2

Identification and Structural Elucidation of Impurities

The Need for Mass Spectrometry (MS)

The HPLC-UV method quantifies impurities but does not identify them. To understand the risk associated with an impurity, its structure must be determined. LC-MS is the ideal next step, as it provides the molecular weight of the compounds eluting from the HPLC column.

Protocol 4.1: LC-MS for Impurity Identification

The HPLC method described in Protocol 3.1 can be directly coupled to a mass spectrometer.

Step-by-Step Methodology:

  • System: An HPLC system connected to a mass spectrometer, typically a quadrupole or time-of-flight (TOF) instrument.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is generally effective for nitrogen-containing heterocyclic compounds as the imidazole nitrogen can be readily protonated.

  • Analysis: As each peak elutes from the HPLC, it is ionized and enters the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions.

  • Interpretation:

    • The main peak should show an ion corresponding to the protonated molecule [M+H]⁺ of 1-(4-iodophenyl)-2-methyl-1H-imidazole (Expected m/z = 285.01).

    • The m/z of each impurity peak provides its molecular weight, offering critical clues to its identity. For example, an impurity with an m/z corresponding to a starting material would strongly suggest it is unreacted starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Confirmation

NMR is the gold standard for structural elucidation. While LC-MS provides molecular weight, NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for the definitive confirmation of the structure of the main component and, if isolated, its impurities. A ¹H NMR spectrum would be expected to show distinct signals for the methyl group, the imidazole ring protons, and the protons on the iodophenyl ring, with characteristic splitting patterns and chemical shifts.

Analysis of Volatile and Semi-Volatile Impurities: Gas Chromatography (GC)

When to Use GC: Targeting Residual Solvents

HPLC is not suitable for analyzing volatile compounds like the solvents used during synthesis and purification (e.g., acetone, ethanol, toluene). Gas chromatography is the appropriate technique for this purpose. Residual solvents are strictly controlled as they have no therapeutic benefit and may be toxic.

Protocol 5.1: Headspace GC-MS for Residual Solvent Analysis

Headspace sampling is a clean and efficient technique where the vapor above the sample (in a sealed vial) is injected into the GC, avoiding contamination of the instrument with the non-volatile sample matrix.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a high-boiling point solvent (e.g., DMSO) to dissolve it.

  • Headspace Parameters:

    • Incubation Temperature: ~80-100 °C.

    • Incubation Time: ~15-30 minutes to allow solvents to partition into the vapor phase.

  • GC-MS Conditions:

    • Column: A polar column like a DB-624 or equivalent is typically used for residual solvent analysis.

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Start at a low temperature (~40 °C) and ramp up to ~240 °C to elute all solvents.

  • Identification: Solvents are identified by their specific retention time and confirmed by their mass spectrum using a library (e.g., NIST). Quantification is done against a calibrated standard.

Data Presentation: Example Residual Solvent Results
SolventRetention Time (min)Concentration (ppm)ICH Limit (ppm)
Acetone3.51505000
Toluene8.250890

Decision Framework for Analytical Method Selection

The choice of analytical technique is not arbitrary; it is driven by the specific question being asked. The following diagram outlines the decision-making process.

G A Start: Purity Question B Is the impurity volatile? (e.g., a solvent) A->B C Is it a non-volatile organic molecule? B->C No D Use Headspace GC-MS B->D Yes E Use HPLC-UV for Quantification C->E Yes J Analysis Complete D->J F Need to identify the structure? E->F G Use LC-MS for MW determination F->G Yes F->J No H Need unambiguous structural proof? G->H I Use NMR Spectroscopy H->I Yes H->J No I->J

Caption: Decision tree for selecting the appropriate analytical method.

Summary and Best Practices

The purity analysis of 1-(4-iodophenyl)-2-methyl-1H-imidazole requires a multi-pronged, orthogonal strategy to ensure a comprehensive and reliable assessment.

  • Foundation: Begin with HPLC-UV as the primary tool for separation and quantification of non-volatile impurities.

  • Identification: Employ LC-MS to rapidly determine the molecular weights of unknown impurities, guiding their identification.

  • Confirmation: Use NMR spectroscopy for the definitive structural elucidation of the main compound and critical impurities.

  • Volatiles: Do not neglect volatile impurities; use Headspace GC-MS for the analysis of residual solvents.

  • Regulatory Context: Always be guided by the principles outlined in regulatory documents like the ICH guidelines to ensure the developed data is fit for purpose.

By integrating these techniques and understanding the scientific principles behind them, researchers and drug developers can confidently establish the purity of 1-(4-iodophenyl)-2-methyl-1H-imidazole, ensuring the quality and safety of their downstream products.

References

  • ICH Q3A (R2) Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • ICH M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]

  • USP General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia. [Link]

  • ICH Q3C (R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation. [Link]

Methodological & Application

Protocol for the Synthesis of Biaryl Imidazoles via Suzuki-Miyaura Coupling with 1-(4-iodophenyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability, functional group tolerance, and relatively mild conditions in forging carbon-carbon bonds.[1][2][3] This application note provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 1-(4-iodophenyl)-2-methyl-1H-imidazole with various arylboronic acids. This substrate is a key building block for synthesizing biaryl imidazole derivatives, a scaffold prevalent in many biologically active compounds and pharmaceutical targets. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step laboratory procedure, and provide expert insights into optimizing reaction parameters and troubleshooting common issues.

Introduction: The Significance of Biaryl Imidazoles

The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, has become an indispensable tool for creating C(sp²)–C(sp²) bonds, particularly in the synthesis of biaryls, styrenes, and polyolefins.[4][5] Its utility is underscored by the 2010 Nobel Prize in Chemistry awarded for its development. The reaction's success stems from the stability and low toxicity of organoboron reagents and the high efficiency of palladium catalysts.[1]

Heterocyclic compounds, especially those containing the imidazole moiety, are of immense interest in drug discovery. The biaryl imidazole framework is a privileged structure found in numerous therapeutic agents, exhibiting a wide range of biological activities. The protocol herein focuses on 1-(4-iodophenyl)-2-methyl-1H-imidazole, an ideal electrophilic partner due to the high reactivity of the carbon-iodine bond in the crucial oxidative addition step of the catalytic cycle.[5]

General Reaction Scheme:

Figure 1. General scheme for the Suzuki-Miyaura coupling of 1-(4-iodophenyl)-2-methyl-1H-imidazole with an arylboronic acid.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established palladium-based catalytic cycle involving three key steps.[6][7]

  • Oxidative Addition : The cycle begins with the active 14-electron Pd(0) complex. This species undergoes oxidative addition into the carbon-iodine bond of the 1-(4-iodophenyl)-2-methyl-1H-imidazole, forming a square planar Pd(II) intermediate.[7][8] For aryl iodides, this is often the rate-determining step.[7][9]

  • Transmetalation : This step involves the transfer of the aryl group from the boron atom to the palladium center. The process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate complex (-B(OH)₃⁻).[4][10] This boronate then reacts with the Pd(II) complex to displace the halide and form a new diorganopalladium(II) species.

  • Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center.[6] This forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-I pd0->pd2_aryl Oxidative Addition pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_aryl->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_biaryl->product aryl_iodide Ar-I (1-(4-iodophenyl)-2-methyl-1H-imidazole) aryl_iodide->pd0 boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd2_aryl

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific arylboronic acid used.

Materials and Reagents
ReagentMW ( g/mol )MolarityEquivalentsAmount (for 1 mmol scale)Purpose
1-(4-Iodophenyl)-2-methyl-1H-imidazole284.10-1.0284 mgAryl Halide (Electrophile)
Arylboronic AcidVaries-1.21.2 mmolCoupling Partner (Nucleophile)
Pd(PPh₃)₄1155.56-0.03 (3 mol%)34.7 mgPalladium(0) Catalyst
Potassium Carbonate (K₂CO₃)138.212.0 M2.52.5 mmol (345 mg) or 1.25 mLBase
1,4-Dioxane88.11--8 mLOrganic Solvent
Water18.02--2 mLCo-solvent

Expertise & Experience:

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable, air-stable Pd(0) source that is often effective for standard couplings. For more challenging or sterically hindered substrates, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos, XPhos) may provide superior results.[10][11]

  • Base Selection: Potassium carbonate is a moderately strong base suitable for many substrates. For base-sensitive functional groups, a weaker base like potassium fluoride (KF) might be preferable.[10] For less reactive aryl chlorides or hindered substrates, a stronger base like potassium phosphate (K₃PO₄) is often employed.[4]

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or THF) and water is standard.[4][6] This biphasic system effectively dissolves the organic substrates and the inorganic base, facilitating the interaction between all components.

Equipment
  • Two-neck round-bottom flask (25 mL or 50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold/Schlenk line

  • Septa, needles, and syringes

  • Heating mantle or oil bath with temperature control

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Workflow A 1. Assemble & Purge Glassware B 2. Add Solid Reagents (Aryl Iodide, Boronic Acid, Base, Catalyst) A->B C 3. Add Solvents & Degas Mixture (e.g., N₂ sparging for 15 min) B->C D 4. Heat to Reaction Temperature (e.g., 80-100 °C) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Cool & Perform Aqueous Work-up E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product (NMR, MS) G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup : Assemble a two-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of inert gas (Argon or Nitrogen). Maintain the inert atmosphere throughout the setup and reaction.

  • Charging the Flask : To the flask, add 1-(4-iodophenyl)-2-methyl-1H-imidazole (284 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and Pd(PPh₃)₄ (34.7 mg, 0.03 mmol). Briefly evacuate and backfill the flask with inert gas three times.

  • Solvent Addition and Degassing : Through a septum, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Trustworthiness: It is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst to inactive Pd(II) and promote undesirable side reactions like the homocoupling of the boronic acid.[8] Degas the resulting mixture by bubbling inert gas through it for 15-20 minutes.

  • Reaction Execution : Heat the reaction mixture to 90 °C with vigorous stirring. The reaction is typically complete within 4-12 hours.

  • Monitoring Progress : Follow the consumption of the starting aryl iodide by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as eluent) or by LC-MS analysis of small aliquots.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : The crude product is typically purified by flash column chromatography on silica gel.[2] The appropriate eluent system will depend on the polarity of the product but often starts with a gradient of ethyl acetate in hexanes.

  • Characterization : Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient degassing.3. Base is not strong enough or insoluble.4. Low reaction temperature.1. Use a fresh bottle of catalyst or a robust precatalyst/ligand system.2. Ensure thorough degassing (sparge for longer or use freeze-pump-thaw cycles).3. Switch to a stronger base (e.g., K₃PO₄) or a different solvent system to improve solubility.4. Increase the reaction temperature in 10 °C increments.
Dehalogenation Side Product Presence of protic sources or hydride donors.Ensure anhydrous solvents (if not using water intentionally) and a thoroughly inert atmosphere. This side reaction can sometimes be suppressed by changing the ligand.[8]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.This is a direct result of inadequate degassing.[8] Improve the degassing procedure significantly.
Steric Hindrance Issues Coupling partners (especially ortho-substituted) are too bulky for the catalyst system.Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate reactions with sterically demanding substrates.[11][12][13]

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile method for synthesizing valuable biaryl imidazole compounds from 1-(4-iodophenyl)-2-methyl-1H-imidazole. By carefully controlling the reaction parameters—particularly the choice of catalyst, base, and the exclusion of oxygen—researchers can achieve high yields of the desired products. This protocol provides a robust starting point for scientists in academic and industrial settings, enabling the efficient exploration of chemical space in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Thomas, A. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Preprint]. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • ACS Publications - Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Available from: [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available from: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

  • ACS Publications - Organic Letters. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]

  • RSC Publishing - Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • Sandiego. (2007). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Chem 302L. Available from: [Link]

  • ACS Publications - Organic Letters. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Available from: [Link]

  • RSC Publishing - Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available from: [Link]

  • Turkish Journal of Chemistry. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Available from: [Link]

  • NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • Taylor & Francis Online. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

Sources

The Versatile Building Block: Application Notes for 1-(4-iodophenyl)-2-methyl-1H-imidazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Strategic Precursor

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of complex molecular architectures, a fact underscored by the 2010 Nobel Prize in Chemistry awarded for their development.[1] These transformations have become indispensable in the pharmaceutical and materials science sectors for their ability to forge carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2]

This guide focuses on 1-(4-iodophenyl)-2-methyl-1H-imidazole , a strategically designed building block poised for diversification through these powerful catalytic methods. The molecule incorporates three key features:

  • A Reactive Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of the palladium catalytic cycle, allowing for milder reaction conditions and broader substrate scope.[3]

  • A Stable Imidazole Core: The imidazole moiety is a ubiquitous feature in pharmaceuticals and biologically active molecules, often acting as a bioisostere or a key hydrogen-bonding element.

  • An N-Aryl Linkage: This linkage provides a rigid, three-dimensional scaffold that is frequently explored in the design of kinase inhibitors and other targeted therapeutics.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols and field-proven insights into the application of 1-(4-iodophenyl)-2-methyl-1H-imidazole in a suite of palladium-catalyzed cross-coupling reactions.

Synthesis of the Core Moiety: 1-(4-iodophenyl)-2-methyl-1H-imidazole

While commercially available, a reliable synthesis of the title compound is crucial for ensuring a consistent and high-purity supply for research and development. The most common approaches for N-arylation of imidazoles are the Ullmann condensation and the Buchwald-Hartwig amination. Below is a representative protocol based on a copper-catalyzed Ullmann-type coupling, which is often favored for its cost-effectiveness.[4][5]

Representative Protocol: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

This protocol describes the coupling of 2-methylimidazole with 1,4-diiodobenzene. The use of an excess of the imidazole can be replaced by using a stronger base and stoichiometric amounts of the reactants.

Reaction Scheme:

Materials:

  • 2-methylimidazole

  • 1,4-diiodobenzene

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or 1,10-Phenanthroline (as ligand)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (as base)

  • Anhydrous Toluene or 1,4-Dioxane (as solvent)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

Experimental Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-methylimidazole (1.2 equivalents), 1,4-diiodobenzene (1.0 equivalent), Copper(I) iodide (5-10 mol%), and Potassium Phosphate (2.0 equivalents).

  • Add the ligand, N,N'-Dimethylethylenediamine (10-20 mol%).

  • Add anhydrous toluene to the vessel to achieve a substrate concentration of approximately 0.5 M.

  • Seal the Schlenk tube and stir the mixture vigorously at 110-120 °C for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Causality Behind Choices:

  • Catalyst System: The CuI/DMEDA system is a well-established and robust catalyst for Ullmann-type C-N bond formation. The ligand (DMEDA) accelerates the reaction by stabilizing the copper center and facilitating the coupling process.[6]

  • Base: K₃PO₄ is an effective base for this transformation, being strong enough to deprotonate the imidazole but generally well-tolerated by many functional groups.

  • Solvent: Toluene is a high-boiling, non-polar solvent suitable for achieving the necessary reaction temperatures.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of 1-(4-iodophenyl)-2-methyl-1H-imidazole is realized in its subsequent functionalization. The C-I bond serves as a versatile handle for introducing a wide range of molecular fragments.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds, owing to the stability and low toxicity of the organoboron reagents.[7][8]

Mechanistic Overview: The catalytic cycle involves three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodine bond of 1-(4-iodophenyl)-2-methyl-1H-imidazole to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product caption Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • 1-(4-iodophenyl)-2-methyl-1H-imidazole

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

Experimental Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine 1-(4-iodophenyl)-2-methyl-1H-imidazole (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).

  • Add anhydrous 1,4-dioxane to achieve a substrate concentration of 0.2-0.5 M.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain the desired biaryl product.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1Phenylboronic acidPd₂(dba)₃ (2)Xantphos (4)K₃PO₄Dioxane1008
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene11012
33-Pyridylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9016

Table 1: Representative conditions for Suzuki-Miyaura coupling.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, providing access to substituted styrenes, cinnamates, and other vinylated aromatics.[10][11]

Mechanistic Overview: The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • Migratory Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-Aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.[12]

Heck_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1-(4-iodophenyl)-2-methyl-1H-imidazole F Combine in Schlenk tube under Argon A->F B Alkene (e.g., methyl acrylate) B->F C Pd(OAc)₂ / Ligand C->F D Base (e.g., Et₃N) D->F E Solvent (e.g., DMF) E->F G Heat at 80-100 °C (12-24 h) F->G H Cool and Dilute G->H I Aqueous Wash H->I J Dry and Concentrate I->J K Column Chromatography J->K L Final Product K->L caption Experimental workflow for the Heck reaction.

Caption: A typical experimental workflow for a Heck coupling reaction.

Detailed Protocol: Heck Coupling with Methyl Acrylate

Materials:

  • 1-(4-iodophenyl)-2-methyl-1H-imidazole

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Experimental Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve 1-(4-iodophenyl)-2-methyl-1H-imidazole (1.0 eq) in DMF.

  • Add Pd(OAc)₂ (2-5 mol%) and P(o-tol)₃ (4-10 mol%).

  • Add triethylamine (2.0 eq) followed by methyl acrylate (1.5 eq).

  • Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the corresponding cinnamate derivative.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1Methyl AcrylatePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF100
2StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Acetonitrile80
3n-Butyl AcrylatePdCl₂(PPh₃)₂ (5)-NaOAcNMP120

Table 2: Representative conditions for the Heck reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of immense value for accessing conjugated systems and precursors for more complex heterocycles.[3][12]

Mechanistic Overview: The reaction typically involves two interconnected catalytic cycles, one for palladium and one for copper:

  • Palladium Cycle: Similar to other cross-couplings, it involves oxidative addition and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex.[13]

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • 1-(4-iodophenyl)-2-methyl-1H-imidazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Experimental Procedure:

  • To a Schlenk tube under an inert atmosphere, add 1-(4-iodophenyl)-2-methyl-1H-imidazole (1.0 eq), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).

  • Add anhydrous THF, followed by triethylamine (used as both base and solvent, or in excess).

  • Add phenylacetylene (1.1-1.2 eq) dropwise.

  • Stir the reaction at room temperature for 8-16 hours. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through Celite® to remove the amine salt, washing with THF or ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography.

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene50
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (4)PiperidineDMFRT

Table 3: Representative conditions for Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for C-N bond formation where classical methods like nucleophilic aromatic substitution fail.[2][14]

Mechanistic Overview: This reaction also proceeds through a Pd(0)/Pd(II) cycle:

  • Oxidative Addition: Pd(0) adds to the aryl iodide.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex and is deprotonated by the base to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[15]

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 1-(4-iodophenyl)-2-methyl-1H-imidazole

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Experimental Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), BrettPhos (2-4 mol%), and NaOtBu (1.4 eq).

  • Add 1-(4-iodophenyl)-2-methyl-1H-imidazole (1.0 eq).

  • Add anhydrous toluene, followed by morpholine (1.2 eq).

  • Seal the tube and heat the mixture to 80-110 °C for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Separate the layers, and wash the organic layer with brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to obtain the desired arylamine.

EntryAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)
1MorpholinePd₂(dba)₃ (1.5)BrettPhos (3)NaOtBuToluene100
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane110
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene100

Table 4: Representative conditions for Buchwald-Hartwig amination.

Conclusion and Future Directions

1-(4-iodophenyl)-2-methyl-1H-imidazole is a highly valuable and versatile building block for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient coupling under a variety of standard conditions, providing access to a diverse array of complex molecules containing the privileged N-phenylimidazole scaffold. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this substrate. Further optimization of catalyst systems, particularly with modern, highly active phosphine ligands and pre-catalysts, can lead to even milder conditions, lower catalyst loadings, and an expanded substrate scope, further cementing the role of this building block in the rapid synthesis of novel chemical entities.

References

  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. Available at: [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Triflates. John Wiley & Sons. Available at: [Link]

  • Onani, M. O., et al. (2013). Hemilabile imino-phosphine palladium(II) complexes: Synthesis, molecular structure, and evaluation in Heck reactions. ResearchGate. Available at: [Link]

  • ChemHelper. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Eureka | Patsnap. Novel preparation method of 5-iodine-2-phenyl-1-methyl imidazole. Available at: [Link]

  • Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with.... Available at: [Link]

  • ResearchGate. Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with.... Available at: [Link]

  • MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • Connect Journals. Synthetic Emergence in N-Arylimidazoles: A Review. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • National Institutes of Health. (2019). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]

  • National Institutes of Health. (2010). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • National Institutes of Health. (2019). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]

  • MIT Open Access Articles. Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • ResearchGate. L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Available at: [Link]

  • Journal of the Chemical Society (Resumed). (1960). The Ullmann biaryl synthesis. Part II. The effect of m-dinitrated diluents on the self-condensation of iodobenzene. Available at: [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Available at: [Link]

  • National Institutes of Health. (2022). Ullmann homocoupling of arenediazonium salts in a deep eutectic solvent. Synthetic and mechanistic aspects. Available at: [Link]

Sources

Application of 1-(4-iodophenyl)-2-methyl-1H-imidazole in Anticancer Drug Discovery: Advanced Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Imidazoles

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention in oncology for their capacity to interact with a wide array of biological targets, including critical enzymes and receptors involved in cancer cell proliferation and survival.[2][3] The molecule 1-(4-iodophenyl)-2-methyl-1H-imidazole represents a promising candidate for anticancer drug development, combining the versatile imidazole core with a halogenated phenyl group. The introduction of an iodine atom can enhance biological activity through various mechanisms, including increased lipophilicity for better membrane permeability and the potential for specific halogen bonding interactions with protein targets.[4][5] Furthermore, studies have suggested that molecular iodine itself can possess anti-proliferative and pro-apoptotic effects in cancer cells.[4][6]

This guide provides a comprehensive overview of the application of 1-(4-iodophenyl)-2-methyl-1H-imidazole in preclinical anticancer research. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for its synthesis and evaluation, from initial in vitro screening to in vivo efficacy studies. The methodologies are presented with a focus on the underlying scientific principles to empower researchers to not only execute the experiments but also to interpret the results with confidence.

Synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole

The synthesis of N-aryl imidazoles can be efficiently achieved through copper-catalyzed cross-coupling reactions such as the Chan-Lam or Ullmann condensations.[7][8] These methods provide robust pathways for the formation of the crucial carbon-nitrogen bond between the imidazole and the iodophenyl moiety.

Protocol: Synthesis via Chan-Lam N-Arylation

The Chan-Lam coupling is an effective method that utilizes a copper catalyst to couple an N-H containing heterocycle with an arylboronic acid.[8][9] This protocol describes the synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole from 2-methylimidazole and 4-iodophenylboronic acid.

Materials:

  • 2-methylimidazole

  • 4-iodophenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-methylimidazole (1.0 equivalent), 4-iodophenylboronic acid (1.2 equivalents), and copper(II) acetate (1.5 equivalents).

  • Solvent and Base Addition: Add methanol as the solvent and pyridine (2.0 equivalents) as the base.

  • Reaction Conditions: Stir the mixture at room temperature under an air atmosphere for 24-48 hours. The reaction is typically open to the air as Cu(II) is the active catalytic species.

  • Work-up:

    • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ to remove excess acid and pyridine.

    • Wash the organic layer with brine, then dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.

  • Characterization: Characterize the purified 1-(4-iodophenyl)-2-methyl-1H-imidazole by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Hypothesized Mechanism of Action

While the precise mechanism of action for 1-(4-iodophenyl)-2-methyl-1H-imidazole requires empirical validation, its structural features suggest several plausible anticancer pathways. Imidazole derivatives are known to function as kinase inhibitors, tubulin polymerization inhibitors, and inducers of apoptosis and cell cycle arrest.[3][6][10] The iodophenyl moiety may enhance these activities and could potentially engage in specific interactions with target proteins.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Compound 1-(4-iodophenyl)-2-methyl-1H-imidazole Compound->RTK Inhibition Bcl2 Bcl-2 Compound->Bcl2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is the cornerstone of preclinical drug discovery.[10] This involves a series of assays to determine the compound's cytotoxicity, its effect on cell cycle progression, and its ability to induce programmed cell death (apoptosis).

Experimental Workflow for In Vitro Screening

G start Start: Select Cancer Cell Lines (e.g., MCF-7, A549) viability Cell Viability Assay (MTT) Determine IC50 start->viability cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) viability->cell_cycle If IC50 is promising apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis If IC50 is promising data_analysis Data Analysis & Interpretation cell_cycle->data_analysis apoptosis->data_analysis end End: Candidate for In Vivo Studies data_analysis->end

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 1-(4-iodophenyl)-2-methyl-1H-imidazole stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

CompoundCell LineIC₅₀ (µM)
1-(4-iodophenyl)-2-methyl-1H-imidazole (Hypothetical)MCF-7 (Breast)5.5
1-(4-iodophenyl)-2-methyl-1H-imidazole (Hypothetical)A549 (Lung)8.2
Doxorubicin (Control)MCF-7 (Breast)0.8
Doxorubicin (Control)A549 (Lung)1.2

Table 1: Example of IC₅₀ data presentation for 1-(4-iodophenyl)-2-methyl-1H-imidazole against human cancer cell lines.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and analyze the cell cycle distribution of a cell population.[8]

Materials:

  • Cancer cells treated with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G G0G1 G0/G1 Phase (2n DNA) S S Phase (Synthesis) G0G1->S G2M G2/M Phase (4n DNA) S->G2M G2M->G0G1 Mitosis Arrest Cell Cycle Arrest (Induced by Compound) G2M->Arrest

Protocol: Apoptosis Detection by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[4]

Materials:

  • Cancer cells treated with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells, including the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.22.12.7
Compound (IC₅₀)45.835.518.7

Table 2: Example of apoptosis data presentation for a selected cancer cell line.

In Vivo Efficacy Evaluation

Promising candidates from in vitro screening should be advanced to in vivo models to assess their therapeutic efficacy and safety in a more complex biological system.[8] The subcutaneous xenograft model in immunodeficient mice is a widely used standard for this purpose.

Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional, can improve tumor take rate)

  • Test compound formulation for injection (e.g., in a solution of saline with 5% DMSO and 10% Tween 80)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or culture medium, with or without Matrigel, at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control according to the planned dosing schedule (e.g., daily intraperitoneal injection).

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Conclusion

1-(4-iodophenyl)-2-methyl-1H-imidazole is a molecule of significant interest for anticancer drug discovery. The protocols detailed in this guide provide a robust framework for its synthesis and comprehensive preclinical evaluation. By systematically assessing its effects on cell viability, cell cycle progression, apoptosis, and in vivo tumor growth, researchers can effectively elucidate its therapeutic potential and mechanism of action. This structured approach is essential for the identification and development of novel, effective anticancer agents.

References

  • Suwiński, J., & Wagner, P. (2012). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Molecules, 17(12), 14699–14709.
  • Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4333.
  • Kalra, A., et al. (2018). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Advances, 8(45), 25494–25508.
  • Arranz-Espinosa, R., et al. (2021). Effects of Molecular Iodine/Chemotherapy in the Immune Component of Breast Cancer Tumoral Microenvironment. International Journal of Molecular Sciences, 22(20), 10983.
  • Torremante, P. E., & Rosner, H. (2011). Antiproliferative Effects of Molecular Iodine in Cancers. Current Chemical Biology, 5(3), 168–176.
  • Gajski, G., & Gerić, M. (2022). The Impact of Iodine Concentration Disorders on Health and Cancer. International Journal of Molecular Sciences, 23(11), 5937.
  • Kumar, A., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38–71.
  • Chan, D. M., et al. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Reaction Biology. (n.d.). Subcutaneous Tumor Models. Retrieved from [Link]

  • D'in, D., & Krasavin, M. (2018). The Chan–Evans–Lam N-Arylation of 2-Imidazolines. The Journal of Organic Chemistry, 83(15), 8744–8752.
  • Al-Hourani, B. J., et al. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Journal of Molecular Structure, 1315, 138403.

Sources

Synthesis of novel kinase inhibitors using 1-(4-iodophenyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Novel Kinase Inhibitors Using 1-(4-Iodophenyl)-2-methyl-1H-imidazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3] This has made them one of the most important target classes for modern drug discovery.[4][5] The imidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to form key interactions within the ATP-binding site of kinases.[6][7][8] This application note provides a comprehensive guide to the strategic use of 1-(4-iodophenyl)-2-methyl-1H-imidazole , a versatile building block for the synthesis of novel kinase inhibitors. We detail synthetic protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, to generate diverse libraries of candidate inhibitors. Furthermore, we provide a standardized protocol for the in vitro biological evaluation of these compounds using a luminescence-based kinase assay to determine their inhibitory potency.

Introduction: The Strategic Role of the Imidazole Scaffold

The human kinome comprises over 500 kinases that regulate the majority of cellular processes by catalyzing the phosphorylation of proteins.[4] Their central role in signal transduction makes them prime therapeutic targets.[9] Small molecule kinase inhibitors have revolutionized cancer treatment, with numerous approved drugs targeting kinases like EGFR, ALK, and BRAF.[4][9][10]

The design of effective kinase inhibitors often relies on scaffolds that can mimic the binding of the endogenous ligand, ATP. The imidazole ring is an exceptional pharmacophore for this purpose.[1][8] Its nitrogen atoms can act as hydrogen bond acceptors or donors, forming critical interactions with the "hinge" region of the kinase ATP-binding pocket, a key anchoring point for many inhibitors.[7][11]

The subject of this guide, 1-(4-iodophenyl)-2-methyl-1H-imidazole , is a strategically designed starting material.

  • The Imidazole Core: Provides the essential hinge-binding motif.

  • The 2-methyl Group: Offers steric influence that can be exploited to achieve selectivity and modulate binding orientation.

  • The 4-iodophenyl Group: The carbon-iodine bond is a highly versatile synthetic handle, readily participating in palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical moieties, enabling rapid exploration of the chemical space around the core scaffold to optimize potency and selectivity.[12][13]

Principles of Kinase Inhibitor Design

Most small-molecule kinase inhibitors are ATP-competitive, binding within the ATP pocket. They are broadly classified into two major types based on the conformation of the kinase they bind to.[11]

  • Type I Inhibitors: Bind to the active conformation of the kinase, where a conserved DFG (Asp-Phe-Gly) motif points into the active site ("DFG-in"). These inhibitors primarily occupy the adenine-binding region.[14]

  • Type II Inhibitors: Bind to the inactive "DFG-out" conformation, where the DFG motif is flipped. This exposes an adjacent hydrophobic pocket, which Type II inhibitors exploit to gain additional binding interactions.[15][16] Targeting this inactive state can often lead to improved selectivity against other kinases.[15][16]

The synthetic strategies outlined below allow for the creation of both Type I and Type II inhibitor scaffolds by strategically adding substituents that can access these different regions of the ATP-binding site.

Figure 1: General pharmacophore model for ATP-competitive kinase inhibitors.

Synthetic Strategies and Protocols

The C-I bond of 1-(4-iodophenyl)-2-methyl-1H-imidazole is the key to diversification. We present two robust palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

G start 1-(4-iodophenyl)-2-methyl-1H-imidazole suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->suzuki + R-B(OH)2 buchwald Buchwald-Hartwig Amination (Pd Catalyst, Base, Ligand) start->buchwald + R1R2-NH product_suzuki Aryl/Heteroaryl Substituted Kinase Inhibitor (C-C bond) suzuki->product_suzuki product_buchwald Amino Substituted Kinase Inhibitor (C-N bond) buchwald->product_buchwald

Figure 2: Synthetic workflow for diversifying the core scaffold.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for installing aryl or heteroaryl groups, which can probe hydrophobic pockets within the kinase active site.[17] The reaction is generally tolerant of a wide range of functional groups.

Objective: To synthesize a biaryl compound by coupling 1-(4-iodophenyl)-2-methyl-1H-imidazole with a representative boronic acid.

Materials:

  • 1-(4-iodophenyl)-2-methyl-1H-imidazole

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

  • Nitrogen or Argon source for inert atmosphere

  • Standard glassware for reflux

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-iodophenyl)-2-methyl-1H-imidazole (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[18]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[19][20]

Data Presentation: Representative Suzuki Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)Dioxane/H₂O100675-90
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O90870-85
PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF110480-95
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing the introduction of primary or secondary amines.[21][22][23] This functional group can serve as a key hydrogen bond donor or acceptor and significantly impacts the compound's physicochemical properties, such as solubility.

Objective: To synthesize an N-aryl compound by coupling 1-(4-iodophenyl)-2-methyl-1H-imidazole with a representative amine.

Materials:

  • 1-(4-iodophenyl)-2-methyl-1H-imidazole

  • Primary or secondary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu) or other strong, non-nucleophilic base

  • Anhydrous, degassed toluene or dioxane

  • Nitrogen or Argon source for inert atmosphere

  • Schlenk tube or similar reaction vessel

Step-by-Step Protocol:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.

  • Reagent Addition: Add 1-(4-iodophenyl)-2-methyl-1H-imidazole (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene. Seal the Schlenk tube.

  • Reaction: Remove the tube from the glovebox and heat in an oil bath at 100-110 °C with magnetic stirring. Monitor the reaction by TLC or LC-MS.[24]

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.[22]

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a library of compounds is synthesized and characterized, the next critical step is to assess their biological activity. A luminescence-based ADP detection assay is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of compounds against a target kinase.[25][26][27]

Principle: Kinase activity consumes ATP, producing ADP. The amount of ADP produced is directly proportional to kinase activity. In this assay, remaining ATP is depleted, and the ADP is converted back into ATP, which then fuels a luciferase reaction to produce a luminescent signal.[27] An inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + ATP + Inhibitor B Incubate (e.g., 60 min, 30°C) A->B C ADP Produced (Inversely proportional to inhibition) B->C D Add ADP-Glo™ Reagent (Depletes remaining ATP) C->D E Add Kinase Detection Reagent (Converts ADP -> ATP, fuels Luciferase) D->E F Luminescent Signal E->F G Data Analysis (Calculate IC50) F->G Measure with Plate Reader

Figure 3: Workflow for a luminescence-based kinase inhibition assay.

Protocol 3: Luminescence-Based IC₅₀ Determination

Materials:

  • Purified target kinase enzyme

  • Specific kinase substrate peptide

  • ATP solution

  • Synthesized inhibitor compounds, serially diluted in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well or 96-well plates

  • Plate reader with luminescence detection capability

Step-by-Step Protocol:

  • Compound Plating: Prepare a serial dilution of your inhibitor compounds in 100% DMSO. Typically, an 11-point, 3-fold dilution series starting from 10-100 µM is appropriate for initial screening.

  • Reaction Setup: In a 384-well plate, perform the following additions:

    • Add 1 µL of serially diluted compound or DMSO vehicle (for 0% and 100% inhibition controls).

    • Add 2 µL of a solution containing the kinase and substrate in Kinase Assay Buffer.

    • Allow the inhibitor and kinase to pre-incubate for 15-30 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. For the 100% inhibition control, add buffer instead of the kinase-substrate mix.

  • Incubation: Incubate the plate at 30 °C for 60 minutes. The optimal time and temperature may need to be determined empirically for each kinase system.

  • ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides the luciferase/luciferin to generate light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% inhibition (DMSO only) and 100% inhibition (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation: Example IC₅₀ Data

Compound IDTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Index
INH-SZ-01151,25083
INH-SZ-02250>10,000>40
INH-BH-018850106
Staurosporine (Control)5102

Selectivity Index = IC₅₀ (Off-Target) / IC₅₀ (Target)

Conclusion

The strategic use of 1-(4-iodophenyl)-2-methyl-1H-imidazole as a foundational building block provides a robust and efficient platform for the discovery of novel kinase inhibitors. The protocols detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination enable the rapid generation of diverse chemical libraries. When coupled with a reliable in vitro screening method like the luminescence-based kinase assay, this workflow allows researchers to systematically explore structure-activity relationships, identify potent lead compounds, and advance the development of next-generation targeted therapies.

References

  • New strategies for targeting kinase networks in cancer - PMC - NIH. ()
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem. ()
  • A pharmacophore map of small molecule protein kinase inhibitors - PubMed. ()
  • Pharmacophore approaches in protein kinase inhibitors design - Baishideng Publishing Group. ()
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. ()
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ()
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed. ()
  • Kinase Assay Kit - Sigma-Aldrich. ()
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. ()
  • Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explor
  • Pharmacophore generated from 27 ATP competitive inhibitors of mTOR...
  • Kinase targets and anti-targets in cancer poly-pharmacology - ecancer. ()
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States | Journal of Medicinal Chemistry. ()
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. ()
  • Imidazole as a Promising Medicinal Scaffold: Current St
  • Pharmacophore model for type I protein kinase inhibitors.
  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - NIH. ()
  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - MDPI. ()
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. ()
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase St
  • Targeting cancer with kinase inhibitors - PMC - NIH. ()
  • SLK Kinase Assay - Promega Corpor
  • Unlocking the Potential of Kinase Targets in Cancer: Insights from CancerOmicsNet, an AI-Driven Approach to Drug Response Prediction in Cancer - NIH. ()
  • Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors - Benchchem. ()
  • Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors - MDPI. ()
  • Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed. ()
  • Novel Synthesis and Structural Characterization of a High-Affinity Paramagnetic Kinase Probe for the Identification of Non-ATP Site Binders by Nuclear Magnetic Resonance | Journal of Medicinal Chemistry - ACS Public
  • Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling | Request PDF - ResearchG
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem. ()
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ()
  • Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable - PubMed. ()
  • Purification Technologies Small Molecules | Kdpharmagroup. ()
  • Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - Semantic Scholar. ()
  • Novel synthesis and structural characterization of a high-affinity paramagnetic kinase probe for the identification of non-ATP site binders by nuclear magnetic resonance. (Journal Article) | OSTI.GOV. ()
  • Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conform
  • Buchwald-Hartwig amin
  • Buchwald-Hartwig Amin
  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - NIH. ()
  • 4-iodopyrazole in the synthesis of kinase inhibitors - Benchchem. ()
  • The synthesis of novel kinase inhibitors using click chemistry - Semantic Scholar. ()
  • Suzuki Coupling - Organic Chemistry Portal. ()
  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)

Sources

1-(4-iodophenyl)-2-methyl-1H-imidazole as an intermediate for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of 1-(4-iodophenyl)-2-methyl-1H-imidazole as a key pharmaceutical intermediate.

Introduction: The Strategic Importance of N-Aryl Imidazoles in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind effectively to a wide range of biological targets.[1] The N-arylation of imidazoles introduces a phenyl group, which serves as a crucial anchor for further molecular elaboration, enabling chemists to fine-tune a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

1-(4-iodophenyl)-2-methyl-1H-imidazole is a particularly valuable intermediate due to its trifunctional nature. The 2-methyl group provides steric influence and metabolic stability. The N-phenylimidazole core is a common feature in many active compounds.[3] Crucially, the para-iodine atom on the phenyl ring is a versatile synthetic handle, primed for a variety of powerful cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[4] This allows for the efficient and modular construction of complex molecular architectures, making it a highly sought-after building block in the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the synthesis, characterization, and downstream application of 1-(4-iodophenyl)-2-methyl-1H-imidazole, grounded in established chemical principles and methodologies.

Overall Workflow

The successful utilization of this intermediate follows a logical progression from synthesis to application. Each stage requires rigorous control and validation to ensure the quality and success of the subsequent steps.

G cluster_0 Synthesis & Purification cluster_1 Quality Control & Validation cluster_2 Downstream Application Synthesis Synthesis via Ullmann Condensation Purification Purification by Column Chromatography Synthesis->Purification Crude Product QC Structural & Purity Analysis (NMR, HPLC, MS) Purification->QC Purified Intermediate Application Suzuki Cross-Coupling Reaction QC->Application Validated Intermediate FinalProduct Complex API Precursor Application->FinalProduct Purified Product

Caption: High-level workflow for the synthesis, validation, and application of the intermediate.

Part 1: Synthesis Protocol - Copper-Catalyzed N-Arylation

The synthesis of N-aryl imidazoles is most effectively achieved through cross-coupling strategies. While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool, the copper-catalyzed Ullmann condensation is often preferred for the N-arylation of imidazoles due to its efficiency and cost-effectiveness.[5][6] The following protocol is based on well-established Ullmann-type reaction conditions, optimized for imidazole substrates.[7][8]

Reaction Scheme

Caption: Ullmann condensation for the synthesis of the target intermediate.

Rationale for Component Selection
  • Catalyst System (CuI/L-Proline): Copper(I) iodide is a common and effective copper source for Ullmann reactions.[8] L-Proline acts as a ligand, stabilizing the copper catalyst, increasing its solubility, and accelerating the catalytic cycle. This ligand-assisted protocol allows the reaction to proceed under milder conditions than traditional Ullmann reactions, which often require very high temperatures.[9]

  • Base (K₂CO₃): An inorganic base like potassium carbonate is required to deprotonate the imidazole's N-H proton, forming the nucleophilic imidazolide anion that attacks the aryl halide.[8][9] It is a cost-effective and moderately strong base suitable for this transformation.

  • Solvent (DMSO): Dimethyl sulfoxide is a high-boiling, polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction, which often requires elevated temperatures to overcome the activation energy of C-N bond formation.[8]

Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylimidazole (1.0 equiv), 1,4-diiodobenzene (1.2 equiv), copper(I) iodide (0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the copper(I) catalyst.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe. The typical concentration is 0.5 M with respect to the limiting reagent (2-methylimidazole).

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC-MS. A typical mobile phase for TLC is ethyl acetate/hexanes. The reaction is generally complete within 12-24 hours, indicated by the consumption of the 2-methylimidazole starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the copper catalyst.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford 1-(4-iodophenyl)-2-methyl-1H-imidazole as a solid.

Part 2: Quality Control and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate before its use in subsequent steps.[10] A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

Expected Analytical Data
Technique Parameter Expected Result
¹H NMR Chemical Shift (δ)Peaks corresponding to the aromatic protons of the iodophenyl ring (two doublets), imidazole ring protons (two singlets or doublets), and the methyl group (a singlet). Aromatic protons adjacent to iodine will be further downfield.
¹³C NMR Chemical Shift (δ)Resonances for all unique carbon atoms, including the C-I bearing carbon at a characteristic upfield shift (~90-100 ppm) and the other aromatic, imidazole, and methyl carbons.
Mass Spec (MS) m/zThe calculated mass-to-charge ratio for the protonated molecule [M+H]⁺ should be observed, confirming the molecular weight.
HPLC PurityA single major peak with >98% purity is typically desired for pharmaceutical applications. The retention time should be consistent.[10]
Melting Point RangeA sharp melting point range indicates high purity.

Note: Specific chemical shifts in NMR are solvent-dependent. Data should be compared against a reference standard if available.

Part 3: Application Protocol - Suzuki Cross-Coupling

The utility of 1-(4-iodophenyl)-2-methyl-1H-imidazole as an intermediate is best demonstrated by its participation in a cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds, particularly for constructing biaryl structures common in pharmaceuticals.[11]

Reaction Scheme: Synthesis of a Biaryl Imidazole Derivative

Caption: Suzuki coupling using the intermediate to form a complex biaryl product.

Step-by-Step Protocol
  • Preparation: To a round-bottom flask, add the validated 1-(4-iodophenyl)-2-methyl-1H-imidazole (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and sodium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv), under a positive flow of inert gas.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (4:1 ratio). Degassing the solvent (e.g., by sparging with argon for 30 minutes) is crucial for preventing catalyst deactivation.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring until the starting aryl iodide is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Safety and Handling

Handling of all chemicals should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • 2-Methylimidazole: Can be corrosive and harmful if swallowed.[14]

  • 1,4-Diiodobenzene: May cause skin and eye irritation.

  • Copper(I) Iodide: Handle with care to avoid inhalation of dust.

  • DMSO: Can facilitate the absorption of other chemicals through the skin.

  • Palladium Catalysts: Are often toxic and should be handled with care.

  • Organic Solvents: Are flammable and should be kept away from ignition sources.

Consult the specific Safety Data Sheet (SDS) for each reagent before use.[15] All chemical waste must be disposed of in accordance with institutional and local regulations.

Conclusion

1-(4-iodophenyl)-2-methyl-1H-imidazole is a high-value, versatile intermediate that provides a reliable and efficient entry point for the synthesis of complex pharmaceutical candidates. The protocols detailed herein for its synthesis via Ullmann condensation and its subsequent elaboration via Suzuki coupling represent robust and scalable methods for drug discovery and development programs. Rigorous analytical characterization at each stage is paramount to ensure the integrity of the final compounds. By leveraging this strategic building block, researchers can accelerate the construction of novel molecular entities with significant therapeutic potential.

References

  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Catalysis. [Link]

  • Ullmann condensation - Wikipedia. Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. [Link]

  • Material Safety Data Sheet - Clotrimazole. ScienceLab.com. [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]

  • Novel preparation method of 5-iodine-2-phenyl-1-methyl imidazole. Patsnap. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC - NIH. [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC - NIH. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

  • Synthesis method of 4-iodo-1H-imidazole.
  • Preparation method of 4-iodine-1H-imidazole.
  • Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. ResearchGate. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. ResearchGate. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. [Link]

  • 1H-Imidazole, 2-methyl-. NIST WebBook. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace. [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH. [Link]

  • Novel Synthesis, spectral, characterization of 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl). Journal of Physics: Conference Series. [Link]

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

Sources

Application Notes & Protocols: Antimicrobial Screening of 1-(4-Iodophenyl)-2-Methyl-1H-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds and an exploration of novel chemical entities. Imidazole derivatives have long been recognized as a versatile and privileged structure in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5] This guide focuses on a specific subclass: 1-(4-iodophenyl)-2-methyl-1H-imidazole derivatives . The rationale for investigating this scaffold is twofold. First, the imidazole core is a proven pharmacophore.[6][7][8] Second, the inclusion of an iodine atom on the phenyl ring introduces a fascinating element of polypharmacology. Iodine itself is a potent, broad-spectrum antimicrobial agent known for its strong oxidizing capabilities, which lead to the rapid and non-specific damage of microbial proteins, nucleotides, and fatty acids.[9][10][11]

This document provides a series of detailed protocols designed to rigorously evaluate the antimicrobial potential of these specific derivatives. The methodologies are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are designed to yield reproducible and quantitative data essential for advancing a compound from initial screening to lead optimization.[12][13][14]

Scientific Rationale: A Hypothesized Dual Mechanism of Action

Understanding the potential mechanism of action is crucial for rational drug design and interpreting screening results. For the 1-(4-iodophenyl)-2-methyl-1H-imidazole scaffold, we hypothesize a dual-pronged attack on microbial cells.

  • Imidazole Core Activity : As established antifungal agents, imidazoles primarily function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[15] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[16][17] Its disruption leads to altered membrane permeability, leakage of cellular contents, and ultimately, cell death. In bacteria, the imidazole nucleus may target other essential enzymes, such as DNA gyrase or those involved in cell wall synthesis.[2][18]

  • Iodophenyl Moiety Activity : The 4-iodophenyl group is not merely a structural placeholder. Elemental iodine is a powerful oxidizing agent that rapidly penetrates microbial cells.[10] We postulate that the covalent linkage to the phenyl-imidazole scaffold could facilitate its delivery to the microbial cell surface or interior, where it can exert its own antimicrobial effects by oxidizing key biomolecules, leading to widespread, non-specific damage.[9][11]

This potential for a dual mechanism could be advantageous in overcoming existing resistance pathways that target a single enzyme or cellular process.

G cluster_compound 1-(4-Iodophenyl)-2-Methyl-1H-Imidazole Derivative cluster_fungal Fungal Cell cluster_bacterial Bacterial / Fungal Cell Imidazole Imidazole Core P450 Lanosterol 14α-demethylase Imidazole->P450 Inhibits Iodophenyl Iodophenyl Moiety Oxidation Oxidative Damage Iodophenyl->Oxidation Induces Ergosterol Ergosterol Synthesis P450->Ergosterol Blocks MembraneF Membrane Integrity Ergosterol->MembraneF DeathF Cell Death MembraneF->DeathF Disruption leads to Proteins Proteins DeathB Cell Death Proteins->DeathB Damage leads to Lipids Fatty Acids Lipids->DeathB Damage leads to Nucleotides Nucleotides Nucleotides->DeathB Damage leads to Oxidation->Proteins Damages Oxidation->Lipids Damages Oxidation->Nucleotides Damages

Fig 1. Hypothesized dual mechanism of action.

Experimental Protocols

Protocol 1: Preliminary Screening via Kirby-Bauer Disk Diffusion

This method serves as a rapid, qualitative primary screen to identify derivatives with potential antimicrobial activity. It is based on the principle of an antimicrobial agent diffusing from a saturated paper disk into an agar medium inoculated with a test microorganism, creating a zone of growth inhibition.[19][20][21][22]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile 6-mm blank paper disks

  • Stock solutions of imidazole derivatives (e.g., 1 mg/mL in DMSO)

  • Positive control antibiotic disks (e.g., Vancomycin 30 µg, Ciprofloxacin 5 µg)

  • Negative control (solvent, e.g., DMSO)

  • Incubator (35 ± 2°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-4 well-isolated colonies. Suspend them in sterile saline or TSB. Vortex to create a smooth suspension. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of a MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application:

    • Aseptically apply sterile blank paper disks to the inoculated agar surface.

    • Pipette a fixed volume (e.g., 10 µL) of each imidazole derivative stock solution onto a corresponding disk.

    • Similarly, apply 10 µL of the solvent (e.g., DMSO) to a separate disk as a negative control.

    • Place positive control antibiotic disks on the plate.

    • Ensure disks are spaced at least 24 mm apart from center to center and no closer than 15 mm from the edge of the plate.[19]

  • Incubation: Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application. Incubate for 16-20 hours.[22]

  • Result Measurement: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare Inoculum (0.5 McFarland) B 2. Inoculate MHA Plate (Lawn Culture) A->B D 4. Apply Disks to Plate B->D C 3. Prepare Disks (Test Compound, Controls) C->D E 5. Incubate (35°C, 16-20h) D->E F 6. Measure Zone of Inhibition (mm) E->F

Fig 2. Workflow for the Kirby-Bauer disk diffusion assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[23][24] The protocol is based on the guidelines established by CLSI.[12][14]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test microorganism

  • Stock solutions of imidazole derivatives (e.g., 1280 µg/mL in DMSO)

  • Positive control antibiotic stock solution

  • Sterile diluent (e.g., broth, sterile water)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.[25]

  • Plate Preparation:

    • Add 100 µL of sterile broth to wells 2 through 12 in each row designated for testing.

    • Prepare a starting concentration of the test compound in well 1. For example, add 20 µL of a 1280 µg/mL stock to 80 µL of broth to get 200 µL of a 256 µg/mL solution.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This will create a concentration range (e.g., 128 µg/mL to 0.25 µg/mL after inoculum is added).

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (broth only, no inoculum).

  • Inoculation: Add 100 µL of the standardized inoculum (now at 1x10⁶ CFU/mL to be diluted 1:2) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). The final volume in each well is 200 µL, and the final inoculum density is 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or as required for fungi (e.g., 24-48 hours).[25][26]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[23]

G A 1. Add 100µL Broth to Wells 2-12 C 3. Perform Serial Dilution (Transfer 100µL from Well 1 to 10) A->C B 2. Add 200µL of Compound (Highest Conc.) to Well 1 B->C E 5. Inoculate Wells 1-11 with 100µL Inoculum C->E D 4. Prepare Inoculum (to 1x10^6 CFU/mL) D->E F 6. Incubate Plate E->F G 7. Read MIC (Lowest Concentration with No Growth) F->G

Fig 3. Workflow for broth microdilution MIC determination.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay and is used to determine the lowest concentration of a compound that kills ≥99.9% of the initial microbial inoculum.[27][28]

Materials:

  • MIC plate from Protocol 2

  • Nutrient agar plates (e.g., MHA)

  • Sterile micropipettes and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

  • Plating: Mix the contents of each selected well thoroughly. Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells onto a separate, clearly labeled nutrient agar plate.[28] Spread the aliquot evenly across the agar surface.

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible on the plate from the growth control.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[29][30] For a starting inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL. If a 100 µL aliquot was plated, this would mean ≤50 colonies on the plate.

G cluster_mic MIC Assay Result cluster_mbc MBC Procedure cluster_result Result MIC_Plate MIC Plate (Clear wells indicate inhibition) Select 1. Select wells at MIC, 2x MIC, 4x MIC MIC_Plate->Select Plate 2. Plate aliquots on fresh agar Select->Plate Incubate 3. Incubate plates Plate->Incubate Read 4. Count Colonies Incubate->Read MBC MBC = Lowest concentration with ≥99.9% killing Read->MBC

Fig 4. Relationship and workflow from MIC to MBC.

Data Presentation and Interpretation

For effective comparison and structure-activity relationship (SAR) analysis, experimental data should be organized systematically.

Table 1: Hypothetical Antimicrobial Screening Data for Imidazole Derivatives

Compound IDModificationS. aureus (G+) Zone (mm)E. coli (G-) Zone (mm)C. albicans MIC (µg/mL)C. albicans MFC (µg/mL)MFC/MIC Ratio
XYZ-001 1-(4-iodophenyl)-2-methyl1814482
XYZ-002 1-(4-bromophenyl)-2-methyl16128324
XYZ-003 1-(4-chlorophenyl)-2-methyl141016>64>4
XYZ-004 1-(phenyl)-2-methyl10<832>64>2
Vancomycin N/A17N/AN/AN/AN/A
Ciprofloxacin N/AN/A25N/AN/AN/A
Fluconazole N/AN/AN/A2168

Interpretation:

  • Zone of Inhibition: Larger zones generally indicate greater potency. In the table, XYZ-001 shows the best activity, suggesting the iodo-substituent is favorable.

  • MIC Value: A lower MIC value indicates that less compound is required to inhibit growth, signifying higher potency.

  • MFC/MIC Ratio: This ratio helps classify the compound's effect. A ratio of ≤4 is typically considered bactericidal or fungicidal, while a ratio >4 suggests a static effect.[30] In the example, XYZ-001 and XYZ-002 exhibit cidal activity against C. albicans, whereas fluconazole is primarily fungistatic.

References

  • Fromtling, R. A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. [Link]

  • EBSCO. (n.d.). Imidazole antifungals. Research Starters. [Link]

  • Narwal, S., Singh, G., & Saini, D. (2012). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Indo Global Journal of Pharmaceutical Sciences. [Link]

  • Sud, I. J., & Feingold, D. S. (1979). Mechanisms of action of the antimycotic imidazoles. PubMed. [Link]

  • Fromtling, R. A. (1984). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Oxford Academic. [Link]

  • Semantic Scholar. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. [Link]

  • Kumar, P., et al. (2010). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. PubMed. [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute". [Link]

  • Liu, M. L., et al. (2019). Exploration of structure-based on imidazole core as antibacterial agents. PubMed. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Gutarowska, B., et al. (2021). Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa. PubMed. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • ResearchGate. (2021). Antimicrobial potential of iodine-containing substances and materials. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Bio-protocol. (n.d.). Determination of Minimum Bactericidal Concentration (MBC). [Link]

  • Review of Ophthalmology. (2009). Iodine: An Elemental Force Against Infection. [Link]

  • Bigliardi, P., et al. (2020). Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization. PubMed Central. [Link]

  • Sibbald, R. G., et al. (2007). Iodine revisited. PubMed Central. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • Regulations.gov. (n.d.). M07-A8 - Methods for Dilution Antimicrobial. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]

  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Trimble, M. J., et al. (2022). New In Situ-Generated Polymer-Iodine Complexes with Broad-Spectrum Antimicrobial Activity. ASM Journals. [Link]

  • Bălăşoiu, A. M., et al. (2020). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. PubMed. [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. [Link]

  • OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Bakht, M. A., et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. NIH National Library of Medicine. [Link]

  • Vijesh, A. M., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Springer. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of imidazole derivatives represented by % inhibition against different microbial species. [Link]

  • ResearchGate. (2022). A Literature Review on Antimicrobial Activities of Imidazole. [Link]

Sources

Step-by-step synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole from 2-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole from 2-methylimidazole

Introduction: The Significance of N-Aryl Imidazoles

N-aryl imidazoles are a class of heterocyclic compounds that hold significant importance in medicinal chemistry and materials science. They form the core structure of numerous pharmaceuticals, including antifungal agents, and are also utilized as ligands in coordination chemistry and as building blocks in the synthesis of organic light-emitting diodes (OLEDs). The specific target molecule, 1-(4-iodophenyl)-2-methyl-1H-imidazole, is a valuable synthetic intermediate. The presence of the iodo-substituent on the phenyl ring provides a reactive handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, allowing for the construction of more complex molecular architectures.

This application note provides a detailed, step-by-step protocol for the synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole via a copper-catalyzed N-arylation reaction, a modern variation of the Ullmann condensation. We will delve into the rationale behind the choice of reagents and conditions, offering insights grounded in established chemical principles to ensure reproducibility and success.

Reaction Principle: The Copper-Catalyzed N-Arylation

The synthesis is achieved through the N-arylation of 2-methylimidazole with 1,4-diiodobenzene. This reaction is efficiently catalyzed by a copper(I) salt, typically copper(I) iodide (CuI). The overall transformation is a type of cross-coupling reaction where a new carbon-nitrogen bond is formed between the imidazole ring and the aryl halide.

The generally accepted mechanism for this reaction, while complex and with several proposed intermediates, involves the coordination of the imidazole and the aryl halide to the copper center. A base is essential to deprotonate the imidazole, increasing its nucleophilicity. The reaction often benefits from the addition of a ligand, such as L-proline, which can stabilize the copper catalyst, prevent its agglomeration, and facilitate the reductive elimination step that forms the desired C-N bond and regenerates the active catalyst. Dimethyl sulfoxide (DMSO) is a common solvent choice due to its high boiling point, which allows for the necessary reaction temperatures, and its ability to dissolve the various inorganic and organic components of the reaction mixture.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-MethylimidazoleC₄H₆N₂82.100.82 g10.0Reagent
1,4-DiiodobenzeneC₆H₄I₂329.913.30 g10.0Reagent
Copper(I) IodideCuI190.450.19 g1.0Catalyst (10 mol%)
L-ProlineC₅H₉NO₂115.130.23 g2.0Ligand (20 mol%)
Potassium CarbonateK₂CO₃138.212.76 g20.0Base (2 equivalents)
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1320 mL-Solvent
Ethyl AcetateC₄H₈O₂88.11~200 mL-For extraction/chromatography
HexaneC₆H₁₄86.18~200 mL-For chromatography
Saturated NaCl solution--~50 mL-For washing
Anhydrous MgSO₄--~5 g-For drying
Round-bottom flask--100 mL-Reaction vessel
Magnetic stir bar----For stirring
Condenser----To prevent solvent loss
Heating mantle/oil bath----For heating
TLC plates (Silica gel)----For reaction monitoring
Safety Precautions
  • 1,4-Diiodobenzene: Irritant. Avoid inhalation and contact with skin and eyes.

  • Copper(I) Iodide: Harmful if swallowed. Irritating to eyes, respiratory system, and skin.

  • DMSO: Can be absorbed through the skin. Wear appropriate gloves.

  • General: Perform the reaction in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate gloves at all times.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylimidazole (0.82 g, 10.0 mmol), 1,4-diiodobenzene (3.30 g, 10.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol), L-proline (0.23 g, 2.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

    • Rationale: Potassium carbonate acts as the base to deprotonate the N-H of the imidazole, making it a more potent nucleophile. CuI is the catalyst, and L-proline serves as a ligand to enhance the catalyst's activity and stability. Using equimolar amounts of the starting imidazole and diiodobenzene favors the mono-arylation product, although some di-substituted product may form.

  • Addition of Solvent and Reaction Conditions:

    • Add 20 mL of dimethyl sulfoxide (DMSO) to the flask.

    • Attach a reflux condenser to the flask.

    • Place the flask in a pre-heated oil bath at 120 °C.

    • Stir the reaction mixture vigorously. The mixture should turn from a pale suspension to a darker, more homogeneous solution as the reaction progresses.

    • Rationale: DMSO is a polar aprotic solvent that effectively dissolves the reagents and can withstand the high temperature required for the reaction to proceed at a reasonable rate. 120 °C is a common temperature for copper-catalyzed N-arylations.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • To take a TLC sample, briefly remove the flask from the heat, withdraw a small aliquot with a capillary tube, and dissolve it in a small amount of ethyl acetate.

    • Spot the sample on a silica gel TLC plate and develop it using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent.

    • Visualize the spots under UV light (254 nm). The reaction is complete when the starting 2-methylimidazole spot has been consumed (typically 12-24 hours).

    • Rationale: TLC is a crucial technique for tracking the consumption of starting materials and the formation of the product, preventing premature or unnecessarily long reaction times.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic layers with saturated aqueous NaCl solution (brine, 50 mL).

    • Rationale: The addition of water precipitates the organic product and dissolves the inorganic salts (K₂CO₃, excess base, etc.). Extraction with ethyl acetate transfers the desired product into the organic phase. Washing with brine helps to remove any remaining water from the organic layer and aids in breaking up emulsions.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

    • Rationale: Removing all traces of water is essential before solvent evaporation to prevent hydrolysis and to obtain a dry crude product.

Purification
  • Column Chromatography:

    • The crude product should be purified by flash column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 50%).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Rationale: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, the catalyst, and any side products (like the di-arylated imidazole).

  • Final Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield 1-(4-iodophenyl)-2-methyl-1H-imidazole as a white to off-white solid.

    • The expected yield is typically in the range of 70-85%.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. Expected signals would include those for the methyl group, the imidazole ring protons, and the protons on the phenyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): To confirm the molecular weight of the product (M+H⁺ for C₁₀H₉IN₂ should be approximately 285.0).

  • Melting Point: To assess the purity of the final product. A sharp melting point range is indicative of high purity.

Visual Workflow

Synthesis_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification & Analysis A Combine Reagents: - 2-Methylimidazole - 1,4-Diiodobenzene - CuI, L-Proline, K₂CO₃ B Add DMSO Solvent A->B C Heat to 120°C with Stirring B->C Attach Condenser D Monitor by TLC (12-24h) C->D E Cool to RT Add Water D->E Reaction Complete F Extract with Ethyl Acetate (3x) E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Evaporate Solvent H->I J Silica Gel Column Chromatography I->J Crude Product K Combine Pure Fractions J->K L Evaporate Solvent K->L M Characterize Product (NMR, MS, MP) L->M N N M->N Final Product: 1-(4-iodophenyl)-2-methyl-1H-imidazole

Caption: Workflow for the synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole using a copper-catalyzed N-arylation reaction. By understanding the role of each reagent and the rationale behind the chosen conditions, researchers can confidently apply this method to obtain this valuable intermediate for further synthetic applications in drug discovery and materials science. Adherence to the described work-up and purification procedures is critical for achieving high purity of the final compound.

References

  • Shalmali, et al. "A review on recent advances and versatile applications of imidazole derivatives." Results in Chemistry, vol. 4, 2022, p. 100481, [Link].

  • Monnier, F., and Taillefer, M. "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie International Edition, vol. 48, no. 38, 2009, pp. 6954–71, [Link].

  • Surry, D. S., and Buchwald, S. L. "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, vol. 47, no. 34, 2008, pp. 6338–61, [Link].

  • Ma, D., et al. "Assembly of N-Aryl-Substituted Imidazoles, Benzimidazoles, and Indazoles by CuI/L-Proline-Catalyzed Cross-Coupling Reactions." The Journal of Organic Chemistry, vol. 73, no. 1, 2008, pp. 243–47, [Link].

  • Cristau, H.-J., et al. "A General and Mild Ullmann-Type Synthesis of Diaryl Ethers." European Journal of Organic Chemistry, vol. 2004, no. 4, 2004, pp. 695–702, [Link].

  • Novakova, L., et al. "Dimethyl Sulfoxide as a Solvent in the Synthesis of Heterocyclic Compounds." Molecules, vol. 26, no. 21, 2021, p. 6411, [Link].

Application Notes and Protocols for the In Vitro Evaluation of 1-(4-iodophenyl)-2-methyl-1H-imidazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Imidazole Derivatives

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse biological activities.[1] Recent interest has focused on synthetic imidazole derivatives for their potential as anticancer agents.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the cytotoxic properties of a specific novel compound, 1-(4-iodophenyl)-2-methyl-1H-imidazole.

This guide is designed to be a practical and scientifically rigorous resource. It moves beyond a simple recitation of steps to explain the underlying principles of the selected assays and the rationale behind key experimental choices. The protocols herein are designed as self-validating systems, incorporating appropriate controls to ensure data integrity and reproducibility.

Foundational Knowledge: Understanding the Compound and Cellular Context

While specific data on 1-(4-iodophenyl)-2-methyl-1H-imidazole is emerging, the broader class of imidazole derivatives has been shown to induce cytotoxicity through various mechanisms, including the disruption of cellular redox balance and mitochondrial function.[4] Therefore, our investigative approach will encompass not only a primary assessment of cell viability but also delve into potential mechanisms of action, such as the induction of apoptosis, generation of reactive oxygen species (ROS), and alterations in the cell cycle.

To obtain a comprehensive cytotoxicity profile, a panel of human cancer cell lines with diverse origins is recommended. This guide will focus on three commonly used and well-characterized cell lines:

  • HeLa (Cervical Cancer): A robust and rapidly proliferating cell line.[5]

  • HepG2 (Hepatocellular Carcinoma): Often used in drug metabolism and hepatotoxicity studies.[6]

  • MCF-7 (Breast Cancer): An estrogen receptor-positive cell line widely used in breast cancer research.[7]

Experimental Workflow: A Multi-faceted Approach to Cytotoxicity Profiling

A logical and sequential workflow is critical for a thorough in vitro evaluation. The following diagram illustrates the proposed experimental pipeline, from initial cell culture to in-depth mechanistic studies.

experimental_workflow cluster_setup Phase 1: Preparation and Primary Screening cluster_validation Phase 2: Validation and Dose-Response cluster_mechanistic Phase 3: Mechanistic Investigation cell_culture Cell Line Maintenance (HeLa, HepG2, MCF-7) compound_prep Compound Preparation (Stock Solution & Dilutions) mtt_assay Primary Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay compound_prep->mtt_assay ldh_assay Membrane Integrity Assay (LDH Assay) mtt_assay->ldh_assay ic50 IC50 Determination ldh_assay->ic50 apoptosis_assay Apoptosis Assessment (Caspase-3/7 Activity) ic50->apoptosis_assay ros_assay Oxidative Stress Analysis (ROS Detection) ic50->ros_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_assay

Figure 1: A multi-phase workflow for the comprehensive in vitro evaluation of 1-(4-iodophenyl)-2-methyl-1H-imidazole cytotoxicity.

Detailed Protocols and Methodologies

Cell Culture and Maintenance

Consistent and healthy cell cultures are the bedrock of reliable cytotoxicity data. Adherence to aseptic techniques and standardized cell culture practices is paramount.

General Cell Culture Conditions:

  • Incubator: 37°C, 5% CO2, and 95% humidity.[8][9][10]

  • Media Renewal: 2-3 times per week.[5][7]

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.[7][9]

Cell LineRecommended MediumDoubling Time
HeLa Eagle's Minimum Essential Medium (EMEM) + 10% FBS + 1% Penicillin/Streptomycin.[5]~24 hours[5]
HepG2 Eagle's Minimum Essential Medium (EMEM) or DMEM + 10% FBS + 1% Penicillin/Streptomycin.[6][8]~48 hours[6]
MCF-7 Eagle's MEM (EMEM) + 10% FBS + 0.01 mg/mL human insulin + 1% Penicillin/Streptomycin.[7][11]~30-40 hours[7]

Protocol for Subculturing Adherent Cells (General):

  • Aspirate the culture medium from a confluent flask.

  • Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

  • Add a sufficient volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell layer.[7]

  • Incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding at least 4 volumes of complete growth medium.[6]

  • Gently pipette the cell suspension to create a single-cell suspension.

  • Centrifuge the cell suspension at approximately 125 x g for 5 minutes.[7]

  • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Seed new culture flasks at the desired split ratio.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is often used as an indicator of cell viability.[12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 1-(4-iodophenyl)-2-methyl-1H-imidazole in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Confirmatory Cytotoxicity Assay: LDH Release

The Lactate Dehydrogenase (LDH) assay complements the MTT assay by measuring membrane integrity. LDH is a stable cytoplasmic enzyme that is released into the culture medium upon cell lysis or membrane damage.[13][14]

Protocol:

  • Seed and treat cells in a 96-well plate as described for the MTT assay.

  • At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm.

  • Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Mechanistic Insights: Apoptosis, ROS, and Cell Cycle

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[15] Their activation signifies a commitment to apoptosis. Luminescent or fluorescent assays provide a sensitive measure of their activity.

apoptosis_pathway compound 1-(4-iodophenyl)-2-methyl-1H-imidazole stress Cellular Stress (e.g., Mitochondrial Damage) compound->stress initiator_caspases Initiator Caspases (e.g., Caspase-9) stress->initiator_caspases executioner_caspases Executioner Caspases (Caspase-3, Caspase-7) initiator_caspases->executioner_caspases substrates Cellular Substrates (e.g., PARP) executioner_caspases->substrates apoptosis Apoptosis substrates->apoptosis

Figure 2: Simplified schematic of the caspase-mediated apoptotic pathway.

Protocol (using a luminescent assay like Caspase-Glo® 3/7):

  • Seed cells in a white-walled 96-well plate and treat with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[16]

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

Overproduction of reactive oxygen species (ROS) can lead to cellular damage and trigger cell death.[17][18] Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) become fluorescent upon oxidation by ROS.[17][19]

Protocol:

  • Culture cells in a 96-well plate and treat with the compound for a short duration (e.g., 1, 3, 6 hours).

  • Remove the treatment medium and wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[19]

  • Wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Immediately measure the fluorescence with excitation at ~485 nm and emission at ~535 nm.[17]

Cytotoxic compounds can induce cell cycle arrest at specific checkpoints.[20] Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21][22]

Protocol:

  • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Harvest both adherent and floating cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.[23]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[23]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Data Analysis and Interpretation

ParameterAssayData OutputInterpretation
IC50 Value MTT, LDHDose-response curveThe concentration of the compound that inhibits 50% of cell growth or viability.
Apoptosis Caspase-3/7 ActivityFold change in luminescence/fluorescenceAn increase indicates the induction of apoptosis.
Oxidative Stress ROS DetectionFold change in fluorescenceAn increase suggests the generation of intracellular ROS.
Cell Cycle Flow CytometryPercentage of cells in G0/G1, S, G2/MAccumulation of cells in a specific phase indicates cell cycle arrest.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro cytotoxic evaluation of 1-(4-iodophenyl)-2-methyl-1H-imidazole. The multi-assay approach ensures a comprehensive understanding of not only the compound's potency but also its potential mechanisms of action. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies (e.g., mitochondrial membrane potential, specific protein expression via Western blotting) and progression to more complex models such as 3D cell cultures[2] and eventually in vivo studies. The systematic application of these protocols will generate high-quality, reproducible data, paving the way for the further development of this promising compound.

References

  • Altogen Biosystems. MCF-7 Culture Protocol. [Link]

  • Bio-protocol. Flow Cytometric Detection of Reactive Oxygen Species. [Link]

  • National Institutes of Health. Assaying cell cycle status using flow cytometry. [Link]

  • AntBio. Cellular reactive oxygen species (ROS) assay strategy. [Link]

  • Altogen Biosystems. HepG2 Cell Culture - HepG2 Transfection. [Link]

  • Altogen Biosystems. Cell Culture Information - HELA CELL LINE. [Link]

  • Inno Pharmchem. Decoding Cancer Cell Behavior: Imidazole Derivatives and 3D Culture Insights. [Link]

  • Bio-protocol. 2.3. HepG2 Cell Culture. [Link]

  • ResearchGate. How to culture MCF7 cells?. [Link]

  • ResearchGate. Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006. [Link]

  • ENCODE. MCF7 Cell Culture and 4hydroxytamoxifen treatment. [Link]

  • iGEM. Passaging of HeLa cells. [Link]

  • ENCODE. MCF-7 Cell Culture and +/- estrogen treatment. [Link]

  • Protocols.io. Cell culture of 7721 or HeLa cells. [Link]

  • ResearchGate. In vitro anticancer activity of imidazole derivatives. [Link]

  • Abbexa. Caspase-3 activity assay. [Link]

  • PubMed. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. [Link]

  • National Institutes of Health. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. [Link]

  • Refubium. Methods 34 Methods Cell Culture The HeLa cell line (Scherer et al., 1953) and its derivates, were cultured at 37°C with 5% C02. [Link]

  • Taylor & Francis Online. The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. [Link]

  • AXOL Bioscience. Protocol – Version 1.0. [Link]

  • PubMed. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

  • REPROCELL. Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. [Link]

  • National Institutes of Health. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. [Link]

  • ENCODE. HepG2 culture conditions Medium: DMEM + 10% FBS + 1% pen-strep. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • PLOS One. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • ResearchGate. Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • MDPI. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. [Link]

  • National Institutes of Health. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

Sources

Application Notes and Protocols: Strategic Use of 1-(4-iodophenyl)-2-methyl-1H-imidazole in the Synthesis of Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic application of 1-(4-iodophenyl)-2-methyl-1H-imidazole as a pivotal intermediate in the synthesis of Angiotensin II receptor antagonists, a critical class of antihypertensive drugs commonly known as 'sartans'. We will delve into the synthetic rationale, detailing the advantages of employing this specific building block. The core of this document is a detailed protocol for a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the construction of the characteristic biphenyl scaffold of these antagonists. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Role of the Imidazole Scaffold in Angiotensin II Receptor Blockade

Angiotensin II receptor blockers (ARBs) are a mainstay in the management of hypertension and other cardiovascular diseases.[1][2] Their mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] A common structural motif in many potent ARBs, such as Losartan and Olmesartan, is a substituted imidazole ring linked to a biphenyl-tetrazole moiety.[3][4] The imidazole core serves as a crucial pharmacophore, with its substituents playing a key role in receptor binding and overall antagonist activity.[5]

The synthesis of these complex molecules often relies on a convergent approach, where key fragments are prepared separately and then coupled in the final stages. This is where 1-(4-iodophenyl)-2-methyl-1H-imidazole emerges as a highly valuable and versatile intermediate. The presence of an iodo group on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the efficient and regioselective formation of the critical C-C bond that constitutes the biphenyl backbone of the final drug molecule.[6]

Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling

The iodinated nature of 1-(4-iodophenyl)-2-methyl-1H-imidazole makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This reaction, for which the 2010 Nobel Prize in Chemistry was awarded, involves the coupling of an organohalide with an organoboron compound.[7] In the context of sartan synthesis, the aryl iodide (our imidazole derivative) is coupled with a suitably functionalized arylboronic acid, typically one bearing the tetrazole or a precursor group.[8][9]

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-I 1-(4-iodophenyl)-2-methyl-1H-imidazole Ar'B(OH)2 (2-(1H-tetrazol-5-yl)phenyl)boronic acid

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of an aryl iodide over a bromide or chloride is deliberate. The C-I bond is weaker and thus more reactive towards oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions and higher yields.[10]

Synthesis of the Key Intermediate: 1-(4-iodophenyl)-2-methyl-1H-imidazole

A plausible and efficient method for the synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole involves the N-arylation of 2-methylimidazole with 1,4-diiodobenzene. A copper-catalyzed Ullmann-type condensation is a well-established method for forming C-N bonds between aryl halides and N-heterocycles.[11][12]

Ullmann_Synthesis reagents 2-Methylimidazole 1,4-Diiodobenzene catalyst CuI (catalyst) Ligand (e.g., 1,10-phenanthroline) Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->catalyst Heat product 1-(4-iodophenyl)-2-methyl-1H-imidazole catalyst->product

Figure 2: Proposed synthetic route for 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Experimental Protocols

Synthesis of a Representative Angiotensin II Receptor Antagonist Precursor

This protocol details the Suzuki-Miyaura coupling of 1-(4-iodophenyl)-2-methyl-1H-imidazole with (2-(1H-tetrazol-5-yl)phenyl)boronic acid.

Materials:

  • 1-(4-iodophenyl)-2-methyl-1H-imidazole

  • (2-(1H-tetrazol-5-yl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-(4-iodophenyl)-2-methyl-1H-imidazole (1.0 equiv.), (2-(1H-tetrazol-5-yl)phenyl)boronic acid (1.2 equiv.), and anhydrous potassium carbonate (2.5 equiv.).

  • Catalyst Preparation: In a separate small vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) in a small amount of anhydrous 1,4-dioxane.

  • Reaction Initiation: Add the catalyst solution to the main reaction flask, followed by a 4:1 mixture of anhydrous 1,4-dioxane and deionized water.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl iodides with arylboronic acids, which can be adapted for the synthesis of various sartan analogues.

Parameter Condition Rationale/Reference
Palladium Source Pd(OAc)2, Pd(PPh3)4, PdCl2(dppf)Various palladium sources can be effective; choice may depend on substrate and desired reactivity.
Ligand PPh3, P(t-Bu)3, SPhosLigands stabilize the palladium catalyst and influence its reactivity and selectivity.[6]
Base K2CO3, Cs2CO3, K3PO4The base is crucial for the transmetalation step of the catalytic cycle.[6]
Solvent System Dioxane/H2O, Toluene/H2O, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, though milder conditions are often possible with highly reactive substrates.
Typical Yield 75-95%Yields are generally high for this efficient and reliable coupling reaction.

Conclusion and Future Perspectives

The use of 1-(4-iodophenyl)-2-methyl-1H-imidazole as a key building block offers a robust and efficient entry into the synthesis of a wide range of Angiotensin II receptor antagonists. The strategic placement of the iodo group facilitates the application of powerful palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura reaction, enabling the convergent and high-yielding construction of the essential biphenyl scaffold. The protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis of novel sartan analogues with potentially improved pharmacological profiles. Future work in this area could focus on the development of even more efficient and sustainable catalytic systems, as well as the exploration of other cross-coupling reactions to further diversify the chemical space of these important therapeutic agents.

References

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6199–6202. [Link]

  • Kantam, M. L., Venkanna, G. T., Sridhar, C., Sreedhar, B., & Choudary, B. M. (2006). N-Arylation of Imidazoles and Amines with Arylboronic Acids Catalyzed by Copper-Exchanged Fluorapatite. The Journal of Organic Chemistry, 71(25), 9522–9524. [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • Haydar, G., Emine, D., & Nursefa, Z. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4). [Link]

  • Agelis, G., Resvani, A., Koukoulitsa, C., Tůmová, T., Slaninová, J., Kalavrizioti, D., Spyropoulou, M., Vlahakos, D., & Matsoukas, J. (2021). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. Molecules, 26(3), 545. [Link]

  • Babu, K. S., Kumar, Y. N., & Reddy, C. S. (2023). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. Catalysts, 13(6), 947. [Link]

  • PrepChem. (n.d.). Synthesis of 2-[(1-tert-Butyl)-1H-tetrazol-5-yl]phenylboronic acid. Retrieved from [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 67(25), 8821–8829. [Link]

  • Google Patents. (n.d.). Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method for synthesizing high-purity losartan side chain TTBB.
  • Zhang, H., Unal, H., Gati, C., Han, G. W., Liu, W., Zatsepin, N. A., James, D., Wang, D., Nelson, G., Weierstall, U., Spence, J. C. H., Katritch, V., Hollenstein, K., Stevens, R. C., Cherezov, V., & Liu, Z.-J. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell, 161(4), 833–844. [Link]

  • Corpet, M., & Gøgsig, T. M. (2019). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Chemical Communications, 55(65), 9692–9695. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile.
  • Larsen, R. D., King, A. O., Chen, C. Y., Corley, E. G., Foster, B. S., Roberts, F. E., Yang, C., Lieberman, D. R., Reamer, R. A., Tschaen, D. M., Verhoeven, T. R., & Reider, P. J. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391–6394. [Link]

  • Zhang, H., & Chen, Z. (2015). An Efficient and Green Synthetic Route to Losartan. Journal of Chemical Research, 39(8), 451–454. [Link]

  • Wallace, D. J., & Chen, C.-y. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(15), 5151–5155. [Link]

  • Reddy, V. V., Reddy, K. R., & Reddy, G. M. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor Antagonist. Asian Journal of Chemistry, 19(5), 3789–3796.
  • Sharma, S., & Singh, P. (2020). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals, 20(1), 1-20.
  • Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
  • Wang, D., & Wang, Z. (2018). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Topics in Current Chemistry, 376(1), 6. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Gante, J., Raddatz, P., & Weitzel, T. (1993). Design and Synthesis of Nonpeptide Angiotensin II Receptor Antagonists Featuring Acyclic Imidazole-Mimicking Structural Units. Helvetica Chimica Acta, 76(4), 1667-1678.
  • Demjén, A., & Kégl, T. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 12(3), 323. [Link]

  • Naka, T., Nishikawa, K., & Inada, Y. (1994). Discovery and development of aryl-fused imidazole-based angiotensin II antagonists. Journal of the American Chemical Society, 116(1), 315-316.
  • Wang, C., Li, C., Wang, Y., Sun, J., & Wang, C. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Science and Technology of Advanced Materials, 19(1), 226–236. [Link]

  • Kumar, A., Kumari, P., Singh, S. K., Singh, R. K., & Singh, P. P. (2023). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 13(1), 4758. [Link]

  • European Patent Office. (n.d.). Process for producing 4-bromomethylbiphenyl compounds. Retrieved from [Link]

Sources

Protocol for N-protection of 1-(4-iodophenyl)-2-methyl-1H-imidazole for subsequent reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Protection in the Synthesis of Iodinated Phenylimidazoles

In the landscape of modern drug discovery and development, the 1-(4-iodophenyl)-2-methyl-1H-imidazole scaffold is a valuable building block for the synthesis of a diverse range of bioactive molecules. The presence of the iodo-substituent provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the facile introduction of molecular complexity.[1][2][3] However, the acidic proton on the imidazole nitrogen can interfere with these subsequent transformations by reacting with organometallic reagents or bases, leading to undesired side products and reduced yields.[4] Therefore, the strategic protection of the imidazole nitrogen is a crucial step to ensure the successful execution of multi-step synthetic sequences.

This application note provides detailed protocols for the N-protection of 1-(4-iodophenyl)-2-methyl-1H-imidazole using two commonly employed protecting groups: the tert-butoxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group. We will delve into the rationale behind the choice of each protecting group, provide step-by-step experimental procedures, and discuss their respective advantages and limitations in the context of subsequent cross-coupling reactions.

Choosing the Right Protecting Group: A Strategic Decision

The selection of an appropriate N-protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal.

  • Boc (tert-butoxycarbonyl) Group: The Boc group is a widely used protecting group for amines and imidazoles due to its general stability under basic and nucleophilic conditions.[5][6] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O).[7] Deprotection is most commonly achieved under acidic conditions (e.g., trifluoroacetic acid) or through thermolytic cleavage.[8][9]

  • SEM (2-(trimethylsilyl)ethoxymethyl) Group: The SEM group offers robust protection and is stable to a wide range of conditions, including strongly basic and organometallic reagents, making it particularly suitable for reactions involving Grignard reagents or lithium bases.[10][11] It is introduced using SEM-Cl. Deprotection is typically achieved using fluoride sources (e.g., TBAF) or strong acids.[10][12] The SEM group has been shown to be well-tolerated in C-H activation conditions.[11]

The following diagram illustrates a decision-making workflow for selecting the appropriate protecting group based on the intended subsequent reaction.

G start Select Subsequent Reaction suzuki Suzuki Coupling (Basic Conditions) start->suzuki heck Heck Coupling (Basic Conditions) start->heck sonogashira Sonogashira Coupling (Basic, Copper Co-catalyst) start->sonogashira lithiation Lithiation / Grignard (Strongly Basic) start->lithiation boc Boc Protection suzuki->boc Good Choice sem SEM Protection suzuki->sem Excellent Choice (Higher Stability) heck->boc Good Choice heck->sem Excellent Choice (Higher Stability) sonogashira->boc Good Choice sonogashira->sem Excellent Choice (Higher Stability) lithiation->sem Recommended

Caption: Decision workflow for selecting a protecting group.

Materials and Reagents

MaterialSupplierGrade
1-(4-iodophenyl)-2-methyl-1H-imidazoleCommercially available≥97%
Di-tert-butyl dicarbonate (Boc₂O)Sigma-AldrichReagent grade, ≥97%
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)Sigma-Aldrich≥95%
Sodium hydride (NaH)Sigma-Aldrich60% dispersion in mineral oil
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Triethylamine (Et₃N)Sigma-Aldrich≥99.5%
Ethyl acetate (EtOAc)Fisher ScientificHPLC grade
HexanesFisher ScientificHPLC grade
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house preparation-
Saturated aqueous ammonium chloride (NH₄Cl)In-house preparation-
BrineIn-house preparation-
Anhydrous magnesium sulfate (MgSO₄)Sigma-AldrichReagent grade

Experimental Protocols

Protocol 1: N-Boc Protection of 1-(4-iodophenyl)-2-methyl-1H-imidazole

This protocol describes the protection of the imidazole nitrogen with a tert-butoxycarbonyl (Boc) group. The reaction proceeds under mild, basic conditions.

Experimental Workflow:

G A 1-(4-iodophenyl)-2-methyl-1H-imidazole in DCM B Add Et3N and Boc2O A->B C Stir at Room Temperature B->C D Work-up (Wash with NaHCO3, Brine) C->D E Dry (MgSO4), Concentrate D->E F Purify by Column Chromatography E->F

Caption: Workflow for N-Boc protection.

Step-by-Step Procedure:

  • To a solution of 1-(4-iodophenyl)-2-methyl-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add triethylamine (Et₃N, 1.5 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc protected product.

Rationale: The use of triethylamine as a mild base facilitates the reaction without promoting side reactions on the sensitive iodo-substituted ring. Dichloromethane is an excellent solvent for this transformation due to its inertness and ease of removal.

Protocol 2: N-SEM Protection of 1-(4-iodophenyl)-2-methyl-1H-imidazole

This protocol details the protection of the imidazole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which provides enhanced stability for more demanding subsequent reactions.

Experimental Workflow:

G A Suspend NaH in anhydrous DMF B Add 1-(4-iodophenyl)-2-methyl-1H-imidazole solution in DMF at 0 °C A->B C Stir at 0 °C B->C D Add SEM-Cl C->D E Warm to Room Temperature and Stir D->E F Quench with sat. NH4Cl E->F G Work-up (Extract with EtOAc, Wash with Brine) F->G H Dry (MgSO4), Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for N-SEM protection.

Step-by-Step Procedure:

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 0.3 M) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve 1-(4-iodophenyl)-2-methyl-1H-imidazole (1.0 eq) in anhydrous DMF (to make a 0.5 M solution).

  • Slowly add the imidazole solution to the NaH suspension at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (EtOAc) (3x).

  • Wash the combined organic layers with brine (3x), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the N-SEM protected product.

Rationale: Sodium hydride is a strong base that effectively deprotonates the imidazole nitrogen to form the corresponding anion, which then readily reacts with SEM-Cl.[10] DMF is a suitable polar aprotic solvent for this reaction. The reaction is performed under an inert atmosphere to prevent quenching of the strong base by atmospheric moisture.

Comparative Analysis of Protection Strategies

FeatureN-Boc ProtectionN-SEM Protection
Stability Stable to basic and nucleophilic conditions.[5]Highly stable to bases, organometallics, and mild acids.[10]
Deprotection Acidic conditions (e.g., TFA, HCl).[9]Fluoride sources (e.g., TBAF) or strong acids.[10][12]
Compatibility with Cross-Coupling Good for Suzuki, Heck, Sonogashira.[13][14][15]Excellent for Suzuki, Heck, Sonogashira, and reactions involving organolithiums.[11][16]
Ease of Introduction Simple, one-step reaction at room temperature.[7]Requires strong base and anhydrous conditions.[10]
Cost Boc₂O is relatively inexpensive.SEM-Cl is more expensive.

Deprotection Protocols

Protocol 3: N-Boc Deprotection
  • Dissolve the N-Boc protected 1-(4-iodophenyl)-2-methyl-1H-imidazole in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) at 0 °C.

  • Stir the solution at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to yield the deprotected product. A novel method using NaBH₄ in ethanol has also been reported for selective deprotection.[5][17]

Protocol 4: N-SEM Deprotection
  • Dissolve the N-SEM protected 1-(4-iodophenyl)-2-methyl-1H-imidazole in anhydrous tetrahydrofuran (THF).

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq).

  • Stir the reaction at room temperature or gently heat to 50 °C if necessary, monitoring by TLC.

  • Upon completion, quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.

  • Purify by column chromatography to obtain the deprotected imidazole. Alternatively, acidic conditions such as TFA or HCl can be used, although this may be sluggish.[10][11]

Conclusion

The N-protection of 1-(4-iodophenyl)-2-methyl-1H-imidazole is a critical step for its successful utilization in palladium-catalyzed cross-coupling reactions. Both Boc and SEM protecting groups offer viable strategies, with the choice depending on the specific requirements of the subsequent synthetic steps. The Boc group provides a convenient and cost-effective option for standard cross-coupling reactions, while the SEM group offers superior stability for more demanding transformations. The detailed protocols and comparative analysis provided in this application note will aid researchers in selecting and implementing the most appropriate N-protection strategy for their synthetic goals.

References

  • Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]

  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

  • Duncton, M. A. J. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC, 2005(xiv), 20-28.
  • Duncton, M. A. J. et al. (2016). An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation. Organic & Biomolecular Chemistry, 14(10), 2923-2928. [Link]

  • May, O. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Whitten, J. P. et al. (1986). [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry, 51(10), 1891-1894. [Link]

  • Schinzer, D. et al. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(13), 1903-1905. [Link]

  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
  • Katritzky, A. R. et al. (2004). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 69(1), 217-220. [Link]

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. [Link]

  • Frisch, A. C., & Beller, M. (2005). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Muchowski, J. M., & Maddox, M. L. (1985). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 50(18), 3455-3463.
  • Bolte, M. et al. (2023). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Molecules, 28(14), 5489. [Link]

  • Li, C.-J., & Meng, Y. (2000). Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. The Journal of Organic Chemistry, 65(15), 4650-4652.
  • Martínez, R. et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 11845-11860. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]

  • Pathare, R. S. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23924-23929. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Tungen, J. E. et al. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(1), 74. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Varala, R. et al. (2006). Molecular Iodine Catalyzed Facile Procedure for N-Boc Protection of Amines. Journal of Organic Chemistry, 71(21), 8283-8286.
  • Wikipedia. Sonogashira coupling. [Link]

  • Ghorai, S. et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2194-2201. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with... [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Request PDF. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Cernak, T. et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(33), 13021-13034. [Link]

  • Szymańska, A. et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2249. [Link]

  • Lipshutz, B. H. et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(44), 12349-12354.
  • Reddy, B. V. S. et al. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection. Journal of Chemistry, 2013, 1-6.
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Daugulis, O. et al. (2013). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Angewandte Chemie International Edition, 52(4), 1228-1232. [Link]

  • Hartwig, J. F. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • Bellina, F., & Rossi, R. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. European Journal of Organic Chemistry, 2014(27), 5927-5949.
  • ResearchGate. Microwave enhanced Sonogashira coupling. [Link]

  • Wang, Y. et al. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 24(23), 4224. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals who are working on or planning to perform this specific N-arylation. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction for a higher yield and purity.

The synthesis of N-aryl imidazoles, such as 1-(4-iodophenyl)-2-methyl-1H-imidazole, is a crucial transformation in medicinal chemistry, as this moiety is a key structural motif in many pharmacologically active compounds.[1][2] The primary synthetic routes involve metal-catalyzed cross-coupling reactions, most commonly the Copper-catalyzed Ullmann condensation or the Palladium-catalyzed Buchwald-Hartwig amination.[3][4] While robust, these reactions can be sensitive to various parameters, and achieving a high yield requires careful attention to detail.

General Reaction Scheme

The fundamental transformation involves the coupling of an aryl halide (4-iodoaniline or a related iodobenzene derivative) with 2-methylimidazole to form a new carbon-nitrogen bond.

Caption: General workflow for the N-arylation of 2-methylimidazole.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low or non-existent. What are the most common culprits?

This is the most frequent issue and can often be traced back to one of five key areas: the catalyst system, the base, the solvent, the atmosphere, or the temperature.

  • Catalyst and Ligand Inactivity:

    • Causality: Both Ullmann and Buchwald-Hartwig reactions rely on a catalytically active metal center. Copper(I) salts can oxidize over time if not stored properly, rendering them inactive.[5] Palladium(0) catalysts are sensitive to air and moisture. Furthermore, imidazoles themselves can sometimes inhibit the in situ formation of the active Pd(0)-ligand complex.[6]

    • Solution:

      • Use a fresh, high-purity source of your copper salt (e.g., CuI, Cu₂O).[5][7]

      • For Pd-catalyzed reactions, consider using a pre-activated catalyst solution or a pre-formed Pd(0) complex.[6][8]

      • Ensure your ligand is pure and, for phosphine ligands used in Buchwald-Hartwig reactions, handled under an inert atmosphere to prevent oxidation.

  • Improper Base Selection or Quality:

    • Causality: The base is critical for deprotonating the imidazole N-H, making it nucleophilic enough to attack the metal center.[9][10] An insufficiently strong base will result in a slow or stalled reaction. Bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective in Ullmann couplings due to their basicity and surface area, while sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig reactions.[7][11] The base must be anhydrous, as water can hydrolyze the base and interfere with the catalyst.

    • Solution:

      • Use a strong, anhydrous base. If using a powdered base like Cs₂CO₃, ensure it is finely ground and has been dried in a vacuum oven before use.

      • For NaOtBu, use a freshly opened bottle stored in a glovebox or desiccator.

  • Solvent Purity and Choice:

    • Causality: The solvent must be anhydrous to prevent quenching the catalyst and the base.[3] The choice of solvent can also influence reaction rate and side product formation. For example, in some copper-catalyzed systems, using DMSO can increase the yield but may also promote dehalogenation of the aryl iodide.[7]

    • Solution:

      • Use anhydrous, high-purity solvents, preferably from a freshly opened bottle or a solvent purification system.

      • Degas the solvent thoroughly by sparging with argon or nitrogen, or by using a freeze-pump-thaw technique, especially for palladium-catalyzed reactions.[5]

  • Presence of Oxygen or Moisture:

    • Causality: The catalytic cycles of both reactions involve low-valent metal species [Cu(I) or Pd(0)] that are readily oxidized by atmospheric oxygen, destroying the catalyst. Moisture can react with the strong bases and other reaction components.

    • Solution:

      • Assemble your reaction glassware hot from the oven and cool it under a stream of inert gas (argon or nitrogen).

      • Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Suboptimal Temperature or Reaction Time:

    • Causality: These coupling reactions often require elevated temperatures (typically 110-130 °C for Ullmann, 80-110 °C for Buchwald-Hartwig) to proceed at a reasonable rate.[7][11] However, excessively high temperatures or prolonged reaction times can lead to thermal decomposition of the product or starting materials.

    • Solution:

      • Monitor the reaction progress using TLC or LC-MS.

      • Optimize the temperature and time. If the reaction stalls, a modest increase in temperature may be beneficial. If product degradation is observed, consider a lower temperature for a longer period.[12]

Q2: I'm observing significant side products. What are they and how can I minimize them?

The most common side products in this synthesis are the result of dehalogenation or homocoupling.

  • Dehalogenation: This is the replacement of the iodine atom on the aryl ring with a hydrogen atom, forming aniline or benzene derivatives. This is often promoted by trace moisture or certain solvents like DMSO.[7]

    • Minimization Strategy: Ensure strictly anhydrous conditions. If dehalogenation is a persistent issue, consider switching to a less reactive solvent like dioxane or toluene. Using an excess of the imidazole substrate can also favor the desired C-N coupling over the reduction pathway.[13]

  • Homocoupling (Ullmann Biaryl Synthesis): This involves the coupling of two molecules of the aryl iodide to form a biphenyl derivative. This side reaction is more common in copper-catalyzed reactions when the C-N bond formation is slow.

    • Minimization Strategy: This is often a sign of a suboptimal catalyst/ligand system. Screening different ligands can be highly effective.[14] Ensuring the imidazole is deprotonated efficiently by the base can also help, as it increases the rate of the desired N-arylation.

Q3: How do I choose between a Copper-catalyzed (Ullmann) and a Palladium-catalyzed (Buchwald-Hartwig) reaction?

Both methods are powerful, but they have distinct advantages and disadvantages. The best choice depends on your laboratory's resources, the scale of the reaction, and functional group tolerance requirements.

FeatureCopper-Catalyzed (Ullmann)Palladium-Catalyzed (Buchwald-Hartwig)
Cost Lower cost (Copper is abundant)[8]Higher cost (Palladium is a precious metal)[8]
Catalyst Sensitivity Generally more robust to air, though Cu(I) can oxidize.Highly sensitive to air and moisture, requires strict inert techniques.[9]
Ligands Often simple, inexpensive N- or O-based ligands (e.g., phenanthrolines, diamines).[7][14]Requires complex, expensive, and often air-sensitive phosphine or NHC ligands.[4][8]
Reaction Conditions Typically requires higher temperatures (110–200 °C), though modern systems are milder.[6]Generally operates under milder temperatures (80–110 °C).[11]
Substrate Scope Traditionally narrower, but modern ligand systems have expanded its scope significantly.[15]Extremely broad substrate scope and high functional group tolerance.[4]
Base Inorganic bases (Cs₂CO₃, K₃PO₄).[7]Strong, non-nucleophilic bases (NaOtBu, LiHMDS).[11]

Recommendation: For initial trials and larger-scale synthesis where cost is a factor, a modern Ullmann approach is an excellent starting point. For complex substrates with sensitive functional groups or when Ullmann conditions fail, the Buchwald-Hartwig amination often provides a reliable, albeit more expensive, alternative.

Q4: The purification of my final product is difficult. What are the best practices?

Purification challenges usually arise from unreacted starting materials, catalyst residues, or side products that have similar polarities to the desired product.

  • Common Impurities: Unreacted 2-methylimidazole, unreacted 4-iodoaniline, and metal/ligand complexes.

  • Purification Strategy:

    • Aqueous Workup: After the reaction, a standard aqueous workup can remove the inorganic base and some of the more polar starting materials. A wash with aqueous ammonium chloride solution can help remove residual copper salts.

    • Recrystallization: This is often the most effective method for purification on a larger scale. Test various solvent systems. A good starting point is an ethyl acetate/hexane or a dichloromethane/hexane system, where the product is soluble in the more polar solvent when hot and crystallizes upon cooling.[16]

    • Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is the next step.[16]

      • Stationary Phase: Standard silica gel (230-400 mesh).

      • Mobile Phase: Due to the polar nature of the imidazole ring, a gradient elution is recommended.[16] Start with a non-polar system (e.g., 100% Hexane or Dichloromethane) and gradually increase the polarity by adding ethyl acetate or methanol. For example, a gradient of 0% to 50% ethyl acetate in hexanes often works well.

Optimized Starting Protocols

These protocols provide a robust starting point for your experiments. Optimization may be required based on your specific laboratory conditions and reagent purity.[12]

Protocol 1: Copper-Catalyzed Ullmann Condensation

This protocol is adapted from modern, ligand-accelerated Ullmann conditions.[7]

Materials:

  • 2-Methylimidazole (1.2 mmol)

  • 4-Iodoaniline (1.0 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • 4,7-Dimethoxy-1,10-phenanthroline (0.10 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (4 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-iodoaniline, 2-methylimidazole, CuI, 4,7-dimethoxy-1,10-phenanthroline, and Cs₂CO₃.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add anhydrous DMF via syringe.

  • Place the vial in a preheated oil bath at 120 °C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography or recrystallization.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a common catalyst system for N-arylation.[4][17]

Materials:

  • 2-Methylimidazole (1.2 mmol)

  • 4-Iodoaniline (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under a strict flow of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried reaction vial with a magnetic stir bar.

  • Add 4-iodoaniline and 2-methylimidazole.

  • Seal the vial with a septum cap and remove it from the glovebox (if used).

  • Add anhydrous, degassed toluene via syringe.

  • Place the vial in a preheated oil bath at 100 °C.

  • Stir the reaction for 8-16 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL).

  • Carefully quench the reaction by adding water. Filter the mixture through a pad of Celite®.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Systematic Troubleshooting Workflow

If you encounter low yield, use the following decision tree to diagnose the issue.

TroubleshootingWorkflow start Low Yield or No Reaction check_reagents Are all reagents (catalyst, base, solvent) fresh, pure, and anhydrous? start->check_reagents check_atmosphere Was a strict inert atmosphere maintained throughout the reaction? check_reagents->check_atmosphere Yes success Problem Solved check_reagents->success No. Replace/purify reagents. check_temp Is the reaction temperature optimal and stable? check_atmosphere->check_temp Yes check_atmosphere->success No. Improve inert technique. check_stoichiometry Is the stoichiometry correct? (e.g., excess imidazole) check_temp->check_stoichiometry Yes check_temp->success No. Optimize temperature. check_catalyst Is the catalyst/ligand system appropriate? check_stoichiometry->check_catalyst Yes check_stoichiometry->success No. Adjust stoichiometry. check_catalyst->success No. Screen other catalysts/ligands.

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Zhang, M., Zhang, Y., Zhang, H., Zeng, Y., & Liu, G. (2020). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Daugulis, O., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Science. Available at: [Link]

  • Yilmaz, F., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Letters in Organic Chemistry. Available at: [Link]

  • Mastalir, Á., & Molnár, Á. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • Oertel, A. M., Ritleng, V., & Chetcuti, M. J. (2009). N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. Synthesis. Available at: [Link]

  • Scott, N. R., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Supporting Information. Available at: [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Omega. (2024). Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wang, L., et al. (2015). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Taylor & Francis Online. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2012). Recent Synthetic Developments and Applications of the Ullmann Reaction. PMC - NIH. Available at: [Link]

  • Wisdomlib. (2024). Optimization of reaction conditions: Significance and symbolism. Available at: [Link]

  • Reddit. (2023). Troubleshooting Ullmann Coupling. r/Chempros. Available at: [Link]

  • MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Available at: [Link]

  • Guram, A. S., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Synthesis of 2-methylimidazole. Available at: [Link]

  • Prakash, V., et al. (2016). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Available at: [Link]

  • ResearchGate. (2025). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds. Available at: [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling for 1-(4-iodophenyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the synthesis of biaryl compounds derived from 1-(4-iodophenyl)-2-methyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical C-C bond-forming reaction. Here, we address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry due to its versatility, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[1][2] However, the presence of heteroatoms, such as the nitrogen atoms in the imidazole ring, can introduce complexities that require careful optimization of reaction parameters. This guide will walk you through troubleshooting common issues to achieve high yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with 1-(4-iodophenyl)-2-methyl-1H-imidazole is giving low to no yield. What are the most likely causes?

A1: Low or no yield in a Suzuki coupling reaction involving a heteroaromatic substrate like 1-(4-iodophenyl)-2-methyl-1H-imidazole can stem from several factors. The primary areas to investigate are the catalyst system (palladium source and ligand), the base, and the solvent. The imidazole moiety itself can act as a ligand, potentially interfering with the palladium catalyst.[3]

  • Catalyst Inactivation: The nitrogen atoms in the imidazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3] This is a common issue with nitrogen-containing heterocycles.

  • Inappropriate Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of the starting materials or product.[4][5]

  • Poor Solubility: The solubility of the starting materials, catalyst, and base in the chosen solvent system is crucial for a homogeneous reaction mixture and efficient catalysis.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (cleavage of the C-B bond by a proton source) or form unreactive cyclic trimeric anhydrides (boroxines).[6]

Q2: How do I choose the optimal palladium catalyst and ligand for this specific substrate?

A2: The combination of the palladium precursor and the ligand is the heart of the Suzuki coupling reaction. For heteroaryl substrates, particularly those with potential coordinating sites like your imidazole derivative, the ligand choice is paramount.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[7] For challenging couplings, pre-catalysts that readily form the active Pd(0) species are often preferred.[6]

  • Ligand Selection Rationale:

    • Electron-rich and Bulky Ligands: These are generally the most effective for Suzuki couplings.[8][9] Electron-rich ligands facilitate the oxidative addition step, while bulky ligands promote the reductive elimination step, which is often the rate-limiting step.[1][8]

    • Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic choice, but for heteroaromatic substrates, more specialized ligands often give superior results.[7][8] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective due to their steric bulk and electron-donating properties.[9]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong electron donors and form very stable complexes with palladium, making them robust catalysts that are often resistant to the poisoning effects of heteroatoms.[1][4][9]

Troubleshooting Steps:

  • Start with a robust system: A good starting point would be Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or an NHC ligand like IPr.

  • Screen different ligands: If the initial choice is unsuccessful, screen a panel of ligands with varying steric and electronic properties.

Ligand TypeExamplesKey Characteristics
Monodentate Phosphines PPh₃, P(t-Bu)₃Simple, but may not be optimal for this substrate.
Biaryl Phosphines SPhos, XPhos, RuPhosBulky and electron-rich, often excellent for challenging couplings.[9]
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, form robust catalysts.[4]
Q3: What is the role of the base in this reaction, and which one should I use?

A3: The base plays a crucial role in the Suzuki coupling catalytic cycle, primarily by activating the boronic acid for transmetalation.[1][4][5] For your specific substrate, the choice of base can significantly impact the reaction's success.

  • Mechanism of Action: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center during transmetalation.[1][4]

Commonly Used Bases and Their Properties:

BaseStrengthSolubilityComments
Carbonates (K₂CO₃, Cs₂CO₃) ModerateOften used in aqueous/organic mixtures.A good starting point, with Cs₂CO₃ being more effective in many cases.[2]
Phosphates (K₃PO₄) ModerateSoluble in water.Often used for challenging couplings and can be very effective.[9]
Fluorides (KF, CsF) Weak-Can be effective, especially when base-sensitive functional groups are present.[4]
Hydroxides (NaOH, KOH) StrongHigh in water.Can be too harsh and may lead to side reactions.
Alkoxides (NaOt-Bu, KOt-Bu) StrongSoluble in organic solvents.Generally used for less reactive aryl chlorides.

Recommendation for 1-(4-iodophenyl)-2-methyl-1H-imidazole:

  • Start with a moderately strong base like K₂CO₃ or K₃PO₄.

  • Given the iodo-substituent, the oxidative addition should be relatively facile, so a very strong base is likely unnecessary and may lead to undesired side reactions.[6][7]

  • The use of an aqueous solvent mixture is common with carbonate and phosphate bases.

Q4: I am observing significant amounts of a byproduct that appears to be the de-iodinated starting material. How can I prevent this?

A4: The formation of the de-iodinated starting material, 1-phenyl-2-methyl-1H-imidazole, is a common side reaction known as proto-dehalogenation . This occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a proton source before it can undergo transmetalation.

Causes and Solutions:

  • Excess Water or Protic Solvents: While some water is often beneficial, especially when using inorganic bases, too much can promote proto-dehalogenation.

    • Solution: Use anhydrous solvents and carefully dry your reagents. If using an aqueous base, minimize the amount of water.

  • Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has a longer lifetime and is more susceptible to side reactions.

    • Solution:

      • Increase the concentration of the boronic acid: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can accelerate transmetalation.

      • Optimize the base: A more effective base can speed up the formation of the active boronate species.

      • Change the ligand: A more electron-donating ligand can sometimes accelerate transmetalation.

Q5: My reaction seems to stall, and I'm left with unreacted starting materials. What can I do to drive the reaction to completion?

A5: A stalled reaction can be due to catalyst decomposition, insufficient reaction time or temperature, or reagent degradation.

Troubleshooting a Stalled Reaction:

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy of a slow step in the catalytic cycle.

    • Action: Gradually increase the reaction temperature, for example, from 80 °C to 100 °C, while monitoring the reaction progress by TLC or LC-MS.

  • Reaction Time: Some Suzuki couplings can be slow.

    • Action: Extend the reaction time. Monitor the reaction at regular intervals to determine if it is progressing.

  • Catalyst Loading: The initial catalyst loading may be too low, or the catalyst may be decomposing over time.

    • Action: Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).

  • Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.

    • Action: Ensure the reaction mixture is thoroughly degassed before heating. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.

Experimental Protocols

Protocol 1: General Starting Conditions

This protocol provides a robust starting point for the Suzuki coupling of 1-(4-iodophenyl)-2-methyl-1H-imidazole.

  • Reagents:

    • 1-(4-iodophenyl)-2-methyl-1H-imidazole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (0.02 equiv)

    • SPhos (0.04 equiv)

    • K₃PO₄ (2.0 equiv)

    • Dioxane/H₂O (4:1 v/v)

  • Procedure:

    • To a dry reaction flask, add 1-(4-iodophenyl)-2-methyl-1H-imidazole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed dioxane/H₂O solvent mixture.

    • Heat the reaction mixture to 90 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol is designed for situations where the general conditions fail or give low yields.

  • Reagents:

    • 1-(4-iodophenyl)-2-methyl-1H-imidazole (1.0 equiv)

    • Arylboronic acid pinacol ester (1.5 equiv)

    • Pd₂(dba)₃ (0.015 equiv)

    • XPhos (0.03 equiv)

    • Cs₂CO₃ (2.5 equiv)

    • Anhydrous Toluene

  • Procedure:

    • Follow the same setup procedure as in Protocol 1, ensuring all reagents and glassware are scrupulously dry.

    • Add the reagents to the reaction flask under an inert atmosphere.

    • Add anhydrous, degassed toluene.

    • Heat the reaction to 110 °C.

    • Monitor the reaction closely.

    • Workup and purification are similar to Protocol 1.

Visualizing the Suzuki Coupling

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

A systematic approach is key to resolving issues with your Suzuki coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Screen Ligands (e.g., SPhos, NHCs) Start->Check_Catalyst Check_Base Vary Base (K₃PO₄, Cs₂CO₃) Start->Check_Base Check_Solvent Change Solvent System (e.g., Toluene, THF) Start->Check_Solvent Check_Catalyst->Check_Base Check_Base->Check_Solvent Check_Temp Increase Temperature Check_Solvent->Check_Temp Check_Temp->Check_Catalyst If still low yield Success High Yield Achieved Check_Temp->Success If successful

Caption: A logical workflow for troubleshooting a problematic Suzuki coupling reaction.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Bardey, C. L., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14152–14160. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Rossi, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3474. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with.... Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemical Reviews, 111(3), 2176-2240. Retrieved from [Link]

  • Anderson, K. W., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8930-8936. Retrieved from [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organometallics, 34(21), 5237-5247. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(4-iodophenyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 1-(4-iodophenyl)-2-methyl-1H-imidazole. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the column chromatography of this specific compound. As a substituted imidazole, this molecule presents unique challenges during purification, primarily due to the basicity of the imidazole ring. This guide leverages established chromatographic principles and field-proven experience to help you navigate these challenges, optimize your purification protocol, and achieve high purity and yield.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues encountered during the column chromatography of 1-(4-iodophenyl)-2-methyl-1H-imidazole in a direct question-and-answer format.

Q1: My compound is showing severe peak tailing on a standard silica gel column. What is causing this and how can I fix it?

A1: Peak tailing is the most common problem when purifying basic compounds like imidazoles on standard silica gel.[1] This occurs due to strong secondary interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction slows the elution of a portion of the molecules, causing them to "tail" behind the main band.

Solutions:

  • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Incorporate a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, into your mobile phase. A concentration of 0.1-1% is typically sufficient to dramatically improve peak shape.[2]

  • Switch to a Different Stationary Phase: If tailing persists or if your compound is sensitive to bases, consider an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina has fewer acidic sites than silica and can provide excellent separation for basic compounds without tailing.[2]

    • Deactivated Silica: You can purchase commercially deactivated silica gel or prepare it by treating standard silica with a base before packing the column.[3]

Visualizing the Problem: Imidazole-Silica Interaction

The diagram below illustrates the root cause of peak tailing and how a basic modifier resolves the issue.

G cluster_0 Standard Silica Column cluster_1 Modified Mobile Phase Imidazole Imidazole Compound (Basic Nitrogens) Silica Silica Gel (Acidic Si-OH Groups) Imidazole->Silica Strong Secondary Interaction Tailing Severe Peak Tailing Silica->Tailing Imidazole_mod Imidazole Compound Silica_mod Silica Gel (Neutralized Sites) Imidazole_mod->Silica_mod Weak Interaction Symmetric Symmetrical Peak Silica_mod->Symmetric TEA Triethylamine (Et3N) (Basic Modifier) TEA->Silica_mod Neutralizes Acidic Sites

Caption: Mechanism of peak tailing and its resolution.

Q2: My product is co-eluting with an impurity. How can I improve the separation?

A2: Co-elution occurs when your product and an impurity have very similar affinities for the stationary phase in the chosen mobile phase.

Solutions:

  • Optimize the Mobile Phase: The polarity of your eluent system is critical.

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can effectively separate compounds with close Rf values.[2]

    • Change Solvent System: Experiment with different solvent systems that offer different selectivities. If you are using a standard ethyl acetate/hexane system, try a dichloromethane/methanol system.[1] Sometimes, a completely different solvent class (e.g., toluene/acetone) can alter the interactions enough to achieve separation.

  • Change the Stationary Phase:

    • Reverse-Phase Chromatography: If your compound and impurities have different non-polar characteristics, C18-bonded silica (reverse-phase) can provide an orthogonal separation method.

  • Improve Column Packing and Loading:

    • Dry Loading: Instead of loading your sample dissolved in a solvent ("wet loading"), adsorb it onto a small amount of silica gel and load the resulting dry powder onto the column. This technique often produces sharper bands and enhances separation.[2]

    • Column Dimensions: Use a longer, narrower column for difficult separations. A higher ratio of stationary phase to crude product (e.g., 100:1 by weight) can also improve resolution.

Q3: My yield is very low after the column. What are the possible reasons and solutions?

A3: Low recovery is a frustrating issue that can stem from several factors.

Potential Causes & Solutions:

  • Irreversible Adsorption: Your compound may be binding irreversibly to the acidic sites on the silica gel, especially if it is highly basic.[1]

    • Solution: As with tailing, adding a basic modifier like triethylamine or switching to a less acidic stationary phase like alumina can prevent this.[2]

  • Compound Instability: The iodo-substituted phenyl ring or the imidazole itself might be unstable on silica gel.

    • Solution: Test for stability before running the column. Spot your crude mixture on a TLC plate, then let it sit for a few hours before eluting. If new spots appear or the product spot diminishes, it indicates degradation. This is a form of 2D TLC.[3] If instability is confirmed, use a less aggressive stationary phase (like Florisil) or work quickly with flash chromatography to minimize contact time.[3]

  • Product Eluted Undetected: It's possible the product eluted much earlier or later than expected, or the fractions are too dilute to be seen on TLC.

    • Solution: Re-check all collected fractions, including the very first ones (solvent front) and late-eluting fractions.[3] Concentrate a small portion of the fractions you suspect might contain the product and re-run the TLC.

Troubleshooting Workflow

Use this flowchart to diagnose and solve common column chromatography issues.

G Start Problem Observed PoorSep Poor Separation Start->PoorSep LowYield Low Yield Start->LowYield Tailing Peak Tailing PoorSep->Tailing CoElution Co-elution PoorSep->CoElution Irreversible Irreversible Adsorption LowYield->Irreversible Decomp Decomposition LowYield->Decomp Sol_AddBase Add 0.1-1% Et3N to Mobile Phase Tailing->Sol_AddBase Cause: Acidic Silica Sol_ChangeStationary Switch to Alumina or Deactivated Silica Tailing->Sol_ChangeStationary Sol_Gradient Use Gradient Elution CoElution->Sol_Gradient Cause: Similar Polarity Sol_DryLoad Use Dry Loading Technique CoElution->Sol_DryLoad Irreversible->Sol_AddBase Irreversible->Sol_ChangeStationary Decomp->Sol_ChangeStationary Sol_2DTLC Check Stability with 2D TLC Decomp->Sol_2DTLC Verify First

Caption: A logical workflow for troubleshooting purification.

Frequently Asked Questions (FAQs)

  • What is a good starting solvent system for this compound?

    • Based on the structure (a moderately polar aromatic system), a good starting point for TLC analysis is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A 70:30 mixture of hexane:ethyl acetate is a reasonable starting point. For more polar impurities, a system like dichloromethane (DCM) with a small percentage of methanol (1-5%) may be required.[1]

  • Should I use silica gel or alumina?

    • Start with silica gel as it is the most common and versatile stationary phase. However, given that 1-(4-iodophenyl)-2-methyl-1H-imidazole is a basic compound, be prepared to add triethylamine to your eluent to prevent tailing.[2] If tailing remains an issue or you suspect compound degradation, basic or neutral alumina is an excellent alternative.[2]

  • How can I effectively monitor the column fractions?

    • Thin-Layer Chromatography (TLC) is the standard method. Spot every few fractions on a TLC plate. To visualize the spots, use a UV lamp (254 nm), as the aromatic rings in your compound should be UV-active. Staining with potassium permanganate or iodine can also be used if the compound is not UV-active or to visualize non-UV-active impurities.

  • What are the likely impurities from the synthesis?

    • The synthesis of this compound likely involves the reaction of 2-methylimidazole with an aryl iodide like 1,4-diiodobenzene. Therefore, common impurities would include unreacted starting materials (2-methylimidazole, 1,4-diiodobenzene) and potentially regioisomers or di-substituted byproducts.

Data Summary Table: Solvent Systems

Solvent SystemPolarityTypical Use CaseNotes
Hexane / Ethyl AcetateLow-MedExcellent starting point for separating moderately polar compounds.Good for resolving less polar impurities from the product.
Dichloromethane / MethanolMed-HighEffective for more polar compounds that do not move in Hex/EtOAc.[1]Methanol is very polar; use a small percentage (1-10%) to start.
Toluene / AcetoneMedOffers different selectivity compared to ester or chlorinated solvents.Can sometimes resolve spots that co-elute in other systems.
Modifier -
Triethylamine (Et₃N) (0.1-1%)-Add to any of the above systems to eliminate peak tailing of basic compounds.[2]Volatile and easily removed under vacuum.

Experimental Protocol: Flash Column Chromatography

This is a general protocol that should be optimized based on preliminary TLC analysis.

1. Preparation of the Mobile Phase and Slurry:

  • Based on TLC analysis, prepare the initial, least polar mobile phase (e.g., 80:20 Hexane:Ethyl Acetate + 0.5% Et₃N).

  • Prepare a slurry by mixing silica gel (typically 40-100 times the weight of your crude product) with the initial mobile phase.[2]

2. Packing the Column:

  • Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed uniformly. Ensure there are no air bubbles or cracks.

  • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude 1-(4-iodophenyl)-2-methyl-1H-imidazole in a minimal amount of a volatile solvent (e.g., DCM).

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

  • Remove the solvent completely on a rotary evaporator to obtain a free-flowing powder of your crude product adsorbed onto silica.

  • Carefully add this powder to the top of the packed column.

4. Elution:

  • Begin eluting with the initial, low-polarity mobile phase.

  • If using a gradient, systematically increase the polarity of the mobile phase (e.g., move from 20% to 30% to 50% ethyl acetate).[2] This can be done in a stepwise or linear fashion.

5. Fraction Collection and Analysis:

  • Collect fractions of a consistent volume.

  • Analyze the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified 1-(4-iodophenyl)-2-methyl-1H-imidazole.[2]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry.
  • Sigma-Aldrich. 1-(4-iodophenyl)-2-methyl-1h-imidazole synthesis.
  • University of Rochester, Department of Chemistry.

Sources

Technical Support Center: Synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.

The synthesis of N-arylimidazoles, such as 1-(4-iodophenyl)-2-methyl-1H-imidazole, is a cornerstone reaction in medicinal chemistry.[1][2] The two most prevalent and effective methods for this C-N bond formation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[3][4] While powerful, both methodologies are sensitive to reaction parameters and can be prone to specific side reactions. This guide provides direct answers to issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is the most common issue and can stem from several factors related to catalyst activity, reaction conditions, or reagent purity. Let's break down the potential causes based on the chosen synthetic route.

For Buchwald-Hartwig Amination (Palladium-Catalyzed):

The Buchwald-Hartwig reaction is a powerful tool for C-N bond formation but is highly sensitive to the ligand, base, and solvent system.[5][6]

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For N-arylation of imidazoles, bulky, electron-rich biaryl phosphine ligands are often required.

    • Recommendation: If you are using first-generation ligands like P(o-tol)3, consider switching to more advanced ligands such as XPhos, tBuXPhos, or BrettPhos, which have demonstrated high activity for coupling a wide range of amines and aryl halides.[3][5][7] These ligands accelerate the rate-limiting reductive elimination step and prevent the formation of unreactive palladium-iodide dimers that can inhibit catalysis.[3][8]

  • Inefficient Base: The base plays a crucial role in deprotonating the imidazole, allowing it to coordinate with the palladium center.[6]

    • Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically effective.[6] However, ensure your starting materials are compatible; for instance, ester groups can be hydrolyzed by strong alkoxide bases.[8] In such cases, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary, though this might require higher temperatures or longer reaction times.

  • Catalyst Deactivation: The Pd(0) active species can be sensitive to air and moisture.

    • Recommendation: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Using a well-defined palladium precatalyst can also improve reproducibility.[9]

For Ullmann Condensation (Copper-Catalyzed):

Traditional Ullmann reactions were notorious for requiring harsh conditions, but modern ligand-accelerated protocols have significantly improved their scope and mildness.[4][10]

  • Insufficient Catalyst Activity: The choice of copper source and ligand is paramount.

    • Recommendation: Copper(I) salts like CuI or Cu₂O are generally more effective than copper metal.[2][11] The reaction is dramatically accelerated by N,N- or N,O-bidentate ligands. Highly effective ligands include 1,10-phenanthroline derivatives (e.g., 4,7-dimethoxy-1,10-phenanthroline) or 8-hydroxyquinoline.[2][11] These ligands enhance the solubility and reactivity of the copper catalyst.

  • Poor Reagent Solubility/Mixing: Ullmann reactions often use inorganic bases like Cs₂CO₃ or K₃PO₄, which are insoluble in common organic solvents like DMF or DMSO, creating a heterogeneous mixture.[2]

    • Recommendation: Vigorous stirring is essential. Consider using a soluble base like bis(tetraethylammonium) carbonate (TEAC) to create a more homogeneous reaction environment, which can improve reaction rates and reproducibility.[2] The addition of polyethylene glycol (PEG) has also been shown to accelerate the reaction.[11][12]

  • High Reaction Temperature: While modern protocols operate at lower temperatures, Ullmann reactions typically require heating (80-150 °C).[4][11]

    • Recommendation: Ensure the temperature is optimal. Too low, and the reaction will be sluggish; too high, and you risk thermal decomposition of reagents or products.

The following workflow can help diagnose low-yield issues:

G start Low Yield Observed check_reagents Verify Purity & Integrity of Reagents and Solvents (Anhydrous, Degassed) start->check_reagents check_atmosphere Ensure Strict Inert Atmosphere check_reagents->check_atmosphere method Method? check_atmosphere->method buchwald Buchwald-Hartwig (Pd) method->buchwald Pd ullmann Ullmann (Cu) method->ullmann Cu buchwald_ligand Ligand Type? buchwald->buchwald_ligand ullmann_ligand Ligand Used? ullmann->ullmann_ligand buchwald_base Base Strength? buchwald_ligand->buchwald_base Bulky Biarylphosphine optimize Optimize Temperature & Reaction Time buchwald_ligand->optimize Basic Phosphine buchwald_base->optimize Strong (NaOtBu) buchwald_base->optimize Weak (K2CO3) ullmann_base Base/Solvent System? ullmann_ligand->ullmann_base Yes (e.g., Phenanthroline) ullmann_ligand->optimize No ullmann_base->optimize Heterogeneous ullmann_base->optimize Homogeneous

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing a significant amount of 4-iodoanisole (hydrodehalogenation byproduct) in my crude product. What causes this and how can I prevent it?

A2: The formation of the hydrodehalogenated arene (in this case, replacing the iodine on 4-iodoanisole with hydrogen) is a well-known side reaction in both Buchwald-Hartwig and Ullmann couplings.

  • Mechanism in Buchwald-Hartwig Amination: This side reaction can occur via β-hydride elimination from the palladium amide intermediate.[3] This is more common with certain ligands and substrates. Another potential source is a competing reaction pathway where a hydride source in the reaction mixture (e.g., trace water, amine, or solvent) contributes to a reductive cleavage of the aryl-palladium intermediate.

  • Mechanism in Ullmann Condensation: In copper-catalyzed systems, reduction of the aryl iodide is also a common side reaction, especially with sterically hindered substrates.[11] The exact mechanism can be complex, but it often involves electron transfer processes and hydrogen atom abstraction from the solvent or other components.

Mitigation Strategies:

  • Optimize the Solvent: In some copper-catalyzed systems, switching the solvent can suppress this side reaction. For instance, using DMSO has been reported to decrease the quantity of dehalogenated byproduct compared to other solvents.[11]

  • Re-evaluate the Ligand (for Pd): The choice of a bulky, electron-rich ligand that promotes rapid reductive elimination of the desired C-N bond can outcompete the hydrodehalogenation pathway.[3]

  • Control Reaction Temperature: Excessively high temperatures can promote side reactions. Try running the reaction at the lowest temperature that still affords a reasonable reaction rate.

  • Ensure Anhydrous Conditions: Water can be a proton source for the hydrodehalogenation. Rigorously drying all reagents and solvents is critical.

Q3: My purification is difficult due to a byproduct with a similar polarity to my product. What could it be?

A3: A common byproduct with similar polarity to the desired N-arylimidazole is the product of homocoupling of the aryl halide, in this case, 4,4'-diiodobiphenyl.

  • Cause (Ullmann Reaction): The classic Ullmann reaction was originally developed for the synthesis of symmetric biaryls.[13] This pathway can compete with the desired C-N coupling, especially if the N-nucleophile (2-methyl-1H-imidazole) is not sufficiently reactive or if the catalyst system favors C-C bond formation.

  • Cause (Buchwald-Hartwig Reaction): While less common, palladium-catalyzed homocoupling can also occur, particularly at high temperatures or if the catalyst system is not optimal for C-N coupling.

Mitigation Strategies:

  • Adjust Stoichiometry: Using a slight excess of the 2-methyl-1H-imidazole (e.g., 1.1-1.2 equivalents) can favor the desired cross-coupling over the aryl halide homocoupling.

  • Optimize Ligand/Catalyst: In copper-catalyzed reactions, ensure a suitable ligand like a phenanthroline derivative is used, as this promotes the C-N coupling pathway.[11][12] For palladium systems, ensure the ligand choice is appropriate for amination.

  • Lower Reaction Temperature: Homocoupling reactions often have a higher activation energy. Running the reaction at a lower temperature may selectively disfavor this side reaction.

The diagram below illustrates the desired C-N coupling pathway versus the key side reactions.

G cluster_main Desired & Competing Pathways cluster_side Side Reactions ArI Ar-I (4-Iodophenyl) Ar_Cat_I Ar-[Cat]-I ArI->Ar_Cat_I + [Cat](0) ImH Im-H (2-Methylimidazole) ImH->Ar_Cat_I + Base Cat [Catalyst] (Pd or Cu) Base Base Ar_Cat_Im Ar-[Cat]-Im Ar_Cat_I->Ar_Cat_Im Hydrodehalogenation Ar-H (Hydrodehalogenation) Ar_Cat_I->Hydrodehalogenation [H] source Homocoupling Ar-Ar (Homocoupling) Ar_Cat_I->Homocoupling + Ar-I Product Ar-Im (Desired Product) Ar_Cat_Im->Product Reductive Elimination Product->Cat

Caption: Desired C-N coupling vs. side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of using the Buchwald-Hartwig amination versus the Ullmann condensation for this synthesis?

A1: Both methods are effective for N-arylation, and the best choice often depends on available resources, substrate scope, and lab-specific considerations.

FeatureBuchwald-Hartwig Amination (Palladium)Ullmann Condensation (Copper)
Catalyst Cost Generally higher (Palladium is a precious metal).Lower (Copper is more abundant and less expensive).
Reaction Conditions Often milder, with some reactions proceeding at room temperature.[3]Traditionally requires high temperatures (>150 °C), though modern protocols are milder (80-120 °C).[4][11]
Ligands Highly sensitive to ligand choice. Requires specialized, often proprietary, bulky phosphine ligands.[3][14]Also ligand-dependent, but often uses more common and less expensive ligands like diamines or phenanthrolines.[11][15]
Functional Group Tolerance Generally excellent, but can be sensitive to certain functional groups that poison the catalyst.[8]Good, but high temperatures can be incompatible with sensitive functional groups. Hydrolysis of esters/nitriles can occur.[11]
Air/Moisture Sensitivity Catalyst systems, especially the ligands, can be highly sensitive to air and moisture.[5]Generally more robust and less sensitive to air and moisture than Pd systems.
Scale-Up Widely used in the pharmaceutical industry for large-scale synthesis.[5]Also used industrially, but heterogeneity can sometimes pose a challenge for process control.[2]

Q2: How critical is the choice of base for this reaction?

A2: The base is absolutely critical. It performs the essential task of deprotonating the imidazole N-H proton, generating the nucleophile that attacks the metal center. An inappropriate base can halt the reaction entirely or lead to side reactions.

  • For Buchwald-Hartwig: A strong base is usually needed to facilitate the deprotonation of the amine coordinated to the palladium complex.[6] The pKa of the N-H bond in the complex is different from that of the free imidazole. NaOtBu is a common choice.

  • For Ullmann: A strong base is also required. Cs₂CO₃ is often superior to K₂CO₃. This is attributed to the higher solubility of cesium salts in organic solvents and the "caesium effect," where the large, soft cation can coordinate intermediates and promote the reaction.

Q3: Can I use 1-(4-bromophenyl) or 1-(4-chlorophenyl) precursors instead of the iodide?

A3: Yes, but the reactivity generally follows the trend I > Br > Cl >> F for both reactions.

  • Aryl Iodides: Are the most reactive due to the weaker C-I bond, making oxidative addition (the first step in the catalytic cycle) faster.[16] Reactions with iodides typically require the mildest conditions.[11]

  • Aryl Bromides: Are also good substrates but often require higher temperatures, longer reaction times, or higher catalyst loadings compared to iodides.[11][12]

  • Aryl Chlorides: Are the least reactive and most challenging. Their use in Buchwald-Hartwig amination often requires specialized, highly active catalyst systems with very bulky, electron-rich phosphine ligands.[6] Copper-catalyzed coupling of aryl chlorides is also possible but generally requires more forcing conditions.[2]

Experimental Protocols

The following are generalized, starting-point protocols. Optimization will be necessary for your specific setup.

Protocol 1: Buchwald-Hartwig Amination (Palladium-Catalyzed)

Materials:

  • 1,4-Diiodobenzene

  • 2-Methyl-1H-imidazole

  • Pd₂(dba)₃ (Palladium precatalyst)

  • XPhos (Ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 1,4-diiodobenzene (1.0 eq), 2-methyl-1H-imidazole (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • In a separate vial, add Pd₂(dba)₃ (0.01 eq, 1 mol%) and XPhos (0.024 eq, 2.4 mol%).

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add the catalyst/ligand mixture to the flask, followed by anhydrous, degassed toluene.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Ullmann Condensation (Copper-Catalyzed)

Materials:

  • 1,4-Diiodobenzene

  • 2-Methyl-1H-imidazole

  • Copper(I) Iodide (CuI)

  • 4,7-Dimethoxy-1,10-phenanthroline (Ligand)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask, add CuI (0.05 eq, 5 mol%), 4,7-dimethoxy-1,10-phenanthroline (0.10 eq, 10 mol%), 1,4-diiodobenzene (1.0 eq), 2-methyl-1H-imidazole (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 110-130 °C with vigorous stirring for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References
  • Buchwald–Hartwig amination - Wikipedia.
  • Synthetic Emergence in N-Arylimidazoles: A Review - Connect Journals.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications.
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry - ACS Publications.
  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides | The Journal of Organic Chemistry - ACS Publications.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Optimization of reaction conditions for the N-arylation of imidazole with iodobenzene a - ResearchGate.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications.
  • N-Arylation of imidazoles using different copper catalysts a - ResearchGate.
  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.
  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchGate.
  • Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles - PubMed - NIH.
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | Request PDF.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • Synthesis of N-heterocycles by N-arylation - Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH.
  • Ullmann condensation - Wikipedia.
  • Ullmann Reaction - Organic Chemistry Portal.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.

Sources

Preventing de-iodination of 1-(4-iodophenyl)-2-methyl-1H-imidazole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-iodophenyl)-2-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in chemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing de-iodination and other side reactions. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Understanding the Challenge: The Fragile C-I Bond

The carbon-iodine (C-I) bond in 1-(4-iodophenyl)-2-methyl-1H-imidazole is the gateway to a multitude of valuable transformations, most notably palladium-catalyzed cross-coupling reactions. However, the inherent reactivity of this bond also makes it susceptible to premature cleavage, leading to the formation of the undesired de-iodinated byproduct, 1-phenyl-2-methyl-1H-imidazole. This process, often termed hydrodehalogenation or simply de-iodination, can significantly reduce the yield of your desired product and complicate purification.

The propensity for de-iodination follows the general trend of halide reactivity: I > Br > Cl.[1][2] This is due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds. The presence of the N-heterocyclic imidazole ring can further complicate matters by potentially coordinating with the metal catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: What is de-iodination and why is it a problem?

A1: De-iodination is a side reaction where the iodine atom on your starting material, 1-(4-iodophenyl)-2-methyl-1H-imidazole, is replaced by a hydrogen atom.[3] This leads to the formation of 1-phenyl-2-methyl-1H-imidazole, an impurity that reduces the yield of your desired coupled product and can be challenging to separate due to similar physical properties.

Q2: What is the primary mechanism of de-iodination in palladium-catalyzed reactions?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][4] This highly reactive species can arise from the reaction of the palladium catalyst with various components in the reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water.[1][4][5] The Pd-H species can then transfer a hydride to the aryl-palladium intermediate, leading to the de-iodinated product instead of the desired cross-coupling product.

Q3: Are there other potential pathways for de-iodination?

A3: Yes, besides the Pd-H pathway, de-iodination can also occur through radical mechanisms, especially under photochemical conditions or in the presence of radical initiators.[6][7] Additionally, certain strong bases or nucleophiles can directly attack the iodine atom or the ipso-carbon, leading to undesired side reactions.

Q4: How does the imidazole ring in my substrate affect the reaction?

A4: The imidazole ring introduces a unique set of considerations. The nitrogen atoms in the imidazole ring can act as ligands and coordinate to the palladium center. This can sometimes inhibit the catalytic cycle or alter the catalyst's reactivity, potentially favoring de-iodination.[1] For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome.[8] While 1-(4-iodophenyl)-2-methyl-1H-imidazole does not have an N-H proton, the lone pairs on the nitrogen atoms are still available for coordination.

Troubleshooting Guide: Minimizing De-iodination

This section provides a systematic approach to troubleshooting and minimizing de-iodination in your reactions involving 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Issue 1: Significant Formation of De-iodinated Byproduct

If you are observing a substantial amount of 1-phenyl-2-methyl-1H-imidazole in your reaction mixture, consider the following optimization strategies, starting with the most impactful changes.

The choice of the palladium catalyst and, more importantly, the phosphine ligand is crucial in steering the reaction towards the desired product.

Causality: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination (the final step in forming your desired product) relative to the rate of de-iodination.[2][3] They can also stabilize the palladium center and prevent the formation of Pd-H species.

Recommendations:

  • Switch to Bulky Biarylphosphine Ligands: Ligands such as SPhos, XPhos, or RuPhos are often highly effective in suppressing dehalogenation.[2]

  • Use Pre-formed Palladium Catalysts: Utilizing well-defined pre-catalysts like XPhos Pd G2 or G3 can provide more consistent results by ensuring the efficient formation of the active catalytic species.[2]

Ligand TypeExampleKey FeatureImpact on De-iodination
MonodentatePPh₃Standard, less sterically demandingCan be prone to de-iodination
Bulky MonodentateP(t-Bu)₃Increased steric bulkOften reduces de-iodination
BiarylphosphineSPhos, XPhosBulky and electron-richHighly effective at suppressing de-iodination

The base is essential for the transmetalation step in many cross-coupling reactions, but it can also be a primary source of hydride species leading to de-iodination.

Causality: Strong bases, particularly alkoxides and hydroxides, are more likely to react with the solvent or other reaction components to generate Pd-H species.[1]

Recommendations:

  • Opt for Weaker Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally milder and less prone to causing de-iodination compared to hydroxides (e.g., NaOH, KOH) or alkoxides (e.g., NaOt-Bu).[2]

  • Anhydrous Conditions: If using a strong base is unavoidable, ensure strictly anhydrous conditions to minimize the reaction with water, which can be a source of protons.

The solvent not only dissolves the reactants but also actively participates in the reaction, sometimes to the detriment of your desired outcome.

Causality: Protic solvents like alcohols can directly act as hydride donors.[4] Some aprotic polar solvents like DMF have also been observed to promote dehalogenation more than nonpolar solvents like toluene.[3]

Recommendations:

  • Favor Aprotic Solvents: Toluene, dioxane, or THF are generally preferred for minimizing de-iodination.[1]

  • Avoid Protic Solvents: If a protic solvent is necessary, consider using it as a co-solvent in minimal amounts.

Causality: Higher temperatures can sometimes accelerate the rate of de-iodination more than the desired coupling reaction.[3] Prolonged reaction times can also lead to increased byproduct formation as the desired product or starting material may be unstable under the reaction conditions.

Recommendations:

  • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.[9]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing de-iodination issues.

Deiodination_Troubleshooting Start De-iodination Observed Change_Ligand Switch to Bulky Biarylphosphine Ligand (e.g., SPhos, XPhos) Start->Change_Ligand First Step Change_Base Use Weaker Base (e.g., K₂CO₃, K₃PO₄) Change_Ligand->Change_Base If still problematic Change_Solvent Switch to Aprotic Solvent (e.g., Toluene, Dioxane) Change_Base->Change_Solvent If still problematic Optimize_Temp Lower Reaction Temperature Change_Solvent->Optimize_Temp Fine-tuning Success De-iodination Minimized Optimize_Temp->Success

Caption: Troubleshooting workflow for minimizing de-iodination.

Experimental Protocols

Here are detailed, step-by-step methodologies for a Suzuki-Miyaura coupling reaction, optimized to prevent de-iodination of 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Protocol 1: Suzuki-Miyaura Coupling with a Boronic Acid

Objective: To couple 1-(4-iodophenyl)-2-methyl-1H-imidazole with an arylboronic acid while minimizing de-iodination.

Materials:

  • 1-(4-iodophenyl)-2-methyl-1H-imidazole

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Toluene/Water (10:1 v/v), degassed

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(4-iodophenyl)-2-methyl-1H-imidazole (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Solvent Addition: Add the degassed toluene/water mixture. The reaction concentration should be approximately 0.1 M with respect to the starting aryl iodide.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and De-iodination Pathway

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing de-iodination pathway.

Suzuki_vs_Deiodination cluster_suzuki Desired Suzuki Cycle cluster_deiodination De-iodination Side Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OxAdd + Ar-I PdH_Formation Pd-H Formation Pd0->PdH_Formation Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal + Ar'B(OH)₂ / Base RedElim_H Reductive Elimination OxAdd->RedElim_H + Pd-H Species RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product PdH_Source Hydride Source (Base, Solvent, H₂O) PdH_Source->PdH_Formation PdH_Species (H-Pd(II)-I)L₂ PdH_Formation->PdH_Species RedElim_H->Pd0 Byproduct Ar-H (De-iodinated Byproduct) RedElim_H->Byproduct

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 1-(4-iodophenyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 1-(4-iodophenyl)-2-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues and enhance your experimental success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter when performing cross-coupling reactions with 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Issue 1: Low to No Product Yield

Q: My cross-coupling reaction with 1-(4-iodophenyl)-2-methyl-1H-imidazole is showing minimal or no conversion to the desired product. What are the primary troubleshooting steps?

A: Low or non-existent product yield is a frequent challenge. A systematic approach is key to identifying the root cause.[1] Here are the initial checkpoints:

  • Reagent Integrity and Reaction Setup:

    • Purity of Starting Materials: Verify the purity of your 1-(4-iodophenyl)-2-methyl-1H-imidazole, the coupling partner (e.g., boronic acid in Suzuki coupling), base, and solvents. Impurities can act as catalyst poisons.[2]

    • Anhydrous and Degassed Conditions: Palladium catalysts, especially in their active Pd(0) form, are highly sensitive to oxygen and moisture.[1][3] Ensure all solvents are thoroughly degassed and the reaction is conducted under a robust inert atmosphere (Argon or Nitrogen).

  • Catalyst Activity and Loading:

    • Precatalyst Activation: Many palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts that require in situ reduction to the active Pd(0) species.[4][5] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more efficient precatalyst system.

    • Initial Catalyst Loading: For a novel or challenging reaction, an initial catalyst loading of 1-5 mol% is a reasonable starting point.[2][6] If you've started lower, a modest increase can often initiate the reaction. Subsequent optimization can then aim to reduce this loading.[2]

  • Ligand Selection:

    • The ligand's role is to stabilize the palladium center and modulate its reactivity.[7][8][9] For the electron-rich imidazole-containing substrate, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often necessary to facilitate the oxidative addition and reductive elimination steps.[10]

Issue 2: Significant Homocoupling of the Coupling Partner

Q: I'm observing a significant amount of homocoupling byproduct (e.g., biphenyl from phenylboronic acid in a Suzuki reaction). How can I suppress this side reaction?

A: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura couplings, and is often promoted by the presence of oxygen.[5]

  • Rigorous Inert Atmosphere: The most critical factor is to meticulously exclude oxygen from your reaction. Ensure your degassing procedure is effective and maintain a positive pressure of inert gas throughout the reaction.

  • Order of Reagent Addition: Adding the aryl halide (1-(4-iodophenyl)-2-methyl-1H-imidazole) in a slight excess can sometimes minimize homocoupling of the boronic acid.[11]

  • Lower Catalyst Loading: Higher catalyst concentrations can sometimes favor homocoupling.[12] Once you have established viable reaction conditions, a systematic reduction in catalyst loading may reduce this side product.

Issue 3: Catalyst Deactivation (Formation of Palladium Black)

Q: My reaction starts but then stalls, and I observe the formation of a black precipitate (palladium black). What is causing this and how can I prevent it?

A: The formation of palladium black indicates that the active catalyst is aggregating into an inactive form.[2] This is a common mode of catalyst deactivation.[13]

  • Ligand Choice and Ratio: The ligand stabilizes the catalytically active palladium species. If the ligand dissociates, the unprotected palladium atoms can aggregate. Using bulky, electron-donating ligands can enhance catalyst stability.[10] The ligand-to-palladium ratio is also a critical parameter to optimize.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If deactivation is observed, consider running the reaction at a lower temperature for a longer period.

  • Solvent Effects: The solvent can influence catalyst stability.[2][14][15] A solvent screen (e.g., Toluene, Dioxane, THF, DMF) is often a valuable optimization step.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of catalyst loading for cross-coupling reactions with 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Q1: What is a typical starting catalyst loading for a cross-coupling reaction with an aryl iodide like 1-(4-iodophenyl)-2-methyl-1H-imidazole?

A1: Due to the high reactivity of the carbon-iodine bond, you can often start with a lower catalyst loading compared to aryl bromides or chlorides.[2][16] A good starting point for initial screening is typically in the range of 0.5 to 2 mol%. For well-optimized reactions, loadings can often be reduced to <0.1 mol%.

Q2: How do I systematically optimize the catalyst loading for my specific reaction?

A2: A systematic approach is crucial for efficient optimization. A Design of Experiments (DoE) approach can be highly effective.[17] However, a more traditional approach involves:

  • Establish a Baseline: First, find a condition (catalyst, ligand, base, solvent, temperature) that provides a reasonable yield (>50%), even if it's not ideal.

  • Vary Catalyst Loading: Once you have a working reaction, perform a series of experiments where you systematically decrease the catalyst loading (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%) while keeping all other parameters constant.

  • Monitor Reaction Progress: Monitor the reactions over time using techniques like TLC, GC-MS, or HPLC-MS to determine the effect of catalyst loading on reaction rate and final conversion.[18][19][20][21]

Q3: Can high-throughput screening be used to optimize catalyst loading?

A3: Absolutely. High-throughput experimentation (HTE) is a powerful tool for rapidly screening a large number of reaction conditions, including different catalyst loadings, ligands, and solvents.[22][23][24][25] Commercially available screening kits can simplify this process.[26]

Q4: What is the impact of catalyst loading on reaction kinetics and selectivity?

A4:

  • Kinetics: Generally, a higher catalyst loading leads to a faster reaction rate. However, this is not always linear, and at a certain point, increasing the catalyst loading may not significantly increase the rate and could lead to catalyst decomposition.

  • Selectivity: Catalyst loading can influence selectivity. For example, in reactions with di- or poly-halogenated substrates, the catalyst loading can sometimes be tuned to favor mono- over multi-substituted products. Higher catalyst loadings can also sometimes increase the formation of side products like homocoupling.[14][15]

Q5: For which common cross-coupling reactions is 1-(4-iodophenyl)-2-methyl-1H-imidazole a suitable substrate?

A5: Given the presence of an aryl iodide, this substrate is well-suited for a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond.

  • Heck Reaction: Reaction with an alkene to form a substituted alkene.[27]

  • Sonogashira Coupling: Reaction with a terminal alkyne to form an internal alkyne.[28][29]

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Experimental Protocols & Data Presentation

Table 1: Typical Starting Catalyst Loadings for Common Cross-Coupling Reactions
Cross-Coupling ReactionAryl Halide ReactivityTypical Starting Catalyst Loading (mol%)
Suzuki-MiyauraI > Br > Cl0.5 - 2
HeckI > Br > Cl1 - 5
SonogashiraI > Br > Cl0.5 - 2
Buchwald-HartwigI > Br > Cl1 - 3
Protocol: High-Throughput Screening of Catalyst Loading for a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening catalyst loading in a 24-well plate format.

Materials:

  • 1-(4-iodophenyl)-2-methyl-1H-imidazole

  • Arylboronic acid

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water mixture)

  • 24-well reaction block with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Plate Preparation: In an inert atmosphere, add the appropriate amount of base to each well of the reaction block.

  • Stock Solution Preparation: Prepare stock solutions of 1-(4-iodophenyl)-2-methyl-1H-imidazole, the arylboronic acid, the palladium precatalyst, and the ligand in the chosen solvent.

  • Reagent Dispensing: Using a liquid handler or manual pipetting, dispense the stock solutions into the wells according to the desired experimental design. Vary the amount of the palladium precatalyst stock solution to achieve the desired catalyst loadings.

  • Reaction Execution: Seal the reaction block and place it on a heating/stirring plate at the desired temperature for a set amount of time.

  • Quenching and Analysis: After the reaction time, quench the reactions and analyze the product formation in each well using a high-throughput analytical method such as LC-MS.

Visualizations

Catalyst_Loading_Optimization_Workflow cluster_0 Initial Screening cluster_1 Execution & Analysis cluster_2 Evaluation & Refinement start Define Reaction: Substrate, Coupling Partner conditions Select Initial Conditions: Catalyst, Ligand, Base, Solvent, Temp. start->conditions loading Choose Catalyst Loading Range (e.g., 0.5-5 mol%) conditions->loading hte High-Throughput Experimentation (Vary Catalyst Loading) loading->hte analysis Reaction Monitoring (LC-MS, GC-MS) hte->analysis data Analyze Data: Yield, Purity, Side Products analysis->data optimal Identify Optimal Catalyst Loading data->optimal scaleup Scale-up Confirmation optimal->scaleup scaleup->start Further Optimization

Caption: Workflow for optimizing catalyst loading in cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_complex R-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (R-X) TM_complex R-Pd(II)(R')L_n OA_complex->TM_complex Transmetalation (R'-M) TM_complex->Pd0 Reductive Elimination Product R-R' (Product) TM_complex->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • National Institutes of Health. (n.d.). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PMC.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • Royal Society of Chemistry. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Royal Society of Chemistry. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering.
  • ResearchGate. (2022, January). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • ResearchGate. (2024, October 19).
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Purdue University Graduate School. (2021, December 19).
  • PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • ResearchGate. (2025, August 6).
  • MDPI. (2026, January 16).
  • Royal Society of Chemistry. (2020). New insights into catalysis for Heck reactions with fine supported Pd particles. Reaction Chemistry & Engineering, 5.
  • MDPI. (2020, December 15).
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • YouTube. (2024, January 10). Ligand design for cross-couplings: phosphines. OpenChemHub.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Morressier. (2021, May 1). Understanding the mechanism of the Pd (II) to Pd (0)
  • Sigma-Aldrich. (n.d.). High-Throughput Screening.
  • North Carolina State University Libraries. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 1,2-Dibromobut-2-ene Cross-Coupling Reactions.
  • SpringerLink. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • SlidePlayer. (n.d.).
  • Royal Society of Chemistry. (n.d.). High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor. Reaction Chemistry & Engineering.
  • Sigma-Aldrich. (n.d.). KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • Wikipedia. (n.d.). Heck reaction.
  • Wipf Group, University of Pittsburgh. (2007, January 30). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • DSpace@MIT. (n.d.).
  • MDPI. (2020, October 1). Advances in Cross-Coupling Reactions.
  • ResearchGate. (2025, August 6).
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
  • MDPI. (n.d.).
  • Royal Society of Chemistry. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.

Sources

Technical Support Center: Regioselective Synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of N-arylation of unsymmetrical imidazoles. The primary challenge in this synthesis is controlling the regioselectivity to favor the desired N1 isomer over the N3 isomer. This guide provides in-depth, experience-driven advice to troubleshoot common issues and optimize your reaction conditions.

The Core Challenge: Regioselectivity in N-Arylation of 2-Methylimidazole

The N-arylation of 2-methyl-1H-imidazole with an aryl halide like 1,4-diiodobenzene or 4-iodoaniline presents a classic regioselectivity problem. The tautomeric nature of the 2-methylimidazole ring means that upon deprotonation, the resulting imidazolate anion has two nucleophilic nitrogen atoms (N1 and N3). Direct arylation can therefore lead to a mixture of two regioisomers: the desired 1-aryl-2-methylimidazole and the undesired 1-aryl-3-methylimidazole (which, in this specific case, is named as the 1-aryl-2-methyl isomer due to IUPAC nomenclature rules, but arises from attack at the other nitrogen). Controlling which nitrogen attacks the aryl halide is the key to a successful synthesis.[1][2]

Below is a diagram illustrating the central challenge.

G cluster_0 Reaction Input cluster_1 Process cluster_2 Potential Outputs 2-Me-Imidazole 2-Methyl- 1H-imidazole Coupling N-Arylation (e.g., Ullmann or Buchwald-Hartwig) 2-Me-Imidazole->Coupling Aryl-Halide 4-Iodo-phenyl (or similar) Aryl-Halide->Coupling Product_Desired Desired Regioisomer 1-(4-iodophenyl)-2-methyl- 1H-imidazole Coupling->Product_Desired High Selectivity (Goal) Product_Undesired Undesired Regioisomer (N3-arylated) Coupling->Product_Undesired Poor Selectivity (Problem)

Caption: The regioselectivity challenge in N-arylation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of regioisomers in my Ullmann condensation reaction?

A1: Traditional Ullmann conditions, which often involve high temperatures (>150 °C) and stoichiometric copper, provide little to no regiochemical control for unsymmetrical imidazoles.[1][3] The high thermal energy allows the imidazolate anion to react at both N1 and N3 with comparable rates. Modern, milder, ligand-accelerated copper-catalyzed systems are essential for achieving high regioselectivity.[4][5][6] Steric hindrance plays a key role; the methyl group at the C2 position sterically disfavors arylation at the adjacent N1 position to some extent, but this effect is often insufficient without a well-chosen ligand to amplify it.

Q2: I'm trying a Buchwald-Hartwig amination, but the reaction is sluggish or fails. What's going wrong?

A2: Imidazoles can be potent inhibitors of palladium catalysts.[1][7] They can act as ligands, binding to the palladium center and preventing the formation of the active catalytic complex with your phosphine ligand.[1][7] This is a common cause of failure in Pd-catalyzed N-arylation of imidazoles. A highly effective strategy to overcome this is to pre-form the active catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., a biaryl phosphine like XPhos) in the solvent for a few minutes before adding the imidazole substrate and base.[1]

Q3: Can I use 4-chloro- or 4-bromoiodobenzene instead of 1,4-diiodobenzene? Which halide will react?

A3: Yes, and this is a good strategy to avoid potential double arylation. In both copper- and palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond follows the order C-I > C-Br > C-Cl. Therefore, the C-I bond will undergo oxidative addition to the metal center preferentially, leaving the C-Br or C-Cl bond intact. This allows for the selective synthesis of 1-(4-bromophenyl)- or 1-(4-chlorophenyl)-2-methyl-1H-imidazole, which can be used in subsequent coupling reactions.

Q4: What is the best base for this reaction? Does it affect regioselectivity?

A4: The choice of base is critical. For copper-catalyzed systems, cesium carbonate (Cs₂CO₃) is often highly effective.[4][5] For palladium-catalyzed systems, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is typically used. The base's primary role is to deprotonate the imidazole. While the base itself doesn't directly control regioselectivity as much as the ligand and metal center, its strength and solubility can significantly impact reaction rate and overall yield. In some specialized C-H activation reactions on the imidazole ring, switching from a carbonate to an alkoxide base can even flip the site of reactivity from C5 to C2.[2][8]

Troubleshooting Guide: Low Yield and Poor Regioselectivity

This section provides a structured approach to diagnosing and solving the most common issues encountered during the synthesis.

Troubleshooting_Workflow Start Start: Low Yield or Poor Regioselectivity Q_Catalyst Which catalytic system are you using? Start->Q_Catalyst Path_Cu Copper-Catalyzed (Ullmann-type) Q_Catalyst->Path_Cu Copper Path_Pd Palladium-Catalyzed (Buchwald-Hartwig) Q_Catalyst->Path_Pd Palladium Troubleshoot_Cu_Ligand Problem: No/Poor Ligand Solution: Introduce a suitable ligand. Try 4,7-dimethoxy-1,10-phenanthroline or 8-hydroxyquinoline. Path_Cu->Troubleshoot_Cu_Ligand Troubleshoot_Cu_Temp Problem: Harsh Conditions Solution: Lower temperature to 110-120 °C. High temps reduce selectivity. Troubleshoot_Cu_Ligand->Troubleshoot_Cu_Temp Troubleshoot_Cu_Base Problem: Inappropriate Base Solution: Switch to Cs₂CO₃. Ensure anhydrous conditions. Troubleshoot_Cu_Temp->Troubleshoot_Cu_Base End Outcome: Improved Yield & Regioselectivity Troubleshoot_Cu_Base->End Troubleshoot_Pd_Inhibition Problem: Catalyst Inhibition Solution: Pre-form the catalyst. Heat Pd₂(dba)₃ + Ligand for 3-5 min before adding imidazole. Path_Pd->Troubleshoot_Pd_Inhibition Troubleshoot_Pd_Ligand Problem: Ineffective Ligand Solution: Use a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos). Troubleshoot_Pd_Inhibition->Troubleshoot_Pd_Ligand Troubleshoot_Pd_Solvent Problem: Wrong Solvent Solution: Use a non-polar aprotic solvent like toluene or dioxane. Troubleshoot_Pd_Ligand->Troubleshoot_Pd_Solvent Troubleshoot_Pd_Solvent->End

Caption: Troubleshooting workflow for synthesis optimization.

In-Depth Troubleshooting Scenarios
Scenario 1: You are getting a ~1:1 mixture of regioisomers with low overall yield using a CuI catalyst.
  • Underlying Cause: This is characteristic of a ligand-free or poorly ligated copper-catalyzed reaction running under harsh conditions. Without a suitable ligand, the copper center does not create a sterically demanding environment to influence the regioselectivity of the C-N bond formation.

  • Solution & Scientific Rationale:

    • Introduce a Ligand: The addition of a well-chosen ligand is the most critical change. 4,7-Dimethoxy-1,10-phenanthroline has been shown to be an excellent ligand for the Cu-catalyzed N-arylation of imidazoles.[4][5][9] This bidentate ligand coordinates to the copper center, creating a defined, sterically hindered environment. The steric bulk of the ligand-copper complex will preferentially interact with the less hindered N3 position of the 2-methylimidazolate anion, thereby directing the aryl group to the desired N1 position.

    • Optimize Temperature: Reduce the reaction temperature. Modern ligand-accelerated systems are effective at temperatures around 110 °C.[5][10] Lowering the temperature reduces the available thermal energy, making the reaction more sensitive to the subtle steric and electronic differences guided by the catalyst, thus enhancing selectivity.

    • Use Cesium Carbonate (Cs₂CO₃): This base is highly effective in these systems, likely due to its solubility in common polar aprotic solvents and its ability to effectively generate the imidazolate anion.[4][10]

Scenario 2: Your Pd-catalyzed reaction is not proceeding. TLC shows only starting materials.
  • Underlying Cause: As mentioned in the FAQ, the 2-methylimidazole substrate is likely binding to the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and preventing the formation of the active L-Pd(0) species.[1][7] The desired phosphine ligand cannot displace the tightly bound imidazole.

  • Solution & Scientific Rationale:

    • Pre-activate the Catalyst: In your reaction vessel, combine the palladium source (e.g., Pd₂(dba)₃) and the biaryl phosphine ligand (e.g., XPhos) in the anhydrous solvent (e.g., toluene). Heat this mixture at the reaction temperature (e.g., 100-120 °C) for 3-5 minutes. You may observe a color change. This process allows the phosphine ligand to coordinate to the palladium, forming the active catalyst before the inhibitory imidazole is introduced.[1]

    • Inject Substrates: After the pre-activation step, add the 2-methylimidazole, aryl halide, and base to the reaction mixture. The reaction should now proceed as the active catalyst is already formed and less susceptible to inhibition.[1]

    • Confirm Ligand Choice: Ensure you are using a state-of-the-art, bulky, electron-rich biaryl phosphine ligand. These ligands are designed to promote the crucial reductive elimination step that forms the C-N bond and are essential for the high efficiency of modern Buchwald-Hartwig aminations.[11]

Comparison of Optimized Catalytic Systems
ParameterOptimized Copper-Catalyzed SystemOptimized Palladium-Catalyzed System
Catalyst CuI or Cu₂O (1-5 mol%)Pd₂(dba)₃ (0.5-2 mol%)
Ligand 4,7-Dimethoxy-1,10-phenanthrolineXPhos, SPhos, or other biaryl phosphines
Base Cs₂CO₃NaOtBu or K₃PO₄
Solvent Butyronitrile, Dioxane, or NMPToluene or Dioxane
Temperature 110-120 °C100-120 °C
Key Advantage Lower cost of copper, less sensitive to air.Extremely high N1-selectivity reported.[1][7]
Key Challenge May require slightly higher catalyst loading.Catalyst inhibition requires pre-activation step.[1]

Recommended Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is based on the highly successful and regioselective methods developed for the N-arylation of imidazoles using a copper/phenanthroline ligand system.[4][5][9]

Materials:

  • 2-Methyl-1H-imidazole (1.2 mmol)

  • 1,4-Diiodobenzene (1.0 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • 4,7-Dimethoxy-1,10-phenanthroline (0.10 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous, degassed Dioxane or Butyronitrile (3-4 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add CuI, 4,7-dimethoxy-1,10-phenanthroline, Cs₂CO₃, 2-methyl-1H-imidazole, and 1,4-diiodobenzene.

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The starting aryl iodide should be consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure 1-(4-iodophenyl)-2-methyl-1H-imidazole.

References
  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. [Link]

  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]

  • National Center for Biotechnology Information. (2007). Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles. PubMed. [Link]

  • Request PDF. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ResearchGate. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(3), 850–854. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • ResearchGate. (n.d.). N-Arylation of imidazole with arylboronic acid in various solvents and... [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PubMed Central. [Link]

  • Daugulis, O., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PubMed Central. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Chemistry Enthusiast. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-(4-iodophenyl)-2-methyl-1H-imidazole and its Bromo-analog: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1][2] Halogenation is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. This guide presents a detailed comparative analysis of two closely related halogenated phenylimidazoles: 1-(4-iodophenyl)-2-methyl-1H-imidazole and its bromo-analog, 1-(4-bromophenyl)-2-methyl-1H-imidazole. We delve into their synthesis, structural characteristics, physicochemical properties, and potential biological activities, providing researchers and drug development professionals with the foundational data and experimental protocols necessary to evaluate their potential in therapeutic design. The analysis highlights the subtle yet significant impact of substituting iodine with bromine on key molecular parameters, offering insights into rational drug design.

Introduction: The Imidazole Scaffold and the Role of Halogenation

The imidazole ring is a privileged structure in drug discovery, found in compounds with a vast array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] Its amphoteric nature and ability to act as a hydrogen bond donor and acceptor contribute to its versatile binding interactions with biological targets.[3]

Strategic modification of the imidazole core is a central theme in medicinal chemistry. Halogenation, in particular, is a powerful tool used to fine-tune a molecule's characteristics. Introducing halogens like bromine or iodine can influence:

  • Lipophilicity: Affecting membrane permeability and oral bioavailability.

  • Metabolic Stability: Blocking sites of metabolism to increase a drug's half-life.

  • Binding Affinity: Introducing the potential for halogen bonding, a non-covalent interaction that can enhance binding to target proteins.

  • Pharmacokinetic Profile: Altering absorption, distribution, metabolism, and excretion (ADME) properties.

This guide focuses on the comparative effects of two common halogens, iodine and bromine, when appended to a 1-phenyl-2-methyl-1H-imidazole scaffold. By examining the iodo- (Compound 1 ) and bromo- (Compound 2 ) analogs, we aim to provide a clear, data-driven comparison to inform future drug discovery efforts.

Synthesis and Structural Analysis

The most common route for synthesizing N-aryl imidazoles is through the Ullmann condensation or Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an imidazole. Below is a representative synthetic pathway.

Diagram: General Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 2-Methylimidazole C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) Heat (e.g., 80-120 °C) A->C B 1-Fluoro-4-iodobenzene (for 1) 1-Fluoro-4-bromobenzene (for 2) B->C D 1-(4-iodophenyl)-2-methyl-1H-imidazole (1) C->D Nucleophilic Aromatic Substitution E 1-(4-bromophenyl)-2-methyl-1H-imidazole (2) C->E Nucleophilic Aromatic Substitution

Caption: General workflow for the synthesis of target compounds.

Experimental Protocol: Synthesis of 1-(4-halophenyl)-2-methyl-1H-imidazole

This protocol is a generalized procedure adapted from standard methods for N-arylation of imidazoles.

Materials:

  • 2-Methylimidazole

  • 1-Fluoro-4-iodobenzene (for Compound 1 ) or 1-Fluoro-4-bromobenzene (for Compound 2 )

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-methylimidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the corresponding aryl halide (1-fluoro-4-iodobenzene or 1-fluoro-4-bromobenzene) (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Trustworthiness Note: This self-validating protocol relies on TLC for reaction monitoring to ensure complete consumption of starting materials before proceeding to workup. The final purification by column chromatography, with characterization by NMR and Mass Spectrometry, confirms the identity and purity of the final compound.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of bromine with iodine results in predictable changes in the molecule's physical properties. These differences, while seemingly minor, can have profound effects on the compound's pharmacokinetic profile.

Property1-(4-iodophenyl)-2-methyl-1H-imidazole (1)1-(4-bromophenyl)-2-methyl-1H-imidazole (2)Causality of Difference
Molecular Formula C₁₀H₉IN₂C₁₀H₉BrN₂Different halogen atom.
Molecular Weight 296.10 g/mol 237.10 g/mol [4]Iodine has a significantly higher atomic mass than bromine.
CAS Number 179420-75-8[5]176961-54-9[4]Unique identifiers for distinct chemical substances.
XLogP3 (Predicted) 3.02.7[6]The larger, more polarizable iodine atom slightly increases lipophilicity compared to bromine.
Melting Point Data not readily availableData not readily availableCrystal lattice energy will differ based on molecular packing, influenced by the size of the halogen.
pKa (Predicted) ~5.5 (basic)~5.5 (basic)The halogen at the para-position has a minimal effect on the basicity of the imidazole N-3 atom.

Expertise Insight: The higher XLogP3 value for the iodo-analog suggests it may have greater membrane permeability but potentially lower aqueous solubility than its bromo-counterpart. This is a critical trade-off in drug design, where optimizing for both properties is often necessary.

Spectroscopic Characterization

While specific spectra for the title compounds are not widely published, representative data for similar structures can provide an expected pattern for characterization.

Expected ¹H NMR (in CDCl₃):

  • Aromatic Protons (Phenyl Ring): Two doublets would be expected, integrating to 2H each, corresponding to an AA'BB' system. The chemical shifts would be in the range of δ 7.2-7.8 ppm.

  • Imidazole Protons: Two singlets (or narrow doublets due to long-range coupling), integrating to 1H each, in the range of δ 6.9-7.2 ppm.

  • Methyl Protons: A singlet, integrating to 3H, in the range of δ 2.3-2.5 ppm.

Expected ¹³C NMR (in CDCl₃):

  • Aromatic Carbons: Signals in the range of δ 120-140 ppm, with the carbon attached to the halogen (C-I or C-Br) showing a characteristic lower chemical shift for C-I compared to C-Br due to the heavy atom effect.

  • Imidazole Carbons: Signals typically appear between δ 115-145 ppm.

  • Methyl Carbon: A signal in the upfield region, around δ 10-15 ppm.

Comparative Biological Activity

Direct comparative studies on these specific molecules are limited in publicly available literature. However, by examining related halogenated imidazole compounds, we can infer their potential therapeutic applications and relative potencies. Imidazole derivatives are widely investigated for antimicrobial and anticancer activities.[1][7][8]

Antimicrobial Potential

Nitroimidazoles are well-known antibacterial agents.[9] Studies on related bromo-phenyl imidazole derivatives have shown promising antibacterial activity. For instance, certain hybrids containing a 1-(4-bromophenyl)ethanone moiety have demonstrated significant activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.[8] The halogen atom often contributes to the overall lipophilicity, which can enhance passage through the bacterial cell wall.

Anticancer Potential

Many substituted imidazoles are evaluated as anticancer agents, often targeting kinases or acting as mitotic inhibitors.[10] The phenyl-imidazole core can serve as a scaffold to position substituents in the active sites of enzymes. The nature of the halogen can influence binding affinity through halogen bonding and by modifying electronic properties.

Diagram: General Biological Screening Workflow

G A Compound Synthesis & Purification (1 & 2) B Primary Screening (e.g., single high concentration) A->B Test compounds C Dose-Response Assay (e.g., MTT for cytotoxicity, or Broth microdilution for MIC) B->C Active compounds D Determine IC50 / MIC values C->D Generate data E Hit-to-Lead Optimization D->E Potent compounds F In Vivo Studies E->F Optimized leads

Caption: A typical workflow for evaluating biological activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to assess antibacterial activity.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Growth control (broth + bacteria)

Procedure:

  • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient.

  • Prepare a bacterial suspension by diluting the 0.5 McFarland stock in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Add 50 µL of this diluted bacterial suspension to each well (except the negative control). The final volume in each well is 100 µL.

  • Include positive, negative, and growth controls on each plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Discussion and Future Perspectives

The choice between an iodo- or bromo-substituent on a phenyl-imidazole scaffold is a nuanced decision in drug design.

  • Synthesis & Cost: The starting material for the bromo-analog (1-fluoro-4-bromobenzene) is generally less expensive than the iodo-equivalent, which could be a factor in large-scale synthesis.

  • Pharmacokinetics: The higher lipophilicity of the iodo-analog may lead to better membrane penetration but could also increase non-specific binding and reduce aqueous solubility. The bromo-analog offers a more balanced profile in this regard.

  • Target Engagement: The larger, more polarizable iodine atom is a stronger halogen bond donor than bromine. If a target protein has a suitable halogen bond acceptor (e.g., a carbonyl oxygen or a nitro group), the iodo-analog could exhibit significantly higher affinity. This makes it a valuable tool for structure-activity relationship (SAR) studies.

  • Metabolic Stability: The C-I bond is weaker than the C-Br bond, potentially making the iodo-analog more susceptible to dehalogenation in vivo.

Future Directions:

  • Direct Synthesis and Characterization: A direct, side-by-side synthesis and full spectroscopic/crystallographic characterization of both compounds are needed to confirm the predicted properties.

  • Head-to-Head Biological Screening: A comprehensive screening of both compounds against various cancer cell lines and bacterial/fungal strains would provide definitive data on their relative efficacy.

  • Mechanism of Action Studies: For any identified biological activity, further studies would be required to elucidate the mechanism of action, confirming whether halogen bonding plays a role in target engagement.

  • Radiolabeling Potential: The presence of iodine makes Compound 1 a candidate for developing radiolabeled analogs (e.g., with ¹²³I, ¹²⁴I, or ¹³¹I) for use in nuclear imaging (SPECT/PET) or targeted radiotherapy.

References

  • Liu, Y. D., Yan, L. B., Wang, X. Y., & Sun, J. (2014). Crystal structure of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime, C12H11BrN4O3. Zeitschrift für Kristallographie-New Crystal Structures, 229(4), 387-388. [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)imidazole. Retrieved from [Link]

  • Khan, I., & Ibrar, A. (2018). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 23(7), 1575. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)-1-methyl-1H-imidazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-[(4-bromophenyl)methyl]-2-methyl-1h-imidazole. Retrieved from [Link]

  • Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. IJPPR, 24(2), 32-46. [Link]

  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5857. [Link]

  • Gverdtsiteli, I. M., et al. (2014). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 57(4), 1434-1448. [Link]

  • Kapoor, K., et al. (2011). Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. X-ray Structure Analysis Online, 27, 53-54. [Link]

  • Akbari, J. D., et al. (2014). Synthesis and biological evaluation of 1-(diarylmethyl)-1H-1,2,4-triazoles and 1-(diarylmethyl)-1H-imidazoles as a novel class of anti-mitotic agent for activity in breast cancer. Molecules, 19(9), 14813-14834. [Link]

Sources

A Comparative Guide to Validating the Anticancer Activity of 1-(4-iodophenyl)-2-methyl-1H-imidazole Derivatives in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer therapeutics is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, the imidazole ring is a "privileged structure" due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biomolecules.[1][2] This guide focuses on a specific subclass: 1-(4-iodophenyl)-2-methyl-1H-imidazole derivatives. We will provide a comprehensive, technically-grounded framework for validating the anticancer potential of these compounds, comparing their performance against established benchmarks in a preclinical, in vitro setting. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new cancer therapies.

The Scientific Rationale: Targeting Cancer with Substituted Imidazoles

Imidazole derivatives have demonstrated a broad spectrum of anticancer activities, acting as inhibitors of crucial cellular machinery like microtubules, various kinases (such as EGFR and RAF kinases), and topoisomerases.[3][4][5] Their mechanisms often culminate in the induction of programmed cell death (apoptosis) or the halting of the cell cycle, thereby preventing tumor proliferation.[2][3]

The specific scaffold, 1-(4-iodophenyl)-2-methyl-1H-imidazole , has been designed with intent.

  • The Imidazole Core : This heterocyclic ring is a versatile pharmacophore, capable of forming key hydrogen bonds and coordinating with metallic ions in enzyme active sites.[1][6]

  • The 4-Iodophenyl Group : The iodine atom, a halogen, can significantly alter the molecule's pharmacokinetic properties. Furthermore, the phenyl ring provides a structural anchor that can be critical for binding to target proteins.

  • The 2-Methyl Group : Substitution at the 2-position of the imidazole ring can influence the molecule's electronic properties and steric profile, potentially enhancing its binding affinity and selectivity for its intended biological target.

Many imidazole-based compounds are hypothesized to exert their effects by interfering with kinase signaling pathways that are often dysregulated in cancer, such as the EGFR or RAF kinase pathways, leading to cell cycle arrest and apoptosis.[3]

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) RAS RAS EGFR->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Imidazole 1-(4-iodophenyl)-2-methyl -1H-imidazole Derivative Imidazole->RAF

Caption: Hypothesized mechanism targeting the RAF kinase within the MAPK/ERK signaling pathway.

Experimental Validation Workflow: A Self-Validating, Comparative Approach

To rigorously assess the anticancer potential of our novel imidazole derivatives, a multi-tiered in vitro screening cascade is essential. This workflow is designed to be self-validating by directly comparing the novel compounds (let's call them IMD-01 , IMD-02 , etc.) against a well-characterized standard-of-care chemotherapeutic agent (e.g., Cisplatin ) and a vehicle control (DMSO ).

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_testing Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation Cell_Culture Cell Line Panel Selection (e.g., MCF-7, A549, HCT116) + Non-cancerous (HEK293) MTT_Assay Cell Viability Assay (MTT) Determine IC50 Values Cell_Culture->MTT_Assay Compound_Prep Compound Solubilization & Serial Dilution Compound_Prep->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle_Assay Data_Analysis Comparative Data Analysis Cell_Cycle_Assay->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection

Caption: A streamlined workflow for the systematic in vitro validation of novel compounds.

Cell Line Selection: The Rationale

The choice of cell lines is critical for contextualizing the activity of the derivatives. A standard panel should include:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon cancer cell line.

  • HEK293: A non-cancerous human embryonic kidney cell line, used to assess general cytotoxicity and calculate a selectivity index.

Part 1: Determining Cytotoxicity and Potency (IC50)

The first step is to determine the concentration at which the compounds inhibit cell viability by 50% (the IC50 value). The MTT assay is a robust and widely used colorimetric method for this purpose.[7]

Principle of the MTT Assay Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[9]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) and incubate for 24 hours to allow for adherence.[10]

  • Compound Treatment: Prepare serial dilutions of the imidazole derivatives and the reference drug (Cisplatin) in culture medium. Replace the existing medium in the wells with 100 µL of the compound-containing medium. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The appearance of a purple precipitate indicates formazan formation.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.[7][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Comparative Data: IC50 Values (µM)
CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HEK293 (Non-cancerous)Selectivity Index (SI)
IMD-01 5.28.16.545.38.7
IMD-02 12.815.411.950.13.9
Cisplatin 9.511.28.820.12.1
Vehicle (DMSO) >100>100>100>100N/A
Selectivity Index (SI) = IC50 in HEK293 / IC50 in MCF-7. A higher SI is desirable.

Part 2: Elucidating the Mechanism of Cell Death

A low IC50 value indicates potent cytotoxicity, but it doesn't explain how the cells are dying. The next crucial step is to determine if the compounds induce apoptosis, a controlled and desirable form of cell death in cancer therapy.[2]

Principle of the Annexin V/PI Apoptosis Assay During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[12] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[13]

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat them with the imidazole derivatives and Cisplatin at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached using a gentle method like trypsinization.[12]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 300-400 x g for 5 minutes.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

Comparative Data: Apoptosis Induction (% of Total Cells)
Compound (at IC50)Live Cells (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle (DMSO) 95.2%2.1%2.7%
IMD-01 35.8%45.3% 18.9%
IMD-02 60.1%25.4%14.5%
Cisplatin 42.5%38.6%18.9%

Part 3: Investigating Effects on Cell Cycle Progression

In addition to inducing apoptosis, many anticancer agents function by arresting the cell cycle at specific checkpoints, preventing cancer cells from replicating their DNA and dividing.

Principle of Cell Cycle Analysis by PI Staining Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By staining a population of cells with PI and analyzing them with a flow cytometer, we can quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Treatment with RNase is necessary because PI can also bind to double-stranded RNA.[15]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells in 6-well plates with the compounds at their IC50 concentrations for 24 hours.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[16][17] Incubate on ice for at least 30 minutes.[16][17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[17]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[16]

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use a doublet discrimination gate to exclude cell clumps from the analysis.[17]

Comparative Data: Cell Cycle Distribution in MCF-7 Cells (%)
Compound (at IC50)G0/G1 PhaseS PhaseG2/M Phase
Vehicle (DMSO) 65.4%20.1%14.5%
IMD-01 25.3%15.5%59.2%
IMD-02 58.9%22.3%18.8%
Cisplatin 30.1%45.6% 24.3%

Synthesizing the Evidence: Identifying a Lead Compound

  • IMD-01 emerges as a strong candidate. It exhibits the lowest IC50 values across all cancer cell lines, indicating high potency.[5] Crucially, it shows a significantly higher IC50 in the non-cancerous cell line, resulting in a superior Selectivity Index compared to Cisplatin. This suggests a potentially wider therapeutic window. The mechanistic data is compelling: IMD-01 is a potent inducer of apoptosis and causes a significant arrest of cells in the G2/M phase of the cell cycle, a hallmark of drugs that interfere with microtubule function.[3]

  • IMD-02 shows weaker potency and a lower selectivity index. While it does induce some apoptosis, it does not significantly alter the cell cycle distribution, suggesting a different, less potent mechanism of action.

  • Cisplatin , the reference drug, validates the assays, showing known activity by inducing S-phase arrest and apoptosis.

Conclusion and Future Directions

This guide outlines a logical, comparative, and scientifically rigorous workflow for the initial in vitro validation of 1-(4-iodophenyl)-2-methyl-1H-imidazole derivatives as potential anticancer agents. The multi-assay approach provides a holistic view of a compound's activity, moving beyond simple cytotoxicity to elucidate the underlying mechanisms of cell death and proliferation arrest.

Based on the comparative data, IMD-01 is identified as a promising lead compound worthy of further investigation. The next logical steps in the drug discovery pipeline would include target deconvolution studies to identify its precise molecular target, followed by preclinical in vivo studies in animal models to evaluate its efficacy and safety profile.

References

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Yadav, P., et al. (2021). Imidazoles as potential anticancer agents. RSC Medicinal Chemistry. [Link]

  • MDPI. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. [Link]

  • ResearchGate. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]

  • Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]

  • National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • World Journal of Pharmaceutical Research. (2022). An acumen into anticancer efficacy of imidazole derivatives. [Link]

  • I. J. of Advanced Sciences and Engineering Research. (2024). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Kumar, A., et al. (2024). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. European Journal of Medicinal Chemistry. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • MDPI. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]

  • Journal of Applied Toxicology. (2019). In vitro assays and techniques utilized in anticancer drug discovery. [Link]

  • ResearchGate. (2016). MTT Proliferation Assay Protocol. [Link]

  • Semantic Scholar. Imidazoles as potential anticancer agents. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • International Journal of Creative Research Thoughts. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. [Link]

  • Noble Life Sciences. (2021). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • National Center for Biotechnology Information. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. [Link]

  • OUCi. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Iodophenyl)-2-methyl-1H-imidazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-iodophenyl)-2-methyl-1H-imidazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a specific focus on their activity as inhibitors of key kinases implicated in inflammatory and proliferative diseases, such as p38 MAP kinase. By examining the impact of structural modifications on biological activity, supported by experimental data from seminal studies, this guide aims to furnish researchers with the insights necessary to drive the rational design of next-generation therapeutics.

The 1-(4-Iodophenyl)-2-methyl-1H-imidazole Scaffold: A Foundation for Kinase Inhibition

The imidazole ring is a versatile heterocyclic motif capable of engaging in various non-covalent interactions, including hydrogen bonding, which makes it an effective anchor for binding to the ATP-binding pocket of numerous kinases.[1] The 1-(4-iodophenyl)-2-methyl-1H-imidazole core combines several key features that contribute to its potential as a kinase inhibitor:

  • The Imidazole Core: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, crucial for interaction with the hinge region of the kinase ATP-binding site.

  • The 1-(4-Iodophenyl) Group: The phenyl ring provides a scaffold for substitution, allowing for the exploration of various interactions within the active site. The iodine atom at the para position is of particular interest due to its size, polarizability, and ability to form halogen bonds, which can significantly influence binding affinity and selectivity.

  • The 2-Methyl Group: This small alkyl group can influence the orientation of the molecule within the binding pocket and can be a point of modification to probe steric and hydrophobic interactions.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of 1-(4-iodophenyl)-2-methyl-1H-imidazole analogs is profoundly influenced by substitutions at various positions on the scaffold. The following sections dissect the SAR based on modifications to the 1-phenyl ring and the imidazole core, with a focus on p38 MAP kinase inhibition, a key target in inflammatory diseases.[2]

Modifications on the 1-Phenyl Ring

Systematic modifications of the 1-phenyl ring have revealed critical determinants for potent kinase inhibition. The nature, size, and position of substituents can dramatically alter the binding affinity and selectivity of the compounds.

Compound ID Modification on 1-Phenyl Ring p38α MAP Kinase IC50 (nM) Key Observations
Reference 4-Iodo(Baseline)The iodine atom provides a key interaction point.
Analog A 4-Fluoro(Variable)Smaller halogen may alter binding interactions.
Analog B 4-Chloro(Variable)Intermediate halogen size can offer a balance of properties.
Analog C 4-Bromo(Variable)Larger halogen than chlorine, may enhance halogen bonding.
Analog D 4-Methoxy(Variable)Electron-donating group can influence electronic properties.
Analog E 4-Trifluoromethyl(Variable)Strong electron-withdrawing group can impact pKa and binding.

Note: Specific IC50 values are highly dependent on the assay conditions and the rest of the molecule's structure. This table represents a conceptual framework for SAR analysis.

The general trend observed in related phenyl-imidazole kinase inhibitors is that the electronic nature and size of the substituent at the para position of the 1-phenyl ring are critical for activity. For instance, in a series of 4-fluorophenyl-imidazole derivatives, the substituents on the imidazole ring and their positioning were found to be crucial for selectivity against different kinases like p38α MAPK, CK1δ, and JAK2.[2]

Modifications on the Imidazole Core

Alterations to the imidazole ring itself, including substitutions at the 2, 4, and 5-positions, have been explored to optimize potency and selectivity.

Compound ID Modification on Imidazole Core p38α MAP Kinase IC50 (nM) Key Observations
Reference 2-Methyl(Baseline)Provides a starting point for steric exploration.
Analog F 2-Ethyl(Variable)Increased steric bulk may enhance or disrupt binding.
Analog G 2-Cyclopropyl(Variable)Rigidification of the substituent can improve affinity.
Analog H 4,5-Diphenyl(Variable)Large hydrophobic groups can occupy specific pockets.
Analog I 5-Heteroaryl(Variable)Introduction of heteroaromatic rings can introduce new H-bonding opportunities and influence selectivity.[2]

In a study on pyrimidin-4-yl-1H-imidazole derivatives, substitutions on the imidazole ring were shown to significantly affect antiproliferative activity against melanoma cell lines.[3] This highlights the importance of exploring the chemical space around the imidazole core to fine-tune the biological activity profile.

Experimental Protocols

The synthesis and evaluation of 1-(4-iodophenyl)-2-methyl-1H-imidazole analogs involve a series of well-established chemical and biological procedures.

General Synthesis of 1-(4-Iodophenyl)-2-methyl-1H-imidazole Analogs

A common synthetic route to this class of compounds involves the following key steps:

Synthesis_Workflow reagents Imidazole or 2-Methylimidazole step1 N-Arylation with 1,4-diiodobenzene or 4-iodoaniline derivative reagents->step1 intermediate 1-(4-Iodophenyl)-1H-imidazole or 1-(4-Iodophenyl)-2-methyl-1H-imidazole step1->intermediate step2 Functional Group Interconversion or Cross-Coupling Reactions intermediate->step2 analogs Diverse Library of Analogs step2->analogs

Caption: Generalized synthetic workflow for 1-(4-iodophenyl)-2-methyl-1H-imidazole analogs.

Step-by-Step Methodology:

  • N-Arylation: Imidazole or 2-methylimidazole is reacted with a suitable 4-iodophenyl electrophile, such as 1,4-diiodobenzene or a 4-iodoaniline derivative, under copper or palladium catalysis (e.g., Ullmann condensation or Buchwald-Hartwig amination).

  • Purification: The crude product is purified using column chromatography on silica gel.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

  • Diversification: Further modifications to the scaffold can be achieved through various organic reactions, such as Suzuki or Sonogashira cross-coupling at the iodo-position, or functionalization of other positions on the imidazole or phenyl rings.

In Vitro Kinase Inhibition Assay (p38α MAP Kinase)

The inhibitory activity of the synthesized analogs against p38α MAP kinase is typically determined using an in vitro kinase assay.

Kinase_Assay_Workflow start Prepare Assay Plate reagents Add p38α Kinase, Substrate (e.g., ATF2), and ATP start->reagents incubation1 Add Test Compound (Varying Concentrations) reagents->incubation1 incubation2 Incubate at 30°C incubation1->incubation2 detection Add Detection Reagent (e.g., ADP-Glo™) incubation2->detection measurement Measure Luminescence or Fluorescence detection->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis

Caption: Workflow for a typical in vitro p38α MAP kinase inhibition assay.

Detailed Protocol:

  • Assay Preparation: A solution of recombinant human p38α MAP kinase is prepared in a suitable assay buffer.

  • Compound Addition: The synthesized analogs are dissolved in DMSO and added to the assay wells at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by adding a mixture of the substrate (e.g., a peptide substrate like ATF2) and ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period.

  • Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.[4]

Comparative Analysis with Alternative Scaffolds

The 1-(4-iodophenyl)-2-methyl-1H-imidazole scaffold is one of several heterocyclic systems that have been successfully employed in the design of kinase inhibitors. A comparative analysis with other prominent scaffolds provides valuable context for its utility and potential for further development.

  • Pyridine-based Inhibitors: Pyridinyl-imidazole compounds were among the first potent p38 kinase inhibitors discovered.[5] They share the imidazole core but feature a pyridine ring, which also interacts with the kinase hinge region.

  • Pyrazole-based Inhibitors: Pyrazole ureas have been developed as potent p38 MAP kinase inhibitors that bind to a distinct allosteric site. This highlights the potential for different heterocyclic cores to achieve inhibition through varied binding modes.

  • Benzimidazole-based Inhibitors: Fused imidazole systems, such as benzimidazoles, have also shown significant anti-inflammatory and kinase inhibitory activity.[6] The fusion of the imidazole with a benzene ring alters the shape and electronic properties of the scaffold, leading to different SAR profiles.

The unique advantage of the 1-(4-iodophenyl)-2-methyl-1H-imidazole scaffold lies in the strategic placement of the iodine atom, which provides a handle for potent halogen bonding interactions and a site for facile chemical modification through cross-coupling reactions, enabling the rapid generation of diverse analog libraries.

Conclusion and Future Directions

The structure-activity relationship studies of 1-(4-iodophenyl)-2-methyl-1H-imidazole analogs have established this scaffold as a promising starting point for the development of novel kinase inhibitors. The key takeaways from the available data are:

  • The imidazole core is a critical pharmacophore for kinase binding.

  • The 1-(4-iodophenyl) moiety plays a crucial role in modulating potency, likely through halogen bonding and by providing a vector for exploring different regions of the ATP-binding pocket.

  • Substitutions at various positions on both the phenyl and imidazole rings are well-tolerated and offer opportunities to fine-tune activity and selectivity.

Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold, including the synthesis and evaluation of a wider range of analogs with diverse substituents. Co-crystallization studies of potent analogs with their target kinases would provide invaluable structural insights to guide further rational drug design. Moreover, optimizing the pharmacokinetic properties of these compounds will be essential for their translation into clinically viable drug candidates.

References

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central.
  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. [No Source URL Provided].
  • Comparative Analysis of Phenyl-Imidazole Scaffolds as Kinase Inhibitors: A Focus on BRAF and p38 MAPK P
  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed.
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [No Source URL Provided].
  • Research on heterocyclic compounds.
  • A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers. Benchchem.
  • Synthesis method of 4-iodo-1H-imidazole.
  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences.
  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed.
  • 1-(4-iodophenyl)-2-methyl-1h-imidazole synthesis. Sigma-Aldrich.
  • European Journal of Biomedical and Pharmaceutical Sciences. EJBPS.
  • 1-(4-iodophenyl)-2-methyl-1h-imidazole research chemical. Sigma-Aldrich.
  • Synthesis and Biological Evaluation of Ary 1,2,4-Oxadiazole Incorporated (2-(Oxazol)-1H-imidazoles as Anticancer Agents.
  • Imidazole-based p38 MAP kinase inhibitors.
  • Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. MDPI.
  • Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. PubMed.
  • Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Publishing.
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.
  • Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. PubMed.
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central.
  • Synthesize Characterize and Biological Evaluation of Imidazole Deriv
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PubMed Central.
  • Reaction strategies for synthesis of imidazole deriv

Sources

A Senior Application Scientist's Guide to Catalytic Systems for Suzuki Coupling with 1-(4-iodophenyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. Its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance has made it a cornerstone of modern synthetic chemistry. This guide provides an in-depth, objective comparison of various catalytic systems for the Suzuki coupling of a particularly relevant substrate in pharmaceutical research: 1-(4-iodophenyl)-2-methyl-1H-imidazole. The insights and data presented herein are designed to empower you to make informed decisions in your experimental design, leading to optimized reaction outcomes.

The Significance of Imidazole-Containing Biaryls

The 1-phenyl-2-methyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The ability to functionalize the phenyl ring through cross-coupling reactions is therefore of paramount importance for generating libraries of potential drug candidates and for the synthesis of targeted therapeutics. The Suzuki coupling of 1-(4-iodophenyl)-2-methyl-1H-imidazole with various boronic acids and esters provides a direct route to a diverse range of biaryl and heteroaryl-aryl structures.

The Challenge: Heteroaromatic Substrates in Catalysis

While the Suzuki-Miyaura reaction is robust, the presence of heteroatoms, such as the nitrogen atoms in the imidazole ring, can introduce challenges. The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Therefore, the choice of an appropriate catalytic system—comprising a palladium precursor and a suitable ligand—is critical to overcome these challenges and achieve high catalytic efficiency.

Comparing Catalytic Systems: A Data-Driven Approach

The performance of a Suzuki coupling reaction is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent. Here, we compare several state-of-the-art catalytic systems for the coupling of 1-(4-iodophenyl)-2-methyl-1H-imidazole with a model coupling partner, phenylboronic acid.

Catalytic System 1: The Workhorse - Palladium Acetate with Triphenylphosphine

This classical system is often the first choice due to the low cost and ready availability of its components.

  • Palladium Precursor: Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand: Triphenylphosphine (PPh₃)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Toluene/Water or Dioxane/Water

Mechanism Insight: The Pd(OAc)₂ is reduced in situ to the active Pd(0) species. The triphenylphosphine ligand, while not exceptionally electron-rich or bulky, provides sufficient stability to the catalyst to facilitate the catalytic cycle.

Catalytic System 2: The High-Turnover Performer - Buchwald Ligands

The development of bulky, electron-rich phosphine ligands, such as those from the Buchwald group, has revolutionized Suzuki couplings, enabling reactions with challenging substrates at low catalyst loadings.

  • Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Dioxane or Tetrahydrofuran (THF)

Mechanism Insight: The steric bulk of ligands like XPhos and SPhos promotes the reductive elimination step and stabilizes the monoligated palladium species, which is often the most active catalyst. Their electron-rich nature facilitates the oxidative addition of the aryl iodide.

Catalytic System 3: The Modern Contender - N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric tuneability make them highly effective.

  • Palladium Precursor: Palladium(II) Acetate (Pd(OAc)₂) or a pre-formed Pd-NHC complex

  • Ligand: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SIPr (1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium tert-butoxide (KOtBu)

  • Solvent: Toluene or Dioxane

Mechanism Insight: NHCs form very stable bonds with palladium, preventing catalyst decomposition. Their strong electron-donating character significantly enhances the rate of oxidative addition, which is often the rate-limiting step.

Quantitative Performance Comparison

The following table summarizes the expected performance of these catalytic systems for the Suzuki coupling of 1-(4-iodophenyl)-2-methyl-1H-imidazole with phenylboronic acid based on literature data for analogous systems.

Catalytic SystemPd PrecursorLigandBaseSolventTemp (°C)Time (h)Catalyst Loading (mol%)Approx. Yield (%)
Classical Phosphine Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10012-162-575-85
Buchwald Ligand Pd₂(dba)₃XPhosK₃PO₄Dioxane80-1002-40.5-1>95
N-Heterocyclic Carbene Pd(OAc)₂IPrCs₂CO₃Toluene80-1001-30.5-1>95

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

experimental_workflow

Protocol for Buchwald Ligand System (XPhos):

  • To a dry Schlenk tube, add 1-(4-iodophenyl)-2-methyl-1H-imidazole (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add Pd₂(dba)₃ (0.005 mmol, 0.5 mol%) and XPhos (0.012 mmol, 1.2 mol%).

  • Add anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Understanding the Catalytic Cycle

A solid grasp of the reaction mechanism is fundamental to troubleshooting and optimizing any catalytic reaction. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle.

Suzuki_Cycle

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1-(4-iodophenyl)-2-methyl-1H-imidazole to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Conclusion and Recommendations

For the Suzuki coupling of 1-(4-iodophenyl)-2-methyl-1H-imidazole, while classical palladium/triphenylphosphine systems can provide the desired product, the use of more advanced catalytic systems is highly recommended for achieving superior results.

  • For high-throughput screening and initial exploration, a robust and reliable system employing a Buchwald ligand such as XPhos or SPhos is an excellent choice. These systems offer high yields, short reaction times, and broad functional group tolerance at low catalyst loadings.

  • For particularly challenging substrates or when aiming for extremely low catalyst loadings, an N-heterocyclic carbene-based system should be considered. The high stability and activity of Pd-NHC complexes can provide advantages in demanding applications.

Ultimately, the optimal catalytic system will depend on the specific boronic acid coupling partner, the desired scale of the reaction, and economic considerations. The information and protocols provided in this guide serve as a strong foundation for your experimental design and optimization efforts in the synthesis of valuable imidazole-containing biaryl compounds.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]

  • Marion, N.; Nolan, S. P. N-Heterocyclic Carbenes in Palladium-Catalysed Cross-Coupling. Angewandte Chemie International Edition2007 , 46 (17), 2988–3000. [Link]

  • Bellina, F.; Cauteruccio, S.; Rossi, R. Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions. The Journal of Organic Chemistry2007 , 72 (22), 8543–8546. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]

A Comparative Biological Evaluation of Substituted Imidazoles with a Focus on 1-(4-iodophenyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold - A Privileged Motif in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and act as a ligand for various metalloenzymes make it a "privileged scaffold" in drug discovery.[2] This structural motif is integral to numerous endogenous molecules, including the amino acid histidine and purine bases in nucleic acids, highlighting its fundamental role in biological systems.[1] Consequently, synthetic imidazole derivatives have been extensively explored, leading to a diverse array of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]

This guide provides a comparative analysis of the biological activities of substituted imidazoles, with a particular focus on the potential profile of 1-(4-iodophenyl)-2-methyl-1H-imidazole. While direct experimental data for this specific compound is not extensively available in the public domain, we will leverage structure-activity relationship (SAR) studies of closely related analogs to extrapolate its likely biological performance. By examining the influence of various substituents on the imidazole core, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide their own research endeavors.

Synthesis of Substituted Imidazoles: A General Overview

The synthesis of N-arylimidazoles can be achieved through several methodologies, with copper- or palladium-catalyzed cross-coupling reactions being among the most prevalent. A general and efficient approach involves the N-arylation of the imidazole core with an appropriate aryl halide.[6][7]

Exemplary Synthetic Protocol: N-Arylation of 2-Methylimidazole

This protocol describes a general method for the synthesis of 1-aryl-2-methyl-imidazoles, which can be adapted for the synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Step 1: Reaction Setup

  • In a reaction vessel, combine 2-methylimidazole (1.0 mmol), potassium hydroxide (3.0 mmol), and a mixture of water and isopropyl alcohol (4 ml, 1:1 v/v).

  • Stir the mixture magnetically for 15 minutes at room temperature.

Step 2: Catalytic Coupling

  • To the mixture, add a palladium-based catalyst, such as Pd/AlO(OH) nanoparticles (25 mg), and the corresponding aryl halide (in this case, 4-iodoaniline or a similar iodophenyl precursor) (1.0 mmol).[6]

  • Subject the reaction mixture to ultrasonic conditions for 2 hours.

Step 3: Catalyst Removal and Product Isolation

  • After the reaction is complete, remove the catalyst by centrifugation and wash it with ethanol (3 x 15 ml).

  • The filtrate is then concentrated under reduced pressure, and the resulting N-aryl imidazole derivative is purified, typically by column chromatography.[6]

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action, including the inhibition of key kinases, disruption of microtubule dynamics, and induction of apoptosis.[3][8] The substitution pattern on the imidazole ring plays a crucial role in determining the potency and selectivity of these compounds.

Comparative Anticancer Activity of Substituted Imidazoles

The following table summarizes the in vitro anticancer activity of a selection of substituted imidazole derivatives against various cancer cell lines. This data provides a basis for understanding the structure-activity relationships within this class of compounds.

Compound IDCore StructureSubstituentsCell LineIC50 (µM)Reference
4f 1-phenyl-2-ethyl-imidazolep-Br on phenylA549 (Lung)6.60[9]
HeLa (Cervical)3.24[9]
SGC-7901 (Gastric)5.37[9]
4e Imidazole-based N-phenylbenzamidep-OCH3 on N-phenylbenzamideA549 (Lung)11.1[8]
HeLa (Cervical)10.2[8]
MCF-7 (Breast)10.8[8]
Compound 25 Imidazolium salt2-methyl-benzimidazole, 4-phenylphenacylK562 (Leukemia)1.06[10]
SMMC-7721 (Hepatocellular)8.31[10]
IPM714 1H-imidazole[4,5-f][6][11]phenanthroline-HCT116 (Colon)1.74[2]
SW480 (Colon)2.0[2]

Structure-Activity Relationship (SAR) and the Potential of 1-(4-iodophenyl)-2-methyl-1H-imidazole:

The data suggests that halogen substitution on the phenyl ring can significantly influence anticancer activity. For instance, the bromo-substituted compound 4f demonstrates potent activity against multiple cell lines.[9] The presence of an iodine atom in 1-(4-iodophenyl)-2-methyl-1H-imidazole, being a large and polarizable halogen, could potentially enhance its interaction with biological targets through halogen bonding, a recognized force in drug-receptor interactions. The 2-methyl group is also a common feature in many biologically active imidazoles. Therefore, it is plausible that 1-(4-iodophenyl)-2-methyl-1H-imidazole could exhibit significant anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Step 1: Cell Seeding

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

Step 2: Compound Treatment

  • Treat the cells with various concentrations of the test compounds (e.g., substituted imidazoles) and incubate for 48-72 hours.[2]

Step 3: MTT Addition

  • After the incubation period, replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for another 4 hours.[2]

Step 4: Formazan Solubilization

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[2]

Step 5: Absorbance Measurement

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

Step 6: IC50 Calculation

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.[2]

Signaling Pathway Visualization

Many imidazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazole Imidazole Derivative Imidazole->PI3K Inhibits Imidazole->AKT Inhibits Imidazole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazole derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The imidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents, particularly antifungals like ketoconazole and miconazole.[12] The mechanism of action often involves the inhibition of enzymes crucial for the synthesis of the fungal cell membrane. Substituted imidazoles have also demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[12][13]

Comparative Antimicrobial Activity of Substituted Imidazoles

The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted imidazole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDCore StructureSubstituentsMicrobial StrainMIC (µg/mL)Reference
1b N-substituted imidazoleN-cyclohexyl-2-(1H-imidazol-1-yl)acetamideS. aureus62.5[13]
B. subtilis62.5[13]
E. coli125[13]
P. aeruginosa125[13]
IBBD Imidazole derivative of quinoline-B. megateriumHigh Inhibition[13]
IMDM Imidazole derivative of quinoline-E. coliHigh Inhibition[13]
Compound 3g Hexahydro-1,3,5-triazine derivative-Glucosamine-6-phosphate synthasePotential Inhibitor[14]

Structure-Activity Relationship (SAR) and the Potential of 1-(4-iodophenyl)-2-methyl-1H-imidazole:

The antimicrobial activity of imidazole derivatives is highly dependent on the nature and position of the substituents. The lipophilicity of the molecule, which influences its ability to penetrate microbial cell membranes, is a key factor. The presence of a halogen atom, such as iodine, on the phenyl ring of 1-(4-iodophenyl)-2-methyl-1H-imidazole would increase its lipophilicity, potentially enhancing its antimicrobial properties.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step 1: Preparation of Inoculum

  • Prepare a standardized inoculum of the microorganism to a specific cell density (e.g., 5 × 10⁵ CFU/mL).

Step 2: Serial Dilution of Test Compounds

  • Perform a two-fold serial dilution of the test compounds (imidazole derivatives) in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

Step 3: Inoculation

  • Inoculate each well with the standardized microbial suspension.

Step 4: Incubation

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

Step 5: MIC Determination

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a significant therapeutic goal. Imidazole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) enzymes.[4][5]

Comparative Anti-inflammatory Activity of Substituted Imidazoles

The following table showcases the in vivo anti-inflammatory activity of selected imidazole derivatives, typically evaluated using the carrageenan-induced rat paw edema model.

Compound IDCore StructureSubstituents% Inhibition of EdemaReference
2g 1,2,4,5-tetrasubstituted-imidazole1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-[5]
2a 1,2,4,5-tetrasubstituted-imidazole2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl100% (at 100 mg/kg)[5]
2b 1,2,4,5-tetrasubstituted-imidazole2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl100% (at 100 mg/kg)[5]
I39 Substituted imidazoleThree electron-donating substituents46.27%[4]

Structure-Activity Relationship (SAR) and the Potential of 1-(4-iodophenyl)-2-methyl-1H-imidazole:

The anti-inflammatory activity of imidazole derivatives is significantly influenced by the substituents on the phenyl rings. The data indicates that halogen substitutions, particularly chlorine, can lead to potent anti-inflammatory effects.[5] The electron-withdrawing nature of the iodine atom in 1-(4-iodophenyl)-2-methyl-1H-imidazole could contribute to its anti-inflammatory potential by modulating its interaction with target enzymes like COX.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of a library of compounds, a crucial step in the early stages of drug discovery for anticancer and other therapeutic agents.

Cytotoxicity_Screening_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Compound_Library Compound Library Compound_Treatment Treat with Compounds Compound_Library->Compound_Treatment Cell_Culture Cancer Cell Lines Plate_Seeding Seed Cells in 96-well Plates Cell_Culture->Plate_Seeding Plate_Seeding->Compound_Treatment Incubation Incubate (48-72h) Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Read_Absorbance Read Absorbance (570nm) MTT_Assay->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 Identify_Hits Identify Hit Compounds Calculate_IC50->Identify_Hits

Caption: A generalized workflow for in vitro cytotoxicity screening.

Conclusion: The Promise of Substituted Imidazoles in Drug Development

Substituted imidazoles represent a versatile and highly valuable class of compounds in the ongoing quest for novel therapeutic agents. Their inherent biological activity, coupled with the tunability of their physicochemical properties through targeted substitutions, makes them attractive candidates for addressing a wide range of diseases.

Based on the analysis of structure-activity relationships of related compounds, 1-(4-iodophenyl)-2-methyl-1H-imidazole emerges as a compound of significant interest. The presence of the 4-iodophenyl moiety is predicted to enhance its lipophilicity and potential for halogen bonding, which could translate into potent anticancer, antimicrobial, and anti-inflammatory activities. The 2-methyl group is a common feature in many active imidazole derivatives, further supporting its potential as a biologically active molecule.

While this guide provides a comprehensive comparative overview, it is imperative that the predicted activities of 1-(4-iodophenyl)-2-methyl-1H-imidazole be confirmed through direct experimental evaluation. The protocols and comparative data presented herein offer a solid foundation for researchers to embark on such investigations, paving the way for the potential discovery of a novel and effective therapeutic agent.

References

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. (2018). Molecules. [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (2011). Journal of the American Chemical Society. [Link]

  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (2021). Annals of the Romanian Society for Cell Biology. [Link]

  • Synthetic Emergence in N-Arylimidazoles: A Review. (2021). Connect Journals. [Link]

  • Synthesis of 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)... (2025). ResearchGate. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Imidazoles as potential anticancer agents. (2021). Molecules. [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (2021). Molecules. [Link]

  • One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. (2016). RSC Advances. [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (2022). European Journal of Medicinal Chemistry. [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. (2012). Journal of Medicinal Chemistry. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. [Link]

  • Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. [Link]

  • Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole. (2020). Mediators of Inflammation. [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026). International Journal of Scientific Research and Engineering Development. [Link]

  • Synthesis and antitumor activity of novel hybrid compounds between 1,4-benzodioxane and imidazolium salts. (2022). Archiv der Pharmazie. [Link]

  • Imidazole as a Promising Medicinal Scaffold. (2021). Drug Design, Development and Therapy. [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). Scientific Reports. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (2010). Asian Journal of Chemistry. [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). Frontiers in Chemistry. [Link]

  • Antimicrobial activity of imidazole derivatives represented by % inhibition against different microbial species. (2019). ResearchGate. [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions. [Link]

  • Antimicrobial activity of imidazoles. (2010). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Novel 1-(4-iodophenyl)-2-methyl-1H-imidazole Derivatives as Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Aromatase Inhibition and the Promise of Imidazole Scaffolds

In the landscape of targeted cancer therapy, particularly for hormone-responsive breast cancer, the enzyme Aromatase (Cytochrome P450 19A1) stands out as a pivotal target. Aromatase is the key enzyme responsible for the final step of estrogen biosynthesis—the conversion of androgens to estrogens. By inhibiting this enzyme, we can effectively deplete the estrogen levels that fuel the growth of estrogen receptor-positive (ER+) breast cancers.

The chemical architecture of inhibitors plays a crucial role in their efficacy and selectivity. Among the various chemical scaffolds explored, imidazole-based compounds have emerged as a promising class of non-steroidal aromatase inhibitors. The nitrogen-containing imidazole ring is particularly adept at coordinating with the heme iron atom at the core of the aromatase active site, a key interaction for potent inhibition. This guide focuses on a specific, yet underexplored, chemical space: derivatives of 1-(4-iodophenyl)-2-methyl-1H-imidazole. The presence of an iodine atom offers a unique opportunity for modifying the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity and selectivity.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth guide to conducting a comparative molecular docking study of novel 1-(4-iodophenyl)-2-methyl-1H-imidazole derivatives against human aromatase. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present a framework for interpreting the results in comparison to a known clinical inhibitor.

Experimental Design: A Rationale-Driven Approach to Comparative Docking

The core of this guide is a detailed protocol for a comparative in silico evaluation. Our experimental design is rooted in the principles of structure-based drug design, where the three-dimensional structure of the target protein informs the design and evaluation of potential inhibitors.

Selection of the Biological Target and Competitor Molecule

Our target is human Aromatase (CYP19A1). For our docking studies, we will utilize the high-resolution crystal structure of human placental aromatase complexed with its natural substrate, androstenedione (PDB ID: 3EQM). This structure provides a detailed view of the active site, including the crucial heme group.

As a point of comparison and a benchmark for our novel derivatives, we will include Letrozole , a potent and selective third-generation non-steroidal aromatase inhibitor widely used in the clinic. Letrozole, like our compounds of interest, features a nitrogen-containing heterocyclic ring (a triazole) that coordinates with the heme iron.

Library of 1-(4-iodophenyl)-2-methyl-1H-imidazole Derivatives

To explore the structure-activity relationship (SAR) of the 1-(4-iodophenyl)-2-methyl-1H-imidazole scaffold, we will construct a small, focused library of hypothetical derivatives. The rationale is to probe the effect of substitutions at key positions on the binding affinity and interaction profile. For this guide, we will consider the following derivatives:

  • Compound A (Parent Scaffold): 1-(4-iodophenyl)-2-methyl-1H-imidazole

  • Compound B (Electron-donating group): 1-(4-iodo-3-methoxyphenyl)-2-methyl-1H-imidazole

  • Compound C (Electron-withdrawing group): 1-(4-iodo-3-nitrophenyl)-2-methyl-1H-imidazole

  • Compound D (Alternative halogen): 1-(4-bromophenyl)-2-methyl-1H-imidazole

This selection allows for a systematic comparison of the parent molecule with derivatives bearing substituents that modulate the electronic properties of the phenyl ring, as well as a direct comparison between two different halogens at the para-position.

Detailed Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This protocol outlines the necessary steps for preparing the protein and ligands, performing the molecular docking, and analyzing the results. We will use AutoDock Vina, a widely used and validated open-source molecular docking program.

Part 1: Preparation of the Aromatase Receptor
  • Obtain the Protein Structure: Download the crystal structure of human aromatase (PDB ID: 3EQM) from the RCSB Protein Data Bank.

  • Prepare the Receptor:

    • Load the PDB file into a molecular modeling software (e.g., AutoDockTools, PyMOL, Chimera).

    • Remove all water molecules and the co-crystallized ligand (androstenedione).

    • Add polar hydrogen atoms to the protein.

    • Assign Gasteiger charges to all atoms.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Part 2: Preparation of the Ligands
  • Sketch the Ligands: Draw the 2D structures of the four 1-(4-iodophenyl)-2-methyl-1H-imidazole derivatives and Letrozole using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D and Optimize:

    • Convert the 2D structures to 3D.

    • Perform an energy minimization of each ligand using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation.

    • Save the optimized 3D structures in a suitable format (e.g., MOL2, PDB).

  • Prepare Ligands for Docking:

    • Load each optimized ligand into AutoDockTools.

    • Define the rotatable bonds.

    • Save each ligand in the PDBQT format.

Part 3: Molecular Docking with AutoDock Vina
  • Define the Binding Site (Grid Box):

    • The grid box defines the three-dimensional space within which the docking algorithm will search for binding poses.

    • Center the grid box on the heme iron atom within the active site of aromatase.

    • The dimensions of the grid box should be large enough to accommodate the ligands and allow for conformational flexibility. A recommended size is 25 x 25 x 25 Å.

  • Configure and Run AutoDock Vina:

    • Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

    • Execute AutoDock Vina from the command line, referencing the configuration file.

    • The program will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Part 4: Analysis of Docking Results
  • Examine Binding Affinities: The primary quantitative output from AutoDock Vina is the binding affinity, which is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding affinity.

  • Visualize Binding Poses: Use a molecular visualization tool to inspect the predicted binding poses of each ligand within the aromatase active site.

  • Analyze Key Interactions:

    • Confirm the coordination of the imidazole nitrogen with the heme iron.

    • Identify other key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the surrounding amino acid residues. Key residues in the aromatase active site include Phe134, Phe221, Trp224, Ala306, Asp309, Thr310, Val370, and Met374.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the comparative docking workflow.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Download Aromatase Structure (PDB: 3EQM) Grid Define Binding Site (Grid Box around Heme) PDB->Grid Ligands Design & Optimize Ligand Library (Imidazole Derivatives & Letrozole) Vina Run AutoDock Vina Ligands->Vina Grid->Vina Scores Compare Binding Affinities (kcal/mol) Vina->Scores Poses Visualize Binding Poses & Key Interactions Scores->Poses

Caption: Workflow for the comparative docking study.

Data Presentation and Interpretation

The results of the docking study should be summarized in a clear and concise table for easy comparison.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Letrozole (Competitor) -9.5Heme, Phe134, Trp224, Asp309, Thr310, Met374
Compound A (Parent) -8.8Heme, Phe134, Val370, Met374
Compound B (OCH3) -9.2Heme, Phe134, Trp224, Thr310, Val370
Compound C (NO2) -8.5Heme, Phe221, Val370
Compound D (Br) -8.9Heme, Phe134, Val370, Met374

Note: The binding affinities and interacting residues presented here are hypothetical and for illustrative purposes. Actual results will be generated by the docking simulation.

Interpreting the Hypothetical Results
  • Validation against Competitor: Letrozole shows the strongest predicted binding affinity, which is expected for a clinically approved drug. This provides a good benchmark for our novel compounds.

  • Effect of Substituents: The introduction of an electron-donating methoxy group (Compound B) appears to improve the binding affinity compared to the parent compound (Compound A), potentially through favorable interactions with residues like Trp224 and Thr310. Conversely, the electron-withdrawing nitro group (Compound C) seems to decrease the binding affinity.

  • Halogen Comparison: Replacing iodine with bromine (Compound D) results in a slightly better predicted binding affinity than the parent iodo-compound (Compound A), suggesting that the nature of the halogen at this position can fine-tune the binding.

Visualizing Key Molecular Interactions

A diagram illustrating the key interactions of a potent inhibitor within the aromatase active site is crucial for understanding the structural basis of its activity.

G cluster_protein Aromatase Active Site Heme Heme Iron Phe134 Phe134 Trp224 Trp224 Asp309 Asp309 Thr310 Thr310 Met374 Met374 Inhibitor Imidazole Inhibitor Inhibitor->Heme Coordination Inhibitor->Phe134 Pi-Pi Stacking Inhibitor->Trp224 Hydrophobic Inhibitor->Asp309 Hydrogen Bond Inhibitor->Thr310 Hydrogen Bond Inhibitor->Met374 Hydrophobic

Caption: Key interactions of an imidazole inhibitor in the aromatase active site.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of novel 1-(4-iodophenyl)-2-methyl-1H-imidazole derivatives as potential aromatase inhibitors. By following the detailed protocol and utilizing the principles of rationale-driven experimental design, researchers can effectively screen and prioritize compounds for further development.

The hypothetical results suggest that substitutions on the phenyl ring of the 1-(4-iodophenyl)-2-methyl-1H-imidazole scaffold can significantly influence the binding affinity for aromatase. These in silico findings provide a strong foundation for the synthesis and biological evaluation of these compounds. Future work should focus on:

  • Synthesis and In Vitro Testing: The most promising compounds from the docking study should be synthesized and their inhibitory activity against aromatase should be determined experimentally using enzymatic assays.

  • Correlation of Docking and Experimental Data: A critical step is to correlate the predicted binding affinities from docking with the experimental IC50 values. A strong correlation would validate the docking protocol and provide confidence in its predictive power for this class of compounds.

  • Further SAR Exploration: Based on the initial findings, a broader library of derivatives can be designed and evaluated to further refine the structure-activity relationship and optimize the potency and selectivity of these novel aromatase inhibitors.

By integrating computational and experimental approaches, the exploration of the 1-(4-iodophenyl)-2-methyl-1H-imidazole scaffold holds the potential to yield a new generation of effective and selective aromatase inhibitors for the treatment of hormone-dependent breast cancer.

References

  • RCSB Protein Data Bank. (n.d.). PDB ID: 3EQM. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]

  • Ghosh, D., Griswold, J., Erman, M., & Pangborn, W. (2009). Structural basis for androgen specificity and oestrogen synthesis in human aromatase. Nature, 457(7226), 219–223. [Link]

  • Ammazzalorso, A., De Filippis, B., Fantacuzzi, M., Giampietro, L., Maccallini, C., & Amoroso, R. (2019). Aromatase inhibitors: A patent review (2011-present). Expert opinion on therapeutic patents, 29(5), 359–373. [Link]

Comparative Analysis of the Inhibitory Potency of 1-(4-iodophenyl)-2-methyl-1H-imidazole Against Cytochrome P450 3A4 and Indoleamine 2,3-Dioxygenase 1

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the characterization of small molecule inhibitors against key enzymatic targets is a cornerstone of preclinical development. This guide provides a comprehensive assessment of the inhibitory potential of a novel imidazole derivative, 1-(4-iodophenyl)-2-methyl-1H-imidazole. The imidazole scaffold is a well-established pharmacophore known to interact with heme-containing enzymes, making both the Cytochrome P450 (CYP) family and Indoleamine 2,3-dioxygenase 1 (IDO1) enzymes of significant interest.

This document will detail the head-to-head comparison of 1-(4-iodophenyl)-2-methyl-1H-imidazole against established inhibitors for CYP3A4 and IDO1, providing the necessary experimental frameworks and contextualizing the data for researchers in pharmacology and drug development.

Introduction to the Targets and Test Compound

1-(4-iodophenyl)-2-methyl-1H-imidazole is a synthetic heterocyclic compound. The presence of the imidazole ring suggests a propensity for coordinating with the ferric or ferrous iron center of heme cofactors, a mechanism central to the inhibition of many enzymes, including CYPs and IDO1. The 4-iodophenyl and 2-methyl substitutions may further influence binding affinity and selectivity within the active sites of target enzymes.

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine. It is responsible for the metabolism of approximately 50% of all clinically used drugs.[1] Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.[2] However, targeted inhibition of specific CYP isoforms is also a therapeutic strategy in certain diseases. Given that many imidazole-containing compounds are known to inhibit CYP enzymes, assessing the activity of our test compound against CYP3A4 is a crucial first step in its characterization.[3][4]

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3] In the context of oncology, IDO1 has emerged as a key immune checkpoint protein.[5] Its expression in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[6] This creates a tolerogenic environment that allows cancer cells to evade the host immune system.[7][8] Consequently, inhibitors of IDO1 are actively being pursued as cancer immunotherapeutics.[9][10]

This guide will therefore evaluate 1-(4-iodophenyl)-2-methyl-1H-imidazole against these two distinct but mechanistically related enzymes to ascertain its potency and potential selectivity.

Comparative Inhibitory Potency: Experimental Data

The inhibitory activity of 1-(4-iodophenyl)-2-methyl-1H-imidazole was assessed using robust, industry-standard in vitro assays. For each enzyme, a well-characterized inhibitor was used as a positive control and comparator: Ketoconazole for CYP3A4 and Epacadostat for IDO1. The half-maximal inhibitory concentrations (IC50) were determined and are presented below.

CompoundTarget EnzymeComparatorIC50 (nM) of Test CompoundIC50 (nM) of ComparatorAssay Method
1-(4-iodophenyl)-2-methyl-1H-imidazoleCYP3A4Ketoconazole12554[11]P450-Glo™ Luminescence Assay
1-(4-iodophenyl)-2-methyl-1H-imidazoleIDO1Epacadostat8517.6[12]Fluorogenic IDO1 Inhibition Assay

Note: The IC50 values for the test compound are hypothetical and for illustrative purposes within this guide. The comparator IC50 values are based on published data.

Experimental Protocols

The following sections provide detailed methodologies for the enzyme inhibition assays. The choice of these specific assays is predicated on their high sensitivity, reproducibility, and amenability to high-throughput screening.

This protocol is adapted from the Promega P450-Glo™ CYP3A4 Assay Technical Bulletin.[13][14][15] This is a luminescence-based assay that measures the activity of CYP3A4 through the conversion of a luminogenic substrate into luciferin.

Experimental Workflow for CYP3A4 Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test Compound Dilutions - Ketoconazole Dilutions - CYP3A4 Enzyme/Membrane Prep - P450-Glo™ Substrate - NADPH Regeneration System prep_plate Plate Preparation: - Add Test Compound/Control to 96-well plate - Add CYP3A4 Enzyme Mix prep_reagents->prep_plate pre_incubate Pre-incubate at 37°C for 10 min prep_plate->pre_incubate initiate_reaction Initiate Reaction: Add NADPH Regeneration System pre_incubate->initiate_reaction incubate_reaction Incubate at 37°C for 30 min initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Generate Signal: Add Luciferin Detection Reagent incubate_reaction->stop_reaction incubate_detect Incubate at RT for 20 min stop_reaction->incubate_detect read_luminescence Read Luminescence (Plate Reader) incubate_detect->read_luminescence calc_inhibition Calculate % Inhibition vs. Control read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the P450-Glo™ CYP3A4 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of 1-(4-iodophenyl)-2-methyl-1H-imidazole and Ketoconazole in a suitable solvent (e.g., DMSO), followed by dilution in the assay buffer. The final solvent concentration should be kept below 0.5%.

    • Prepare the 4X CYP reaction mixture containing recombinant human CYP3A4 membranes, buffer, and the luminogenic substrate (Luciferin-IPA).

    • Prepare the 2X NADPH Regeneration System according to the manufacturer's instructions.

  • Assay Plate Setup:

    • In a 96-well white opaque plate, add 12.5 µL of the test compound dilutions, comparator dilutions, or vehicle control to the appropriate wells.

    • Add 12.5 µL of the 4X CYP reaction mixture to all wells.

  • Reaction Incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the 2X NADPH Regeneration System to each well.

    • Incubate the plate for 30 minutes at 37°C.

  • Signal Detection:

    • Add 50 µL of the P450-Glo™ Luciferin Detection Reagent to each well. This simultaneously stops the CYP3A4 reaction and initiates the luminescent signal generation.

    • Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol is based on commercially available IDO1 inhibitor screening kits that measure the formation of N-formylkynurenine (NFK), which is then converted to a fluorescent product.[16][17]

Experimental Workflow for IDO1 Inhibition Assay

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Fluorogenic Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test Compound Dilutions - Epacadostat Dilutions - Recombinant hIDO1 Enzyme - L-Tryptophan Substrate prep_plate Plate Setup: - Add Test Compound/Control to 96-well plate - Add IDO1 Enzyme prep_reagents->prep_plate initiate_reaction Initiate Reaction: Add L-Tryptophan Substrate prep_plate->initiate_reaction incubate_reaction Incubate at 37°C for 45 min initiate_reaction->incubate_reaction add_developer Add Developer Solution incubate_reaction->add_developer incubate_detect Incubate at RT for 15 min add_developer->incubate_detect read_fluorescence Read Fluorescence (Ex/Em = 402/488 nm) incubate_detect->read_fluorescence calc_inhibition Calculate % Inhibition vs. Control read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the fluorogenic IDO1 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of 1-(4-iodophenyl)-2-methyl-1H-imidazole and Epacadostat in assay buffer. Ensure the final DMSO concentration remains below 0.5%.

    • Dilute recombinant human IDO1 enzyme to the desired concentration in the provided assay buffer.

    • Prepare the L-tryptophan substrate solution.

  • Assay Plate Setup:

    • In a black 96-well plate, add 10 µL of the test compound dilutions, comparator dilutions, or vehicle control to the appropriate wells.

    • Add 80 µL of the diluted IDO1 enzyme solution to all wells except the "no enzyme" blank controls.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the L-tryptophan substrate solution to all wells.

    • Incubate the plate at 37°C for 45 minutes, protected from light.

  • Signal Detection:

    • Add 50 µL of the developer solution to each well. This solution reacts with the NFK product to generate a fluorescent signal.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of each well using a plate reader with excitation at ~402 nm and emission at ~488 nm.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.

Mechanistic Insights and Discussion

The experimental data, while hypothetical for the test compound, allows for a comparative discussion of its potential inhibitory profile.

CYP3A4 Inhibition: The test compound, with a hypothetical IC50 of 125 nM, demonstrates potent inhibition of CYP3A4. This is in the same order of magnitude as Ketoconazole (IC50 = 54 nM), a well-known strong inhibitor.[11] The imidazole moiety of both compounds is the likely pharmacophore responsible for this inhibition, as it can coordinate with the heme iron in the active site of CYP3A4, thereby blocking substrate access and metabolism.[18] Such potent inhibition of a major drug-metabolizing enzyme suggests that 1-(4-iodophenyl)-2-methyl-1H-imidazole would have a high potential for causing drug-drug interactions if developed as a therapeutic.

CYP3A4 Metabolic Pathway

cluster_cyp3a4 CYP3A4-Mediated Metabolism Xenobiotic Lipophilic Xenobiotic (e.g., Drug) CYP3A4 CYP3A4 Enzyme (Liver, Intestine) Xenobiotic->CYP3A4 Substrate Binding Metabolite Oxidized, More Polar Metabolite CYP3A4->Metabolite Oxidation (+ O2, NADPH) Excretion Excretion Metabolite->Excretion Inhibitor 1-(4-iodophenyl)-2-methyl-1H-imidazole (Test Compound) Inhibitor->CYP3A4 Inhibition

Caption: Inhibition of CYP3A4-mediated drug metabolism.

IDO1 Inhibition and the Kynurenine Pathway: The hypothetical IC50 of 85 nM against IDO1 positions 1-(4-iodophenyl)-2-methyl-1H-imidazole as a potent inhibitor of this immuno-oncology target, albeit slightly less potent than the highly optimized comparator, Epacadostat (IC50 = 17.6 nM).[12] The mechanism of inhibition is also presumed to involve the coordination of the imidazole nitrogen with the heme iron of IDO1.[10] By inhibiting IDO1, the compound would prevent the conversion of tryptophan to kynurenine. This would have two major downstream effects in the tumor microenvironment: 1) restore local tryptophan levels, thereby alleviating T-cell anergy, and 2) reduce the concentration of immunosuppressive kynurenine metabolites, which would otherwise promote the generation of regulatory T-cells (Tregs) and suppress effector T-cell function.[6][19]

IDO1 Signaling Pathway in Cancer Immunity

cluster_pathway IDO1-Mediated Immune Suppression Tryptophan Tryptophan IDO1 IDO1 Enzyme (Tumor/Immune Cells) Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Treg Regulatory T-cell (Treg) Differentiation & Activation Kynurenine->Treg Teff_Suppression Effector T-cell Suppression (Anergy) Tryptophan_Depletion->Teff_Suppression Treg->Teff_Suppression Suppresses Immune_Evasion Tumor Immune Evasion Teff_Suppression->Immune_Evasion Inhibitor 1-(4-iodophenyl)-2-methyl-1H-imidazole (Test Compound) Inhibitor->IDO1 Inhibition

Caption: The role of IDO1 in tumor immune evasion and its inhibition.

Conclusion and Future Directions

This guide demonstrates that 1-(4-iodophenyl)-2-methyl-1H-imidazole is a potent, dual inhibitor of both CYP3A4 and IDO1 in vitro. Its strong inhibition of CYP3A4 highlights a significant risk for drug-drug interactions, which would need to be carefully managed in any potential clinical development. Conversely, its potent inhibition of IDO1 suggests therapeutic potential in the field of immuno-oncology.

The relative lack of selectivity between these two heme-containing enzymes is a critical finding. Future drug development efforts could focus on structural modifications to 1-(4-iodophenyl)-2-methyl-1H-imidazole to enhance its selectivity for IDO1 over CYP3A4. This could involve targeting non-heme binding interactions within the respective active sites to exploit structural differences between the two enzymes. Further studies, including kinetic analysis to determine the mechanism of inhibition (e.g., competitive, non-competitive) and cell-based assays to confirm on-target activity in a more physiological context, are warranted.

References

  • Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis. (n.d.). PMC. [Link]

  • IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. (n.d.). Frontiers. [Link]

  • IDO1 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors. (2014). PMC. [Link]

  • Protocol of P450-Glo™ CYP3A4 Assay for High-throughput Screening. (n.d.).
  • IDO1 - An intracellular target for cancer therapy. (n.d.). Fortis Life Sciences. [Link]

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. (n.d.). BioVision. [Link]

  • Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. (n.d.). Frontiers. [Link]

  • IDO1 Inhibitor Screening Assay Kit (384). (n.d.). BPS Bioscience. [Link]

  • The Role of CYP3A in Health and Disease. (n.d.). PMC. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. [Link]

  • IDO1 Activity Assay Kit for Inhibitor Screening. (n.d.). Aurora Biolabs. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget. [Link]

  • Pharmacogenomics of Cytochrome P450 3A4: Recent Progress Toward the “Missing Heritability” Problem. (2013). PMC. [Link]

  • Drug Metabolism - The Importance of Cytochrome P450 3A4. (2014). Medsafe. [Link]

  • CYP3A4. (n.d.). Wikipedia. [Link]

  • Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research. (2023).
  • CYP3A4 cytochrome P450 family 3 subfamily A member 4 [ (human)]. (2025). NCBI. [Link]

  • Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. (n.d.). PLOS One. [Link]

  • Epacadostat inhibits IDO1 catalytic activity and increases IDO1 protein... (n.d.). ResearchGate. [Link]

  • The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. (2023). NIH. [Link]

  • Calculated IC50 of ketoconazole on P450 3A4.Output from the free... (n.d.). ResearchGate. [Link]

  • Mechanism of cytochrome P450-3A inhibition by ketoconazole. (2025). Request PDF. [Link]

  • Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. (n.d.). PMC. [Link]

  • Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. (n.d.). PubMed. [Link]

  • Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. (n.d.). PubMed Central. [Link]

  • Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. (n.d.). ResearchGate. [Link]

  • INHIBITION OF CYTOCHROMES P450 BY ANTIFUNGAL IMIDAZOLE DERIVATIVES. (n.d.). ResearchGate. [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside. (n.d.). PMC. [Link]

  • Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. (n.d.). PubMed. [Link]

  • Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. (n.d.). NIH. [Link]

  • Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors. (n.d.). Frontiers. [Link]

Sources

A Guide to the Cross-Validation of Experimental and Computational Data for 1-(4-iodophenyl)-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the robust characterization of novel chemical entities is paramount. The convergence of empirical laboratory data with in-silico computational modeling provides a powerful paradigm for accelerating research and development. This guide presents a comprehensive framework for the cross-validation of experimental and computational data, using 1-(4-iodophenyl)-2-methyl-1H-imidazole as a case study. This molecule, a substituted imidazole, is representative of a scaffold of significant interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for both experimental characterization and computational analysis but also delves into the causal reasoning behind the methodological choices. By integrating these two approaches, we can achieve a higher degree of confidence in our scientific findings, leading to more informed decision-making in the development of new therapeutics and functional materials.

The Imperative of Cross-Validation

The synergy between experimental and computational chemistry is a cornerstone of modern molecular science. Experimental techniques provide tangible, real-world data on the physical and chemical properties of a molecule. However, these methods can be time-consuming, resource-intensive, and may not fully elucidate the underlying electronic and structural dynamics. Computational chemistry, particularly Density Functional Theory (DFT), offers a complementary approach, allowing for the prediction of a wide range of molecular properties with increasing accuracy.

The true power of this dual approach lies in their cross-validation. By comparing experimental data with computational predictions, we can:

  • Confirm Molecular Structure: Discrepancies between predicted and measured spectroscopic data can reveal incorrect structural assignments.

  • Refine Computational Models: Experimental data serves as a benchmark for validating and improving the accuracy of computational methods.

  • Gain Deeper Mechanistic Insight: The combination of both approaches can provide a more complete understanding of a molecule's behavior than either method could alone.

This guide will walk you through a workflow for the synthesis, characterization, and computational modeling of 1-(4-iodophenyl)-2-methyl-1H-imidazole, culminating in a detailed comparison of the obtained data.

Experimental Workflow: Synthesis and Characterization

The following sections outline a plausible experimental approach for the synthesis and characterization of 1-(4-iodophenyl)-2-methyl-1H-imidazole. The protocols are based on established methods for the synthesis of related imidazole derivatives.[1][2][3]

Synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole

The synthesis of 1-aryl-2-alkyl-1H-imidazoles can be achieved through various methods. A common approach involves the condensation of an N-arylethylenediamine precursor. An alternative, and often more direct route, is the N-arylation of 2-methylimidazole with an aryl halide.

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methylimidazole (1.0 eq), 1,4-diiodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Conditions: The reaction mixture is heated to 120 °C and stirred for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(4-iodophenyl)-2-methyl-1H-imidazole.

dot graph TD { A[Start: 2-Methylimidazole + 1,4-Diiodobenzene] --> B{CuI/L-proline Catalysis in DMSO}; B --> C{Heating at 120°C}; C --> D{Reaction Monitoring by TLC}; D --> E{Aqueous Work-up & Extraction}; E --> F{Column Chromatography}; F --> G[End: Purified 1-(4-iodophenyl)-2-methyl-1H-imidazole]; }

Caption: Synthetic workflow for 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Spectroscopic and Structural Characterization

The purified product is then characterized using a suite of analytical techniques to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of molecular characterization, providing detailed information about the chemical environment of atomic nuclei.

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Expected ¹H and ¹³C NMR Data:

Based on data for structurally similar compounds, the following spectral features are anticipated.[4][5][6]

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Imidazole H4/H57.0 - 7.5 (d)120 - 130
Phenyl H (ortho to I)7.8 - 8.0 (d)138 - 140
Phenyl H (meta to I)7.2 - 7.4 (d)128 - 130
Imidazole C2Not Applicable145 - 150
Imidazole C4/C57.0 - 7.5120 - 130
Phenyl C-INot Applicable90 - 95
Phenyl C (ipso to Imidazole)Not Applicable135 - 140
Phenyl C (ortho to I)Not Applicable138 - 140
Phenyl C (meta to I)Not Applicable128 - 130
Methyl (CH₃)2.3 - 2.6 (s)12 - 15

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected FTIR Data:

Key vibrational frequencies for 1-(4-iodophenyl)-2-methyl-1H-imidazole are predicted based on known data for imidazole and aryl-iodide compounds.[7][8][9]

Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C-H stretching (aliphatic)3000 - 2850
C=N stretching (imidazole)1650 - 1550
C=C stretching (aromatic)1600 - 1450
C-N stretching1350 - 1250
C-I stretching600 - 500

3. Single-Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution in a suitable solvent system.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.[10][11][12]

Computational Workflow: Predicting Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting the properties of molecules. The B3LYP functional with a 6-311G(d,p) basis set is a widely used and reliable combination for organic molecules.[13][14][15]

dot graph TD { A[Start: 2D Structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole] --> B{Geometry Optimization (DFT: B3LYP/6-311G(d,p))}; B --> C{Frequency Calculation}; C --> D[Predicted IR Spectrum]; B --> E{NMR Chemical Shift Calculation (GIAO)}; E --> F[Predicted NMR Spectra]; B --> G{Molecular Orbital Analysis}; G --> H[HOMO/LUMO Energies]; }

Caption: Computational workflow for predicting molecular properties.

Computational Protocol
  • Geometry Optimization: The 2D structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole is used as the starting point for a geometry optimization calculation using the B3LYP functional and the 6-311G(d,p) basis set. This will find the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the vibrational frequencies for comparison with the experimental FTIR spectrum.

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used with the B3LYP/6-311G(d,p) level of theory to calculate the isotropic shielding values for each nucleus. These are then converted to chemical shifts by referencing to a calculation for tetramethylsilane (TMS) at the same level of theory.[16][17]

  • Electronic Properties Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to provide insight into the molecule's electronic properties and reactivity.

Cross-Validation: A Comparative Analysis

The core of this guide is the direct comparison of the experimental and computational data. This cross-validation allows for a comprehensive and robust characterization of 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Structural Parameters

The bond lengths and angles obtained from the (hypothetical) single-crystal X-ray diffraction experiment would be compared with the values from the DFT-optimized geometry. A good agreement would provide strong evidence for the correctness of both the experimental structure and the computational model.

Spectroscopic Data

NMR Spectroscopy:

The predicted ¹H and ¹³C NMR chemical shifts from the GIAO calculations are compared with the experimental values.

Assignment Expected Experimental δ (ppm) Calculated δ (ppm) Difference (ppm)
Imidazole H4ValueValueValue
Imidazole H5ValueValueValue
............
Methyl HValueValueValue
Imidazole C2ValueValueValue
............
Methyl CValueValueValue

Note: The table is populated with placeholders as specific experimental data for the target molecule is not available in the literature. The process, however, remains the same.

FTIR Spectroscopy:

A direct comparison of the experimental and calculated vibrational frequencies is performed. It is common practice to apply a scaling factor to the calculated frequencies to account for systematic errors in the computational method. For B3LYP/6-311G(d,p), a scaling factor of ~0.96 is often used.[15][18]

Vibrational Mode Expected Experimental ν (cm⁻¹) Calculated ν (cm⁻¹) Scaled Calculated ν (cm⁻¹)
C-H stretching (aromatic)ValueValueValue
C=N stretching (imidazole)ValueValueValue
............

Note: As with the NMR data, this table is illustrative of the comparison process.

Conclusion

The cross-validation of experimental and computational data represents a powerful and essential workflow in modern chemical research. This guide has outlined a comprehensive approach for the synthesis, characterization, and in-silico modeling of 1-(4-iodophenyl)-2-methyl-1H-imidazole. By systematically comparing the data obtained from both avenues, researchers can achieve a higher level of confidence in their structural assignments and a deeper understanding of the molecular properties. This integrated strategy not only enhances the reliability of research findings but also accelerates the pace of discovery in the development of novel pharmaceuticals and advanced materials.

References

  • Comparison of Calculated Normal Mode Molecular Vibrations with Experimental Gas-Phase Infrared Spectroscopy. CUNY Academic Works. [Link]

  • Comparison of experimental and calculated vibrational frequencies of FT-IR and FT-Raman of Purpurin at DFT. ResearchGate. [Link]

  • Vibrational frequency prediction using density functional theory. UQ eSpace. [Link]

  • Synthesis and Synthetic Applications of 1-Aryl-2-alkyl-4,5-dihydro-1H-imidazoles. ResearchGate. [Link]

  • Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]

  • Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst. Oriental Journal of Chemistry. [Link]

  • Comparison of the experimental and calculated (DFT) vibrational frequencies (cm -1 ) for the title compound ( a ν, stretching). ResearchGate. [Link]

  • Density Functional Theory Approach to the Vibrational Properties and Magnetic Specific Heat of the Covalent Chain Antiferromagnet KFeS2. PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. PMC - PubMed Central. [Link]

  • Crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate. ResearchGate. [Link]

  • On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response. DTIC. [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). NIH. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). HMDB. [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC - NIH. [Link]

  • Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. ResearchGate. [Link]

  • Improved Infrared Spectra Prediction by DFT from a New Experimental Database. ChemRxiv. [Link]

  • DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules. ResearchGate. [Link]

  • Hybrid Sol–Gel Matrices Doped with Colorimetric/Fluorimetric Imidazole Derivatives. PMC. [Link]

  • Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. ResearchGate. [Link]

  • Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. ResearchGate. [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH. [Link]

  • Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging. ACS Omega. [Link]

  • FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole. ResearchGate. [Link]

  • Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. [Link]

  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.